molecular formula C6H13NO3 B15377656 2-Methyl-4-nitropentan-3-ol CAS No. 20570-70-1

2-Methyl-4-nitropentan-3-ol

Cat. No.: B15377656
CAS No.: 20570-70-1
M. Wt: 147.17 g/mol
InChI Key: LOCQZPLNYZAZHO-UHFFFAOYSA-N
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Description

2-Methyl-4-nitropentan-3-ol is a chiral nitro alcohol compound with the molecular formula C6H13NO3 and an average mass of 147.174 Da . This structure features two stereocenters, making it a subject of interest in the field of asymmetric synthesis . Its primary research value lies in its role as a key intermediate in the Henry reaction (nitroaldol reaction), a method used to form carbon-carbon bonds for the synthesis of enantiomerically enriched β-nitro alcohols . These nitroaldol products are valuable precursors in organic and medicinal chemistry, as they can be readily transformed into other functional groups. For instance, reduction of the nitro group provides access to vicinal amino-alcohols . The amino-alcohol motif is a critical structural component found in a wide range of biologically active molecules and pharmaceuticals, such as (−)-pindolol, (−)-arbutamine, ritonavir, and (R)-salmeterol . Research into catalytic asymmetric methods, including copper-based complexes with chiral ligands, often utilizes aliphatic aldehydes to produce compounds like this compound, highlighting its importance in developing new synthetic methodologies . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use and must not be administered to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20570-70-1

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-methyl-4-nitropentan-3-ol

InChI

InChI=1S/C6H13NO3/c1-4(2)6(8)5(3)7(9)10/h4-6,8H,1-3H3

InChI Key

LOCQZPLNYZAZHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-nitropentan-3-ol, a β-nitro alcohol with potential applications in organic synthesis and as a building block for pharmaceuticals and agrochemicals.[1] The primary synthesis route is the Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction.[2][3][4] This document details the underlying reaction mechanism, a representative experimental protocol, and the expected quantitative and qualitative outcomes.

Core Synthesis Pathway: The Henry Reaction

The synthesis of this compound is achieved via the Henry reaction, which involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane.[2][3][4] In this specific case, the reactants are isobutyraldehyde (2-methylpropanal) and 1-nitropropane.

The reaction proceeds through the following mechanistic steps:

  • Deprotonation: A base abstracts an acidic α-proton from 1-nitropropane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of isobutyraldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base or a protic solvent, to yield the final product, this compound.

Below is a diagram illustrating the reaction pathway.

Henry_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isobutyraldehyde Isobutyraldehyde (2-Methylpropanal) Alkoxide Alkoxide Intermediate Isobutyraldehyde->Alkoxide Nucleophilic Attack Nitropropane 1-Nitropropane Nitronate Nitronate Anion (Resonance Stabilized) Nitropropane->Nitronate Deprotonation Product This compound Alkoxide->Product Protonation Base Base (e.g., NaOH) Proton_Source Proton Source (e.g., H2O)

Caption: The Henry reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the general principles of the Henry reaction.

Materials:

  • Isobutyraldehyde (2-methylpropanal)

  • 1-Nitropropane

  • Sodium hydroxide (NaOH)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with 1-nitropropane (1.0 eq) and methanol. The flask is cooled to 0 °C in an ice bath.

  • Base Addition: A solution of sodium hydroxide (0.1 eq) in methanol is added dropwise to the cooled solution of 1-nitropropane while stirring.

  • Aldehyde Addition: Isobutyraldehyde (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to stir at room temperature for 24 hours.

  • Quenching: The reaction is quenched by the addition of 1 M hydrochloric acid until the solution is neutral (pH ~7).

  • Extraction: The mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bisulfite solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Below is a diagram illustrating the experimental workflow.

Experimental_Workflow start Start setup Reaction Setup: - 1-Nitropropane in Methanol - Cool to 0 °C start->setup base_add Base Addition: - Dropwise NaOH in Methanol setup->base_add aldehyde_add Aldehyde Addition: - Dropwise Isobutyraldehyde - Stir at RT for 24h base_add->aldehyde_add quench Quenching: - Add 1 M HCl to pH 7 aldehyde_add->quench extract Extraction: - Diethyl ether - Wash with NaHSO3 and Brine quench->extract dry Drying and Concentration: - Dry with MgSO4 - Filter and Evaporate extract->dry purify Purification: - Column Chromatography dry->purify end End: Pure this compound purify->end

Caption: A typical experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Isobutyraldehyde2-MethylpropanalC₄H₈O72.11
1-Nitropropane1-NitropropaneC₃H₇NO₂89.09

Table 2: Product Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compoundThis compound20570-70-1[1]C₆H₁₃NO₃147.17[1]

Table 3: Expected Reaction Parameters and Outcomes

ParameterValue
Reactant Stoichiometry
1-Nitropropane1.0 eq
Isobutyraldehyde1.1 eq
Sodium Hydroxide0.1 eq
Reaction Conditions
SolventMethanol
Temperature0 °C to Room Temperature
Reaction Time24 hours
Expected Outcome
Theoretical Yield(Calculated based on limiting reagent)
Expected % Yield60-80% (Typical for Henry reactions)

Note on Stereochemistry: The reaction of isobutyraldehyde and 1-nitropropane creates two new stereocenters in the product. Therefore, this compound can exist as a mixture of diastereomers (syn and anti). The diastereoselectivity of the Henry reaction can be influenced by the choice of base, solvent, and reaction temperature. Further analysis, such as NMR spectroscopy, would be required to determine the diastereomeric ratio of the synthesized product.

References

A Comprehensive Technical Guide to 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-nitropentan-3-ol is a nitroalkane derivative with potential applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals.[1] This technical guide provides a detailed overview of its physicochemical properties, a protocol for its synthesis, and a discussion of the general biological significance of the nitroalkane class of compounds. The information is intended to support research and development activities involving this molecule.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C6H13NO3[1]
Molecular Weight 147.174 g/mol [1][2]
CAS Number 20570-70-1[1][2]
Melting Point Not available[2]
Boiling Point Not available[2]
Density Not available[2]
Solubility Nitroalkanes have limited water solubility but are miscible with many organic solvents.[3]General for nitroalkanes
XLogP3-AA 0.7[4]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 66.1 Ų[4]

Synthesis Protocol

The synthesis of this compound has been reported in the scientific literature. The following is a representative experimental protocol based on the known chemistry of nitroaldol (Henry) reactions.

Reaction Scheme

The synthesis of this compound can be achieved via a nitroaldol reaction between isobutyraldehyde and nitroethane.

G Isobutyraldehyde Isobutyraldehyde Reaction Mixture Isobutyraldehyde->Reaction Mixture Nitroethane Nitroethane Nitroethane->Reaction Mixture Base Base (e.g., Et3N) Base->Reaction Mixture Solvent Solvent (e.g., THF) Solvent->Reaction Mixture Product This compound Reaction Mixture->Product Nitroaldol (Henry) Reaction G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reaction_Setup 1. Combine Isobutyraldehyde, Nitroethane, and THF Base_Addition 2. Add Triethylamine at 0 °C Reaction_Setup->Base_Addition Reaction_Progress 3. Stir at Room Temperature (Monitor by TLC) Base_Addition->Reaction_Progress Quenching 4. Quench with 1M HCl Reaction_Progress->Quenching Extraction 5. Extract with Ethyl Acetate Quenching->Extraction Washing 6. Wash with NaHCO3 and Brine Extraction->Washing Drying 7. Dry with MgSO4 Washing->Drying Concentration 8. Concentrate in vacuo Drying->Concentration Chromatography 9. Flash Column Chromatography Concentration->Chromatography Characterization 10. NMR and MS Analysis Chromatography->Characterization G Nitroalkane Nitroalkane (e.g., this compound) Biological_System Biological System (e.g., Microorganism, Cell) Nitroalkane->Biological_System Introduction into Synthetic_Intermediate Synthetic Intermediate Nitroalkane->Synthetic_Intermediate Redox_Cycling Redox Cycling of Nitro Group Biological_System->Redox_Cycling Cellular_Toxicity Cellular Toxicity Redox_Cycling->Cellular_Toxicity Biological_Effect Biological Effect (e.g., Antimicrobial Activity) Cellular_Toxicity->Biological_Effect Functional_Group_Transformation Functional Group Transformation (e.g., Reduction of Nitro Group to Amine) Synthetic_Intermediate->Functional_Group_Transformation Bioactive_Molecule Novel Bioactive Molecule Functional_Group_Transformation->Bioactive_Molecule

References

A Technical Guide to the Structural Elucidation of 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the structural elucidation of 2-Methyl-4-nitropentan-3-ol. Due to the limited availability of specific experimental data for this compound, this guide outlines a robust, systematic approach for its synthesis and characterization. It includes detailed, predicted analytical data, complete experimental protocols for synthesis and analysis, and logical diagrams to illustrate workflows and chemical principles. This paper serves as a foundational resource for researchers undertaking the synthesis and characterization of novel β-nitro alcohols.

Introduction

This compound is an organic compound featuring hydroxyl and nitro functional groups, classifying it as a β-nitro alcohol.[1] Such compounds are valuable intermediates in organic synthesis, readily convertible into other important molecules like β-amino alcohols or α-nitro ketones.[2] The molecular formula is C₆H₁₃NO₃, and its structure contains two stereocenters, suggesting the potential for multiple stereoisomers.[1]

The most direct and common method for synthesizing β-nitro alcohols is the Henry (or nitroaldol) reaction.[2] This base-catalyzed carbon-carbon bond-forming reaction involves the addition of a nitroalkane to an aldehyde or ketone.[3][4] This guide will focus on the structural confirmation of this compound, synthesized via the Henry reaction between isobutyraldehyde and 2-nitropropane.

Proposed Synthesis and Characterization Workflow

The overall strategy involves synthesizing the target compound, followed by purification and comprehensive analysis using a suite of spectroscopic techniques to confirm its molecular structure.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis Reactants Isobutyraldehyde + 2-Nitropropane Reaction Henry (Nitroaldol) Reaction (Base-catalyzed) Reactants->Reaction Product_Crude Crude this compound Reaction->Product_Crude Purification Column Chromatography Product_Crude->Purification Product_Pure Pure this compound Purification->Product_Pure NMR NMR Spectroscopy (¹H, ¹³C, COSY) Product_Pure->NMR MS Mass Spectrometry (EI/ESI) Product_Pure->MS IR Infrared Spectroscopy Product_Pure->IR Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Figure 1: General workflow for the synthesis and structural elucidation of this compound.

Predicted Analytical Data

The following tables summarize the predicted quantitative data from standard spectroscopic analyses based on the known structure of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CHOH 1.5 - 3.5 (broad)Singlet (br)-1H
-CH (OH)3.8 - 4.1Doublet of Doublets (dd)J ≈ 8.0, 4.01H
-CH (NO₂)4.5 - 4.8Doublet of Quartets (dq)J ≈ 8.0, 6.81H
-CH (CH₃)₂1.8 - 2.1Multiplet-1H
-CH(CH ₃)₂0.9 - 1.1DoubletJ ≈ 6.86H
-CH(NO₂)CH1.4 - 1.6DoubletJ ≈ 6.83H

Note: The hydroxyl proton's chemical shift is highly dependent on concentration and solvent purity.[5]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)
C H(OH)75 - 80
C H(NO₂)85 - 90
C H(CH₃)₂30 - 35
-CH(C H₃)₂17 - 22 (two signals possible)
-CH(NO₂)C H₃15 - 20

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
O-HStretch (H-bonded)3500 - 3200Strong, Broad
C-HStretch (sp³)3000 - 2850Medium-Strong
N-OAsymmetric Stretch~1550Strong
N-OSymmetric Stretch~1365Strong
C-OStretch1100 - 1000Medium

Note: The N-O stretching vibrations in nitroalkanes are characteristic and strong.[6][7]

Table 4: Predicted Mass Spectrometry (MS) Data

Ion TypePredicted m/zNotes
[M]⁺ (Molecular Ion)147May be weak or absent in Electron Ionization (EI).
[M+H]⁺ (Protonated Molecule)148Expected in Electrospray Ionization (ESI).
[M-H₂O]⁺129Loss of water from the alcohol.[8]
[M-NO₂]⁺101Loss of the nitro group radical.[9]
[C₃H₇O]⁺59Alpha-cleavage fragment: [CH(OH)CH(CH₃)₂]⁺.[8]
[C₃H₇]⁺43Isopropyl cation, a common and stable fragment.

Experimental Protocols

4.1 Synthesis: Henry (Nitroaldol) Reaction

This protocol describes a general procedure for the base-catalyzed addition of 2-nitropropane to isobutyraldehyde.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-nitropropane (1.0 eq) and isobutyraldehyde (1.1 eq) in a suitable solvent (e.g., ethanol or THF) at 0 °C under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Slowly add a catalytic amount of a base, such as triethylamine (Et₃N, 0.1 eq) or potassium carbonate (K₂CO₃, 0.1 eq), to the stirring solution.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

G cluster_reactants Reactants cluster_product Product r1 Isobutyraldehyde catalyst Base Catalyst (e.g., Et3N) r1->catalyst r2 2-Nitropropane r2->catalyst p1 This compound catalyst->p1 Henry Reaction

Figure 2: Proposed synthesis of this compound via the Henry reaction.

4.2 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Use standard parameters (e.g., 32 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.

4.3 Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization:

    • Electron Ionization (EI): Introduce the sample via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV.

    • Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Analyze in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 40-300 amu). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain the exact mass for elemental composition determination.

G M [M]˙⁺ m/z = 147 M_H2O [M - H₂O]˙⁺ m/z = 129 M->M_H2O -H₂O M_NO2 [M - NO₂]⁺ m/z = 101 M->M_NO2 -•NO₂ frag_59 [C₃H₇O]⁺ m/z = 59 M->frag_59 α-cleavage frag_43 [C₃H₇]⁺ m/z = 43 frag_59->frag_43 -CH₂O

References

Spectroscopic Analysis of 2-Methyl-4-nitropentan-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Methyl-4-nitropentan-3-ol. Due to the absence of experimentally recorded spectra for this specific compound in publicly available databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups: a secondary alcohol and a nitroalkane. This guide is intended for researchers, scientists, and professionals in drug development, offering a predictive framework for the spectroscopic analysis of this molecule and a detailed methodology for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on typical spectroscopic values for its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
-OH1.0 - 5.0Broad SingletChemical shift is concentration and solvent dependent.
-CH(OH)3.5 - 4.5MultipletDeshielded by the adjacent hydroxyl group.
-CH(NO₂)4.2 - 4.6MultipletDeshielded by the adjacent nitro group.[1]
-CH(CH₃)₂1.8 - 2.5Multiplet
-CH₃ (next to CH(NO₂))~1.6Doublet
-CH₃ (isopropyl)~0.9Doublet
-CH₃ (isopropyl)~0.9Doublet

¹³C NMR (Carbon NMR)

CarbonExpected Chemical Shift (ppm)Notes
-C(OH)60 - 75
-C(NO₂)80 - 95
-C(CH₃)₂25 - 35[2]
-C(CH₃) (next to CH(NO₂))15 - 25
-C(CH₃) (isopropyl)10 - 20
Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)IntensityVibration
O-H (Alcohol)3500 - 3200Strong, BroadStretching (H-bonded)[3][4][5]
C-H (Alkane)3000 - 2850StrongStretching[6][7]
N=O (Nitro)1550StrongAsymmetric Stretching[6][8][9]
N=O (Nitro)1365StrongSymmetric Stretching[6][8][9]
C-O (Alcohol)1150 - 1075StrongStretching (Secondary Alcohol)[3][10]
Mass Spectrometry (MS)

The molecular weight of this compound (C₆H₁₃NO₃) is 147.17 g/mol .

m/zInterpretationNotes
147[M]⁺Molecular ion peak, may be weak or absent.[11][12]
129[M - H₂O]⁺Loss of water from the alcohol.[13][14][15]
101[M - NO₂]⁺Loss of the nitro group.[16]
87α-cleavageFragmentation adjacent to the alcohol.
73α-cleavageFragmentation adjacent to the alcohol.[13]
45[CH(OH)CH₃]⁺Common fragment for secondary alcohols.[13]
43[CH(CH₃)₂]⁺Isopropyl cation.

Experimental Protocols

The following sections detail the general methodologies for acquiring NMR, IR, and mass spectra for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Procedure:

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17][18] The choice of solvent depends on the solubility of the compound.

    • Ensure the sample is free of any solid particles by filtering it through a pipette with a glass wool plug into a clean, dry NMR tube.[19]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).[20]

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. The acquisition time is typically a few minutes.[18]

    • For ¹³C NMR, a longer acquisition time (20-60 minutes) is generally required due to the lower natural abundance of the ¹³C isotope.[18]

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • Phase and baseline corrections are applied to the spectrum.

    • The chemical shifts are referenced to the internal standard (TMS).

    • Integration of the ¹H NMR signals is performed to determine the relative number of protons for each peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure:

  • Sample Preparation:

    • Liquid Sample (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solid Sample (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

    • Solution: The sample is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure solvent) is recorded.

    • The prepared sample is placed in the IR spectrometer.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[21]

  • Data Analysis:

    • The obtained spectrum is a plot of transmittance versus wavenumber.

    • The characteristic absorption bands are identified and correlated with specific functional groups using correlation charts.[22]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Procedure:

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct injection.[23]

  • Ionization:

    • The sample molecules are ionized, typically using Electron Impact (EI) ionization.[24][25] In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[26]

  • Mass Analysis:

    • The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[27]

  • Detection:

    • An electron multiplier detects the separated ions.

    • The signal is amplified and recorded by a computer.

  • Data Analysis:

    • The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

    • The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

    • The other peaks in the spectrum represent fragment ions, which are formed by the breakdown of the molecular ion.[26] The fragmentation pattern provides valuable information about the structure of the molecule.[28]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Purified Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Film or KBr Pellet Sample->Prep_IR Prep_MS Introduce into High Vacuum Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data NMR Spectrum (Chemical Shift, Multiplicity, Integration) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

In-Depth Technical Guide: 2-Methyl-4-nitropentan-3-ol (CAS No. 20570-70-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-methyl-4-nitropentan-3-ol (CAS No. 20570-70-1). While specific experimental data on its biological activity and signaling pathway interactions are not extensively available in public literature, this document consolidates its known chemical properties, provides a detailed, representative synthesis protocol based on the well-established Henry (nitroaldol) reaction, and discusses the general biological context of aliphatic nitro alcohols. The information is intended to serve as a foundational resource for researchers interested in this and structurally related molecules.

Chemical Identification and Properties

This compound is an aliphatic nitro alcohol.[1] Its structure is characterized by a pentanol backbone with a nitro group and a methyl group substitution.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 20570-70-1[1]
Molecular Formula C6H13NO3[1]
Molecular Weight 147.17 g/mol
IUPAC Name This compound
Synonyms 2-methyl-4-nitro-3-pentanol[1]
Canonical SMILES CC(C)C(C(C)N(=O)[O])O
InChI Key LOCQZPLNYZAZHO-UHFFFAOYSA-N
Topological Polar Surface Area 66.05 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Synthesis

The primary route for the synthesis of β-nitro alcohols such as this compound is the Henry reaction, which involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound. In this case, the reaction occurs between 2-nitropropane and isobutyraldehyde.

General Experimental Protocol: Henry Reaction

Materials:

  • 2-Nitropropane

  • Isobutyraldehyde

  • A suitable base catalyst (e.g., sodium hydroxide, potassium hydroxide, triethylamine, or a phase-transfer catalyst)

  • A suitable solvent (e.g., methanol, ethanol, or water)

  • Acid for neutralization (e.g., hydrochloric acid or acetic acid)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitropropane in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add the base catalyst to the cooled solution while stirring.

  • To this mixture, add isobutyraldehyde dropwise, maintaining the low temperature.

  • Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with the chosen acid.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Nitropropane 2-Nitropropane Henry Reaction Henry Reaction 2-Nitropropane->Henry Reaction Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Henry Reaction Neutralization Neutralization Henry Reaction->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

References

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-nitropentan-3-ol, a chiral nitro alcohol, possesses two stereogenic centers, giving rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). These stereoisomers, comprising two pairs of enantiomers (syn and anti), are of significant interest in synthetic and medicinal chemistry due to the versatile reactivity of the nitro and hydroxyl functional groups. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of these stereoisomers. Detailed experimental protocols for their diastereoselective synthesis and separation are presented, alongside a summary of their physicochemical properties. Furthermore, the potential biological activities and cytotoxic mechanisms associated with nitro compounds are discussed, offering insights for drug development professionals.

Introduction

β-nitro alcohols are valuable synthetic intermediates, readily convertible to β-amino alcohols, α-nitro ketones, and nitroalkenes. The stereochemistry of these molecules is crucial as it dictates their biological activity and pharmacological properties. This compound, with its two chiral centers at C3 and C4, presents an interesting case for stereoselective synthesis and analysis. The syn-diastereomers possess the hydroxyl and nitro groups on the same side in a Fischer projection, while the anti-diastereomers have them on opposite sides. Understanding and controlling the synthesis and separation of these stereoisomers is paramount for their application in fields such as asymmetric synthesis and drug discovery.

Stereoisomers of this compound

The four stereoisomers of this compound are depicted below. The syn and anti descriptors refer to the relative configuration of the hydroxyl and nitro groups.

G cluster_syn syn-Diastereomers cluster_anti anti-Diastereomers syn_RR (3R,4R)-2-Methyl-4-nitropentan-3-ol syn_SS (3S,4S)-2-Methyl-4-nitropentan-3-ol syn_RR->syn_SS Enantiomers anti_RS (3R,4S)-2-Methyl-4-nitropentan-3-ol syn_RR->anti_RS Diastereomers anti_SR (3S,4R)-2-Methyl-4-nitropentan-3-ol syn_RR->anti_SR syn_SS->anti_RS syn_SS->anti_SR Diastereomers anti_RS->anti_SR Enantiomers

Figure 1: Stereoisomers of this compound.

Synthesis of this compound Stereoisomers

The primary synthetic route to this compound is the Henry (nitroaldol) reaction between isobutyraldehyde and nitroethane. The stereochemical outcome of this reaction can be influenced by the choice of catalyst and reaction conditions, allowing for diastereoselective synthesis.

Diastereoselective Henry Reaction

A notable method for the diastereoselective synthesis of the syn-diastereomer involves the use of a copper(I) catalyst with a chiral amino alcohol ligand. This approach has been reported to yield a high diastereomeric ratio in favor of the syn product.

G isobutyraldehyde Isobutyraldehyde catalyst Cu(I)-chiral amino alcohol ligand isobutyraldehyde->catalyst nitroethane Nitroethane base Base (e.g., Et3N) nitroethane->base syn_product syn-2-Methyl-4-nitropentan-3-ol (Major Product) catalyst->syn_product Diastereoselective Addition anti_product anti-2-Methyl-4-nitropentan-3-ol (Minor Product) catalyst->anti_product Minor Pathway base->catalyst solvent Solvent (e.g., THF) solvent->catalyst

Figure 2: Workflow for diastereoselective Henry reaction.
Experimental Protocol: Diastereoselective Synthesis

Materials:

  • Isobutyraldehyde

  • Nitroethane

  • Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)·0.5C7H8)

  • Chiral amino alcohol ligand (e.g., (1R,2S)-1-amino-2-indanol)

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of the chiral amino alcohol ligand (0.1 mmol) in anhydrous THF (2 mL) under an inert atmosphere, add Cu(OTf)·0.5C7H8 (0.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the resulting complex to -20 °C.

  • Add isobutyraldehyde (1.0 mmol) followed by nitroethane (1.2 mmol) and triethylamine (0.1 mmol).

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the syn and anti diastereomers.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product.

Physicochemical Properties

Due to a lack of specific experimental data in the literature for all individual stereoisomers of this compound, the following table presents a combination of known data for the general compound and representative values for similar nitro alcohols.

Property(3R,4S) / (3S,4R) - anti(3R,4R) / (3S,4S) - syn
Molecular Formula C₆H₁₃NO₃C₆H₁₃NO₃
Molecular Weight 147.17 g/mol 147.17 g/mol
CAS Number 20570-70-1 (unspecified stereochemistry)20570-70-1 (unspecified stereochemistry)
Appearance Colorless oil (representative)Crystalline solid (representative)
Melting Point (°C) Not availableNot available
Boiling Point (°C) Not availableNot available
Specific Rotation ([α]D) Not availableNot available
¹H NMR (CDCl₃, δ ppm) Representative shifts: 4.5-4.7 (m, 1H, CHNO₂), 3.8-4.0 (m, 1H, CHOH)Representative shifts: 4.3-4.5 (m, 1H, CHNO₂), 3.6-3.8 (m, 1H, CHOH)
¹³C NMR (CDCl₃, δ ppm) Representative shifts: 85-90 (CHNO₂), 75-80 (CHOH)Representative shifts: 83-88 (CHNO₂), 73-78 (CHOH)

Note: The NMR data provided are representative shifts for syn and anti β-nitro alcohols and may not correspond exactly to the title compounds.

Separation of Stereoisomers

The separation of the diastereomers (syn and anti) can be achieved by standard chromatographic techniques due to their different physical properties. The separation of the enantiomers within each diastereomeric pair requires chiral chromatography.

Experimental Protocol: Diastereomer Separation

Method: Flash Column Chromatography

  • Prepare a silica gel column with a suitable diameter and length based on the amount of the diastereomeric mixture.

  • Equilibrate the column with a non-polar solvent system (e.g., hexane).

  • Dissolve the crude mixture of syn and anti-2-methyl-4-nitropentan-3-ol in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the separated diastereomers.

  • Combine the fractions containing each pure diastereomer and evaporate the solvent.

  • Characterize the separated diastereomers using spectroscopic methods (NMR, IR) and polarimetry.

Biological Significance and Potential Signaling Pathways

Nitro-containing compounds exhibit a wide range of biological activities, often stemming from the redox properties of the nitro group.[1][2][3] The nitro group can be considered both a pharmacophore and a toxicophore.[1][3]

Mechanism of Action

The biological activity of many nitro compounds is initiated by the enzymatic reduction of the nitro group to form radical anions and other reactive nitrogen species.[4] These reactive species can induce cellular damage through various mechanisms, including DNA damage, protein modification, and lipid peroxidation, leading to cytotoxic and antimicrobial effects.[1][2]

G nitrocompound Nitroaromatic/Nitroalkane (e.g., this compound) nitroreductase Nitroreductase Enzymes nitrocompound->nitroreductase Enzymatic Reduction radical_anion Nitro Radical Anion nitroreductase->radical_anion reactive_species Reactive Nitrogen Species (RNS) Reactive Oxygen Species (ROS) radical_anion->reactive_species Further Reduction / Reaction with O₂ cellular_targets Cellular Macromolecules (DNA, Proteins, Lipids) reactive_species->cellular_targets Oxidative/Nitrative Stress cellular_damage Cellular Damage cellular_targets->cellular_damage cell_death Apoptosis / Necrosis cellular_damage->cell_death

Figure 3: Proposed cytotoxic signaling pathway of nitro compounds.
Potential Applications in Drug Development

The stereoisomers of this compound could serve as precursors for the synthesis of novel chiral β-amino alcohols, a class of compounds with known pharmacological activities. The specific stereochemistry of these precursors would be critical in determining the biological activity of the final amino alcohol derivatives. Further research is warranted to explore the specific biological activities of the individual stereoisomers of this compound and their derivatives.

Conclusion

The stereoisomers of this compound represent a versatile platform for the development of new synthetic methodologies and potentially bioactive molecules. While diastereoselective synthesis of the syn-isomers has been reported, a comprehensive characterization of all four stereoisomers remains an area for further investigation. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate future research in this promising area of stereochemistry and medicinal chemistry. The exploration of the biological activities of the individual stereoisomers is a crucial next step in unlocking their full potential for therapeutic applications.

References

A Technical Guide to the Solubility Characteristics of 2-Methyl-4-nitropentan-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the expected solubility characteristics of 2-Methyl-4-nitropentan-3-ol, a nitroalcohol compound. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and an illustrative data framework.

Introduction: The Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which may serve as a building block in organic synthesis or as a precursor to more complex molecules, understanding its solubility profile is essential for:

  • Reaction Condition Optimization: Selecting appropriate solvents to ensure reactants are in the same phase for optimal reaction kinetics.[1]

  • Purification Processes: Developing effective crystallization, extraction, and chromatographic methods.[1][2]

  • Formulation Development: Designing drug delivery systems where the API's solubility can significantly impact its dissolution rate and subsequent absorption.

Theoretical Solubility Profile of this compound

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3][4] The molecular structure of this compound contains both polar and non-polar moieties, which dictates its solubility across a range of organic solvents.

  • Chemical Structure: C₆H₁₃NO₃

  • Molecular Weight: 147.17 g/mol

  • Key Functional Groups:

    • Hydroxyl (-OH) group: A polar group capable of acting as both a hydrogen bond donor and acceptor. This feature generally enhances solubility in polar, protic solvents like alcohols.[1][5]

    • Nitro (-NO₂) group: A strongly polar group that can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

    • Aliphatic backbone (isopropyl and methyl groups): Non-polar hydrocarbon components that contribute to solubility in non-polar or weakly polar solvents.[1]

Expected Solubility Behavior:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group suggests that this compound should exhibit good solubility in lower-chain alcohols through hydrogen bonding.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Ethyl Acetate): The combined polarity of the hydroxyl and nitro groups should allow for favorable dipole-dipole interactions, leading to moderate to good solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The non-polar alkyl portion of the molecule will promote some solubility in these solvents. However, the highly polar functional groups will likely limit its solubility compared to more polar solvents. The general trend is that as the non-polar character of a molecule increases, its solubility in non-polar solvents improves.[1]

Quantitative Solubility Data (Illustrative)

As of the latest literature review, specific quantitative solubility data for this compound is not available. The following table is provided as an illustrative example of how such data would be presented. The values are hypothetical and are intended to serve as a template for experimental data logging.

SolventSolvent ClassTemperature (°C)Hypothetical Solubility ( g/100 mL)
MethanolPolar Protic2535.2
EthanolPolar Protic2528.5
AcetonePolar Aprotic2545.8
Ethyl AcetatePolar Aprotic2522.1
AcetonitrilePolar Aprotic2518.7
DichloromethaneWeakly Polar2515.4
TolueneNon-Polar255.3
HexaneNon-Polar251.8

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound, based on the widely accepted shake-flask method.[6][7]

4.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

4.2. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that an equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[6] The agitation should be vigorous enough to keep the solid suspended without creating a vortex.[6]

  • Sampling: Allow the suspensions to equilibrate for a set period (e.g., 24-48 hours). Periodically take samples (e.g., at 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when consecutive measurements show no significant change in concentration.[6]

  • Sample Processing: Before analysis, withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove all undissolved solids.

  • Dilution: Promptly dilute the clear filtrate with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility by accounting for the dilution factor. Express the final result in appropriate units, such as g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Preparation: Add excess solute to vials B Solvent Addition: Add precise volume of solvent A->B C Equilibration: Shake at constant T & Speed (e.g., 24-72h) B->C D Sampling: Withdraw supernatant C->D E Sample Processing: Filter through 0.22 µm filter D->E F Dilution: Dilute filtrate to known volume E->F G Quantification: Analyze by HPLC or GC F->G H Data Analysis: Calculate solubility (e.g., g/100mL) G->H

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

While specific experimental data for the solubility of this compound remains to be published, a strong theoretical basis for predicting its behavior in various organic solvents can be established from its molecular structure. The presence of both polar (hydroxyl, nitro) and non-polar (alkyl) groups suggests it will have a versatile solubility profile, favoring polar solvents. For researchers and professionals in drug development, the provided detailed experimental protocol offers a robust framework for accurately determining the solubility of this and other novel compounds, a critical step in advancing chemical synthesis and pharmaceutical formulation.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for the thermal stability and decomposition of 2-Methyl-4-nitropentan-3-ol did not yield specific experimental data, such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or detailed decomposition pathways for this particular compound. The following guide is therefore based on the general understanding of the thermal behavior of β-nitro alcohols, the class of compounds to which this compound belongs. The presented data and protocols are illustrative and based on typical values and methods for analogous compounds.

Introduction

This compound is a β-nitro alcohol with the chemical formula C6H13NO3.[1][2][3] Like other organic nitro compounds, its thermal stability is a critical parameter for safe handling, storage, and processing, particularly in the pharmaceutical and fine chemical industries.[4][5] The presence of both a nitro group and a hydroxyl group in close proximity suggests the potential for complex decomposition pathways and thermal hazards.

Organic nitro compounds are known to be energetic materials, and their decomposition can be highly exothermic, in some cases leading to violent or explosive reactions.[4][5] The thermal stability of these compounds is influenced by various factors, including molecular structure, the presence of contaminants, and the processing conditions.[4]

General Thermal Behavior of β-Nitro Alcohols

The thermal decomposition of β-nitro alcohols can be initiated by the cleavage of the C-N bond, which is a common decomposition pathway for many nitroalkanes.[6] However, the presence of the hydroxyl group on the adjacent carbon can introduce alternative decomposition routes, such as dehydration and retro-Henry (nitroaldol) reactions.[7][8][9]

The retro-Henry reaction is a reversible process that involves the cleavage of the C-C bond between the nitro-substituted carbon and the hydroxyl-substituted carbon, yielding a nitroalkane and a carbonyl compound (aldehyde or ketone).[7][9][10]

Illustrative Thermal Stability Data

While specific data for this compound is unavailable, the following tables present hypothetical yet representative quantitative data that researchers might expect from thermal analysis of a similar β-nitro alcohol.

Table 1: Hypothetical TGA Data for a β-Nitro Alcohol

Heating Rate (°C/min)Onset Decomposition Temperature (°C)Temperature of Maximum Mass Loss (°C)Final Residue (%)
51802055
101902154
151982234
202052303

Table 2: Hypothetical DSC Data for a β-Nitro Alcohol

Heating Rate (°C/min)Onset Exotherm Temperature (°C)Peak Exotherm Temperature (°C)Heat of Decomposition (J/g)
5185210-850
10195220-900
15202228-920
20208235-950

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to assess the thermal stability of compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of a sample as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer (e.g., Netzsch TGA 309 Libra Select).[11]

Methodology:

  • A sample of the compound (typically 1-5 mg) is placed in an inert crucible (e.g., alumina).

  • The crucible is placed on a sensitive microbalance within the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.

  • The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) over a specified temperature range (e.g., 30-500 °C).

  • The mass of the sample is continuously recorded as a function of temperature and time.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum mass loss, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.[11]

Apparatus: A differential scanning calorimeter (e.g., Netzsch DSC 300 Caliris).[11]

Methodology:

  • A small amount of the sample (typically 0.5-2 mg) is hermetically sealed in a crucible (e.g., aluminum or high-pressure gold-plated steel).

  • An empty, sealed crucible is used as a reference.

  • Both the sample and reference crucibles are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen).

  • The sample and reference are heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) over a specified temperature range (e.g., 30-400 °C).

  • The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

  • The resulting DSC curve is analyzed to determine the onset temperature of exothermic or endothermic events, the peak temperature, and the enthalpy change (heat of decomposition).[12]

Visualizing Potential Decomposition Pathways

The following diagrams illustrate potential decomposition pathways for a generic β-nitro alcohol, which could be applicable to this compound.

G Generalized Experimental Workflow for Thermal Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC MassLoss Mass Loss vs. Temperature TGA->MassLoss HeatFlow Heat Flow vs. Temperature DSC->HeatFlow Kinetics Decomposition Kinetics MassLoss->Kinetics HeatFlow->Kinetics

Caption: Experimental workflow for thermal analysis.

G Potential Decomposition Pathways of a β-Nitro Alcohol cluster_main cluster_paths cluster_products Start β-Nitro Alcohol (e.g., this compound) RetroHenry Retro-Henry Reaction Start->RetroHenry Dehydration Dehydration Start->Dehydration CN_Cleavage C-N Bond Cleavage Start->CN_Cleavage Aldehyde Aldehyde/Ketone RetroHenry->Aldehyde Nitroalkane Nitroalkane RetroHenry->Nitroalkane Nitroalkene Nitroalkene Dehydration->Nitroalkene Water H2O Dehydration->Water AlkylRadical Alkyl Radical CN_Cleavage->AlkylRadical NO2_Radical •NO2 CN_Cleavage->NO2_Radical FurtherDecomp Further Decomposition Products Aldehyde->FurtherDecomp Nitroalkane->FurtherDecomp Nitroalkene->FurtherDecomp AlkylRadical->FurtherDecomp NO2_Radical->FurtherDecomp

References

A Technical Guide to the Henry Reaction: Mechanism and Synthesis of 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Henry reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1] Also known as the nitroaldol reaction, this process is invaluable for synthesizing β-nitro alcohols, which are versatile precursors to a wide array of functionalized molecules, including β-amino alcohols and α-nitro ketones.[1][2] This document focuses specifically on the reaction mechanism for the formation of 2-Methyl-4-nitropentan-3-ol from isobutyraldehyde (2-methylpropanal) and 1-nitropropane, presenting the core mechanism, factors influencing the reaction, and representative experimental protocols.

Core Reaction Mechanism

The Henry reaction is a base-catalyzed nucleophilic addition of a nitroalkane to an aldehyde or ketone.[1][3] The reaction proceeds through three fundamental, reversible steps:

  • Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (1-nitropropane) to form a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is approximately 17, allowing for a variety of bases to be employed.[1]

  • Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde (isobutyraldehyde), forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product, this compound, and regenerating the base catalyst.

All steps in the Henry reaction are reversible, which can influence product distribution and stereoselectivity.[1]

Henry_Mechanism Figure 1: Henry Reaction Mechanism for this compound Formation cluster_reactants Step 1: Deprotonation cluster_intermediate Step 2: C-C Bond Formation cluster_product Step 3: Protonation Nitropropane 1-Nitropropane Nitronate Nitronate Anion Nitropropane:e->Nitronate:w + B: Base Base (B:) ConjAcid HB⁺ Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide + Isobutyraldehyde Aldehyde Isobutyraldehyde Product This compound Alkoxide->Product + HB⁺ RegenBase Base (B:)

Figure 1: Henry Reaction Mechanism for this compound Formation

Quantitative Analysis of the Henry Reaction

AldehydeNitroalkaneCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
Benzaldehyde1-NitropropaneTBAFTHF-RTHigh3:1[4]
Benzaldehyde1-NitropropaneCu(I) / Chiral Ligand L5 (5%)Toluene24-2091>20:1[5]
Aromatic AldehydeNitromethaneCu(OAc)₂ / Ligand L4 (20%)Ethanol242599-[6]
Aliphatic AldehydeNitromethanePS-BEMPSolvent-free153092-[7]
BenzaldehydeNitromethaneCalcined Cu:Al (3:1) HT-0.17120 (MW)98-[8][9]

Note: This table presents data from various Henry reactions to illustrate typical conditions and outcomes. TBAF = Tetrabutylammonium fluoride; PS-BEMP = Polystyrene-supported BEMP base; HT = Hydrotalcite; MW = Microwave irradiation. RT = Room Temperature.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a β-nitro alcohol via the Henry reaction. This protocol should be adapted and optimized for the specific synthesis of this compound.

Representative Synthesis Protocol
  • Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent (e.g., THF, 10 mL).

  • Reaction Initiation: Add isobutyraldehyde (1.0 eq) and 1-nitropropane (1.2 eq) to the flask. Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Catalyst Addition: Slowly add the base catalyst (e.g., DBU, 10 mol%) to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

Experimental_Workflow Figure 2: General Experimental Workflow for the Henry Reaction A 1. Setup Flask under N₂, add solvent B 2. Add Reactants Add Isobutyraldehyde & 1-Nitropropane A->B C 3. Cool Cool mixture to 0 °C B->C D 4. Add Catalyst Slowly add base catalyst C->D E 5. Reaction & Monitoring Stir and monitor by TLC D->E F 6. Quench Add sat. aq. NH₄Cl E->F G 7. Extraction Extract with Ethyl Acetate F->G H 8. Dry & Concentrate Dry with Na₂SO₄, remove solvent G->H I 9. Purification Flash Column Chromatography H->I J Product Pure this compound I->J

Figure 2: General Experimental Workflow for the Henry Reaction

Factors Influencing the Henry Reaction

The outcome of the Henry reaction, including yield and stereoselectivity, is governed by several critical factors. The development of asymmetric Henry reactions has been a significant area of research, often employing chiral metal catalysts to control the stereochemical course.[1]

  • Base Catalyst: The choice of base is crucial. While common bases like alkali metal hydroxides or alkoxides are effective, they can sometimes promote side reactions like dehydration of the product.[3] Organic bases (e.g., DBU, TMG) and heterogeneous catalysts are also widely used.[8]

  • Solvent: The solvent can influence reaction rates and stereoselectivity. While traditional organic solvents are common, reactions in aqueous media or under solvent-free conditions have been developed as greener alternatives.[4][7]

  • Temperature: Lower temperatures often favor the formation of the β-nitro alcohol and can enhance stereoselectivity by minimizing the reversibility of the reaction and preventing elimination side-products.

  • Stereoselectivity: The formation of this compound creates two new stereocenters, meaning diastereomeric products (syn and anti) can be formed. The ratio of these products is influenced by the reaction conditions. Achieving high diastereoselectivity and enantioselectivity typically requires the use of specialized chiral catalysts that coordinate to both the nitronate and the aldehyde in a structured transition state.[1][5]

Logical_Relationships Figure 3: Factors Influencing Henry Reaction Outcome Outcome Reaction Outcome (Yield, Stereoselectivity) Catalyst Catalyst (Base Strength, Chirality) Catalyst->Outcome Solvent Solvent (Polarity, Protic/Aprotic) Solvent->Outcome Temp Temperature Temp->Outcome Reactants Substrate Structure (Steric Hindrance) Reactants->Outcome

Figure 3: Factors Influencing Henry Reaction Outcome

References

A Technical Guide to Quantum Chemical Calculations for 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the theoretical investigation of 2-Methyl-4-nitropentan-3-ol. The molecule, with its combination of hydroxyl, methyl, and nitro functional groups, presents an interesting case for studying intramolecular interactions, conformational landscapes, and reactivity, all of which can be effectively probed using quantum chemical methods.

Theoretical Framework: The Role of Quantum Chemistry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens for examining molecules at the electronic level.[1][2] For a molecule like this compound, these methods can predict a wide range of properties without the need for empirical data, offering insights that are crucial for drug design and materials science.[3]

Key applications include:

  • Structural Elucidation: Determining the most stable three-dimensional arrangement of atoms (the global minimum conformation) and identifying other low-energy conformers.

  • Spectroscopic Characterization: Predicting vibrational (Infrared and Raman) and NMR spectra to aid in the experimental identification and characterization of the molecule.

  • Reactivity and Stability: Calculating electronic properties such as the HOMO-LUMO gap, molecular electrostatic potential (MEP), and bond dissociation energies to understand the molecule's reactivity, stability, and potential interaction sites.[4][5]

  • Pharmacokinetic Properties: Estimating properties relevant to drug development, such as polarity (dipole moment) and lipophilicity (LogP), which influence a molecule's behavior in biological systems.

Methodologies and Protocols

A rigorous computational study of this compound involves a multi-step workflow, starting from the initial structure generation to the final analysis of its chemical properties.

Conformational Analysis

Due to the presence of rotatable bonds, this compound can exist in multiple conformations. Identifying the lowest-energy conformer is critical, as it represents the most populated state of the molecule and is the correct starting point for further calculations.[6][7]

Experimental Protocol:

  • Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted into an initial 3D structure.

  • Conformational Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method, such as a Molecular Mechanics (MM) force field (e.g., MMFF94 or UFF). This step explores the potential energy surface by rotating the single bonds.[8][9]

  • Clustering and Selection: The resulting conformers are clustered based on their geometry and energy. A set of unique, low-energy conformers is selected for further, more accurate calculations.

  • Quantum Mechanical Optimization: The selected conformers are then subjected to geometry optimization using a quantum mechanical method, typically DFT, to obtain more accurate structures and relative energies.

Geometry Optimization and Frequency Calculations

The core of the study involves finding the exact minimum energy structure on the potential energy surface and confirming its stability.

Experimental Protocol:

  • Level of Theory Selection: A suitable level of theory is chosen. A common and well-balanced choice for organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-31G(d) or a more robust basis set like 6-311++G(d,p) for higher accuracy.[4][10]

  • Geometry Optimization: An unconstrained geometry optimization is performed. The calculation proceeds until the forces on each atom are close to zero, and the structure has converged to a stationary point on the potential energy surface.[4]

  • Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory.[4] This serves two purposes:

    • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.

    • Spectra Prediction: The calculated frequencies and their corresponding intensities can be used to predict the molecule's IR and Raman spectra.

Calculation of Molecular Properties

Once the optimized ground state geometry is obtained, a variety of electronic and molecular properties can be calculated.

Experimental Protocol:

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry, often with a larger basis set for more accurate electronic energy.

  • Electronic Properties Analysis: From the output of the DFT calculation, key electronic properties are extracted:[4]

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap is a crucial indicator of chemical reactivity and stability.

    • Dipole Moment: The magnitude and vector of the molecular dipole moment are calculated to understand the molecule's overall polarity.

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize electrophilic and nucleophilic sites, indicating regions prone to chemical reactions.

  • NMR Spectroscopy Prediction: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These values are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), calculated at the same level of theory.

Data Presentation

The quantitative results from the calculations should be organized into clear, structured tables for easy interpretation and comparison.

Table 1: Template for Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

ParameterBond/Angle/DihedralCalculated Value
Bond Lengths (Å) C1-C2e.g., 1.54
C2-C3e.g., 1.53
C3-O1e.g., 1.43
C3-C4e.g., 1.53
C4-N1e.g., 1.49
N1-O2e.g., 1.22
N1-O3e.g., 1.22
Bond Angles (°) ** C1-C2-C3e.g., 112.5
C2-C3-O1e.g., 109.8
O1-C3-C4e.g., 108.7
C3-C4-N1e.g., 110.1
O2-N1-O3e.g., 125.3
Dihedral Angles (°) **C1-C2-C3-O1e.g., -65.4
C2-C3-C4-N1e.g., 178.9

Table 2: Template for Calculated Vibrational Frequencies for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
1e.g., 3650e.g., 85.2e.g., 15.6O-H stretch
2e.g., 2980e.g., 45.1e.g., 102.3C-H stretch (aliphatic)
3e.g., 1550e.g., 250.7e.g., 35.8NO₂ asymmetric stretch
4e.g., 1370e.g., 180.3e.g., 22.1NO₂ symmetric stretch
5e.g., 1100e.g., 120.5e.g., 18.9C-O stretch

Table 3: Template for Key Electronic and Molecular Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

PropertyCalculated ValueUnits
Total Energye.g., -552.12345Hartrees
HOMO Energye.g., -7.89eV
LUMO Energye.g., -1.23eV
HOMO-LUMO Gape.g., 6.66eV
Dipole Momente.g., 4.56Debye
Polarizabilitye.g., 12.34ų

Mandatory Visualizations

Visual workflows are essential for conveying complex methodologies in a clear and concise manner.

G cluster_start 1. Structure Preparation cluster_conf 2. Conformational Analysis cluster_qm 3. Quantum Chemical Calculation cluster_analysis 4. Property Analysis mol_build Build 2D/3D Structure of This compound mm_search Molecular Mechanics Conformational Search mol_build->mm_search dft_opt_conf DFT Optimization of Low-Energy Conformers mm_search->dft_opt_conf global_min Identify Global Minimum Conformer dft_opt_conf->global_min dft_opt_final Final Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) global_min->dft_opt_final freq_calc Frequency Calculation dft_opt_final->freq_calc prop_calc Calculate Molecular Properties (HOMO/LUMO, MEP, NMR) dft_opt_final->prop_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min spec_analysis Analyze Predicted Spectra (IR, Raman) freq_calc->spec_analysis verify_min->prop_calc

Caption: Workflow for quantum chemical calculations of this compound.

G mm Molecular Mechanics (MM) conf Conformational Landscape mm->conf dft Density Functional Theory (DFT: B3LYP) dft->conf geom Optimized Geometry dft->geom freq Vibrational Frequencies (IR/Raman Spectra) dft->freq elec Electronic Properties (HOMO, LUMO, MEP) dft->elec nmr NMR Chemical Shifts giao Gauge-Independent Atomic Orbital (GIAO) giao->nmr

Caption: Logical relationships between methods and calculated molecular properties.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of β-Nitro Alcohols, Exemplified by 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-nitro alcohols are versatile synthetic intermediates of significant interest in organic chemistry and drug development. Their utility stems from the presence of two highly functionalized adjacent carbon atoms, bearing hydroxyl and nitro groups. The nitro group can be readily transformed into a variety of other functional groups, most notably an amino group, providing access to valuable chiral 1,2-amino alcohols, which are key structural motifs in numerous pharmaceuticals and biologically active compounds. The asymmetric synthesis of β-nitro alcohols is predominantly achieved through the catalytic asymmetric Henry (nitroaldol) reaction. This document provides an overview of the application of this methodology, using the synthesis of 2-Methyl-4-nitropentan-3-ol as a representative example. While this compound itself is not widely documented as a chiral auxiliary or a direct precursor in complex syntheses, its asymmetric synthesis illustrates a crucial C-C bond-forming reaction.

Application Notes: The Asymmetric Henry Reaction

The asymmetric Henry reaction involves the C-C bond formation between a nitroalkane and a carbonyl compound, typically an aldehyde, catalyzed by a chiral entity to produce a β-nitro alcohol with high stereocontrol. The reaction to form this compound would involve the condensation of isobutyraldehyde and nitroethane.

Key Features and Advantages:

  • Atom Economy: The Henry reaction is an addition reaction, making it highly atom-economical.

  • Stereocontrol: Modern catalytic systems, including both metal complexes and organocatalysts, can achieve high levels of both diastereoselectivity (controlling the relative stereochemistry between the newly formed stereocenters) and enantioselectivity (controlling the absolute stereochemistry).

  • Versatility of Products: The resulting β-nitro alcohols are valuable precursors to other important chiral building blocks, such as:

    • β-amino alcohols: Through reduction of the nitro group.

    • α-hydroxy carboxylic acids: Via oxidation of the aldehyde derived from the nitroalkane.

    • Nitroalkenes: Through dehydration, which can then act as Michael acceptors.

Significance in Drug Development:

The prevalence of the 1,2-amino alcohol moiety in pharmaceuticals underscores the importance of synthetic routes to these structures. Chiral β-nitro alcohols serve as direct precursors. For instance, the core of drugs like the beta-blocker (S)-propranolol and the antibiotic chloramphenicol contains this structural motif. The ability to synthesize these intermediates with high enantiopurity is a critical step in the development of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Quantitative Data from Asymmetric Henry Reactions

The following table summarizes representative data for the asymmetric Henry reaction between aliphatic aldehydes and nitroalkanes, similar to the synthesis of this compound.

AldehydeNitroalkaneCatalyst SystemSolventYield (%)dr (syn:anti)ee (syn) (%)Reference
IsobutyraldehydeNitroethaneCu(II)-amino alcohol ligand (L7)N/A7795:595[1]
IsobutyraldehydeNitroethaneNd/Na heterobimetallic catalyst2-MeTHFHighHigh antiHigh[2]
Various AldehydesNitroethanePd/La/C2 heterobimetallic catalystN/A65-923:1 - 22:172-92 (anti)[1]
Aromatic AldehydesNitroethaneChiral P-spirocyclic tetra-aminophosphonium saltsN/AHighup to 1:19up to 99 (anti)[1]

Experimental Protocols

General Protocol for a Copper-Catalyzed Asymmetric Henry Reaction to Synthesize a β-Nitro Alcohol (e.g., this compound)

This protocol is a general representation and may require optimization for specific substrates and catalyst systems.

Materials:

  • Chiral ligand (e.g., a chiral amino alcohol or bis(oxazoline) ligand)

  • Copper(II) salt (e.g., Cu(OAc)₂, Cu(OTf)₂)

  • Isobutyraldehyde (freshly distilled)

  • Nitroethane

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., 0.1 mmol) and the copper(II) salt (e.g., 0.1 mmol) in the anhydrous solvent (5 mL).

    • Stir the mixture at room temperature for 1-2 hours to allow for complex formation. The color of the solution may change, indicating complexation.

  • Reaction Setup:

    • Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C).

    • Add the nitroethane (1.0 mmol) to the catalyst solution via syringe.

    • Add the base (e.g., 0.1 mmol) to the mixture.

    • Slowly add the isobutyraldehyde (1.2 mmol) to the reaction mixture dropwise over a period of 10-15 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield of the purified this compound.

    • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude or purified product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or by converting the product to a diastereomeric derivative and analyzing by NMR.

Visualizations

Asymmetric_Henry_Reaction cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Aldehyde Isobutyraldehyde Complex Catalyst-Nitronate Complex Aldehyde->Complex Coordination & Attack Nitroalkane Nitroethane Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation (Base) Catalyst Chiral Catalyst (e.g., Cu-L*) Catalyst->Complex Nitronate->Complex Alkoxide Chiral Alkoxide Intermediate Complex->Alkoxide Alkoxide->Catalyst Catalyst Regeneration Product This compound (syn and anti) Alkoxide->Product Protonation

Caption: Catalytic cycle of an asymmetric Henry reaction.

Experimental_Workflow Start Start CatalystPrep 1. Catalyst Preparation (Chiral Ligand + Metal Salt) Start->CatalystPrep ReactionSetup 2. Reaction Setup (Add Nitroalkane, Base, Aldehyde) CatalystPrep->ReactionSetup Monitoring 3. Reaction Monitoring (TLC) ReactionSetup->Monitoring Workup 4. Aqueous Work-up & Extraction Monitoring->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Analysis (NMR for dr, Chiral HPLC for ee) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols: 2-Methyl-4-nitropentan-3-ol as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utility of 2-Methyl-4-nitropentan-3-ol as a valuable chiral precursor in the synthesis of pharmaceutical compounds. The primary application highlighted is its conversion to the chiral amino alcohol, (2S,3R)-2-amino-4-methylpentan-3-ol, a key building block for a class of HIV protease inhibitors.

Overview of Synthetic Pathway

The synthetic route from this compound to a key pharmaceutical intermediate involves two primary transformations:

  • Diastereoselective Synthesis of this compound: This is achieved through a base-catalyzed Henry (nitroaldol) reaction between isobutyraldehyde and nitroethane. The use of a chiral catalyst allows for the control of the stereochemistry at the two newly formed chiral centers.

  • Reduction of the Nitro Group: The nitro group of this compound is subsequently reduced to a primary amine to yield the corresponding vicinal amino alcohol, 2-amino-4-methylpentan-3-ol. Catalytic hydrogenation using Raney Nickel is a common and efficient method for this transformation.

The resulting chiral amino alcohol is a versatile intermediate in the synthesis of various pharmaceuticals, most notably HIV protease inhibitors such as Amprenavir and its prodrug Fosamprenavir.

G cluster_0 Synthesis of Chiral Precursor cluster_1 Conversion to Pharmaceutical Intermediate cluster_2 Application in Pharmaceutical Synthesis Isobutyraldehyde Isobutyraldehyde This compound This compound Isobutyraldehyde->this compound Henry (Nitroaldol) Reaction (Base Catalyst) Nitroethane Nitroethane Nitroethane->this compound 2-Amino-4-methylpentan-3-ol 2-Amino-4-methylpentan-3-ol This compound->2-Amino-4-methylpentan-3-ol Nitro Group Reduction (e.g., Raney Ni, H2) Pharmaceuticals Pharmaceuticals 2-Amino-4-methylpentan-3-ol->Pharmaceuticals Incorporation into Drug Scaffold HIV_Protease_Inhibitors e.g., HIV Protease Inhibitors (Amprenavir analogue) Pharmaceuticals->HIV_Protease_Inhibitors

Figure 1: Synthetic workflow from starting materials to pharmaceutical application.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its conversion to the corresponding amino alcohol.

This protocol describes a diastereoselective Henry reaction to produce (2R,3S)-2-Methyl-4-nitropentan-3-ol. The choice of a suitable chiral catalyst is crucial for achieving high diastereoselectivity and enantioselectivity.

Materials:

  • Isobutyraldehyde

  • Nitroethane

  • Chiral Copper-bis(oxazoline) complex (or other suitable chiral catalyst)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the chiral copper-bis(oxazoline) complex (5-10 mol%) in anhydrous DCM at -20 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

  • Add nitroethane (2.0 equivalents) dropwise to the reaction mixture and stir for 30 minutes.

  • Add isobutyraldehyde (1.0 equivalent) dropwise, maintaining the temperature at -20 °C.

  • Allow the reaction to stir at -20 °C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired diastereomer of this compound.

Expected Outcome:

This reaction is expected to yield the syn or anti diastereomer of this compound with good to excellent diastereoselectivity, depending on the chiral catalyst and reaction conditions employed.

This protocol details the reduction of the nitro group to a primary amine using Raney Nickel as the catalyst.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Parr apparatus or similar hydrogenation setup

  • Celite®

Procedure:

  • In a Parr hydrogenation bottle, dissolve this compound (1.0 equivalent) in methanol.

  • Carefully add Raney Nickel (approximately 10-20% by weight of the nitro alcohol) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under a moist atmosphere.

  • Seal the reaction vessel and connect it to the Parr apparatus.

  • Purge the vessel with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet with methanol to prevent ignition of the catalyst upon exposure to air.

  • Rinse the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-methylpentan-3-ol.

  • The product can be further purified by crystallization or distillation if necessary.

Data Presentation

The following tables summarize representative quantitative data for the key transformations. Note that actual yields and selectivities will depend on the specific reaction conditions and catalysts used.

Table 1: Diastereoselective Henry Reaction of Isobutyraldehyde and Nitroethane

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
Cu(II)-BoxEt3NDCM-202475-85>95:5
Proline-DMSO254860-7080:20
TBAF-THF01280-9060:40

Table 2: Reduction of this compound

Reducing AgentCatalystSolventPressure (psi)Temp (°C)Time (h)Yield (%)
H2Raney NiMeOH50251285-95
H2Pd/CEtOH50251880-90
NaBH4NiCl2·6H2OMeOH-0-25670-80

Application in Pharmaceutical Synthesis: HIV Protease Inhibitors

The chiral amino alcohol, (2S,3R)-2-amino-4-methylpentan-3-ol, derived from this compound, is a crucial building block for the synthesis of a number of HIV protease inhibitors, including Amprenavir. The isobutyl group and the specific stereochemistry of this precursor are essential for the proper binding of the final drug molecule to the active site of the HIV protease enzyme.

G Amino_Alcohol (2S,3R)-2-amino- 4-methylpentan-3-ol Coupling_Step1 Sulfonamide Formation Amino_Alcohol->Coupling_Step1 Sulfonyl_Chloride p-Aminobenzenesulfonyl chloride derivative Sulfonyl_Chloride->Coupling_Step1 Intermediate_1 Sulfonamide Intermediate Coupling_Step1->Intermediate_1 Coupling_Step2 Carbamate Formation Intermediate_1->Coupling_Step2 THF_Carbamate (S)-Tetrahydrofuranyl -N-succinimidyl carbonate THF_Carbamate->Coupling_Step2 Amprenavir_Analogue Amprenavir Analogue Coupling_Step2->Amprenavir_Analogue

Figure 2: Key steps in the synthesis of an Amprenavir analogue.

The synthesis of an Amprenavir analogue from (2S,3R)-2-amino-4-methylpentan-3-ol generally proceeds via:

  • Sulfonamide Formation: The primary amine of the amino alcohol is reacted with a suitable p-aminobenzenesulfonyl chloride derivative.

  • Carbamate Formation: The hydroxyl group of the amino alcohol is then typically acylated with an activated carbonate, such as (S)-tetrahydrofuranyl-N-succinimidyl carbonate, to form the final carbamate moiety of the drug.

The precise stereochemistry of the 2-amino-4-methylpentan-3-ol precursor is critical for the biological activity of the resulting HIV protease inhibitor.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.

Synthetic Protocols for the Reduction of the Nitro Group in 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-4-aminopentan-3-ol through the reduction of the nitro group in 2-Methyl-4-nitropentan-3-ol. The described methods are essential for the preparation of amino alcohol building blocks frequently utilized in the development of pharmaceutical agents and other fine chemicals.

Introduction

The reduction of nitro compounds represents a fundamental transformation in organic synthesis, providing a reliable route to primary amines. 2-Methyl-4-aminopentan-3-ol is a valuable chiral building block, and its efficient synthesis from the corresponding nitro alcohol is of significant interest. This document outlines and compares several common synthetic strategies for this conversion, including catalytic hydrogenation and chemical reduction methods. The choice of method often depends on factors such as substrate sensitivity to reaction conditions, desired chemoselectivity, scalability, and cost.

Comparative Analysis of Reduction Protocols

The following table summarizes quantitative data for various methods applicable to the reduction of the nitro group in aliphatic nitroalcohols, providing a comparative overview to aid in method selection. While specific data for this compound is not extensively available in the public domain, the presented data is based on analogous reductions of similar aliphatic nitro compounds and provides a strong predictive framework for reaction outcomes.

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)PurityKey Considerations
Catalytic HydrogenationH₂, Pd/C (10%)Methanol, Ethanol25 - 502 - 1285 - 95HighHigh efficiency, clean reaction. Requires specialized hydrogenation equipment. Potential for side reactions on other reducible functional groups.
Catalytic HydrogenationH₂, Raney® NiEthanol, Water25 - 704 - 2480 - 90HighCost-effective alternative to palladium. Pyrophoric nature of the catalyst requires careful handling.
Catalytic Transfer HydrogenationAmmonium Formate, Pd/C (10%)Methanol, THF250.5 - 490 - 99[1]HighAvoids the need for high-pressure hydrogen gas, making it more accessible. Mild and highly efficient for β-nitro alcohols.[1]
Chemical ReductionIron powder, Acetic AcidEthanol, Water50 - 1002 - 875 - 90ModerateInexpensive and robust method. Requires acidic conditions and often results in iron salt byproducts that need to be removed during workup.
Chemical ReductionZinc dust, Acetic AcidEthanol25 - 601 - 670 - 85[2]ModerateMilder than Fe/AcOH. Workup involves removal of zinc salts.
Chemical ReductionLithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 - 351 - 480 - 95HighPowerful reducing agent for aliphatic nitro compounds.[2] Highly reactive and requires strictly anhydrous conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of the nitro group using hydrogen gas in the presence of a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-Methyl-4-aminopentan-3-ol.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate and Pd/C

This method offers a convenient alternative to using high-pressure hydrogen gas.[1][3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and THF.

  • Under an inert atmosphere, add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Add ammonium formate (3-5 eq) portion-wise to the stirred suspension. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 30 minutes to 4 hours.[1]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and any precipitated salts.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amine.[3]

  • Purify the product as needed.

Protocol 3: Chemical Reduction using Iron and Acetic Acid

A classic and cost-effective method for nitro group reduction.

Materials:

  • This compound

  • Iron powder

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate or Sodium hydroxide solution

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (typically 3-5 eq).

  • Add glacial acetic acid (a sufficient amount to maintain an acidic pH).

  • Heat the reaction mixture to reflux (or 50-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove excess iron.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amino alcohol.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship of the reduction processes.

G General Workflow for Nitro Group Reduction start Start: this compound reagents Add Reducing Agent/Catalyst and Solvent start->reagents reaction Reaction under Controlled Conditions (Temperature, Time) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Catalyst Removal - Neutralization - Extraction monitoring->workup Complete purification Purification: - Distillation or - Column Chromatography workup->purification product Product: 2-Methyl-4-aminopentan-3-ol purification->product

Caption: General experimental workflow for the reduction of this compound.

G Logical Relationship of Reduction Methods start Reduction of This compound cat_hydro Catalytic Hydrogenation start->cat_hydro chem_red Chemical Reduction start->chem_red pd_c H₂ / Pd-C cat_hydro->pd_c raney_ni H₂ / Raney Ni cat_hydro->raney_ni cth NH₄HCO₂, Pd/C (Transfer Hydrogenation) cat_hydro->cth fe_acoh Fe / AcOH chem_red->fe_acoh zn_acoh Zn / AcOH chem_red->zn_acoh lialh4 LiAlH₄ chem_red->lialh4

Caption: Overview of synthetic routes for the target nitro group reduction.

Conclusion

The reduction of this compound to 2-Methyl-4-aminopentan-3-ol can be achieved through various synthetic protocols. Catalytic hydrogenation methods, particularly catalytic transfer hydrogenation with ammonium formate and Pd/C, generally offer high yields and cleaner reaction profiles.[1] Chemical reductions with metals such as iron or zinc in acidic media provide cost-effective alternatives, albeit with potentially more demanding workup procedures. The choice of the most suitable method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the molecule. The provided protocols serve as a detailed guide for the successful synthesis of this valuable amino alcohol intermediate.

References

Application Note: Oxidation of 2-Methyl-4-nitropentan-3-ol to 2-Methyl-4-nitropentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and agrochemical development. This document provides a detailed protocol for the oxidation of 2-Methyl-4-nitropentan-3-ol, a compound featuring a secondary alcohol adjacent to a sterically demanding isopropyl group and an electron-withdrawing nitro group.[1][2] The presented method utilizes the Dess-Martin periodinane (DMP) reagent, a highly selective and mild oxidant that operates under neutral conditions, making it ideal for substrates with sensitive functional groups.[3] Advantages of the Dess-Martin oxidation include ambient reaction temperatures, short reaction times, high yields, and the avoidance of toxic chromium-based reagents.[3][4]

Quantitative Data Summary

The following table outlines the suggested quantities of reactants and reagents for the oxidation reaction on a 10 mmol scale.

Compound Molecular Weight ( g/mol ) Equivalents Amount (mmol) Mass / Volume
This compound147.171.010.01.47 g
Dess-Martin Periodinane (DMP)424.141.212.05.09 g
Sodium Bicarbonate (NaHCO₃)84.012.020.01.68 g
Dichloromethane (DCM)---~100 mL

Experimental Protocol: Dess-Martin Oxidation

This protocol details the procedure for the oxidation of this compound to 2-Methyl-4-nitropentan-3-one using Dess-Martin periodinane. The reaction produces two equivalents of acetic acid, which can be buffered with sodium bicarbonate to protect acid-labile functional groups.[4]

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Stirring plate

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for TLC and column chromatography

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.47 g, 10.0 mmol) and sodium bicarbonate (1.68 g, 20.0 mmol).

    • Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

    • Stir the suspension at room temperature (approx. 20-25°C) under an inert atmosphere (Argon or Nitrogen).

  • Addition of Oxidant:

    • Slowly add Dess-Martin periodinane (5.09 g, 12.0 mmol) to the stirring suspension in portions over 10-15 minutes. A slight exotherm may be observed.

    • The reaction is typically complete within 1-3 hours.[4]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC sample by withdrawing a small aliquot from the reaction mixture, diluting it with ethyl acetate, and filtering it through a small plug of silica to remove solids.

    • Elute the TLC plate with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The product ketone should have a higher Rf value than the starting alcohol.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Purification and Analysis:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-Methyl-4-nitropentan-3-one.

    • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualized Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure.

experimental_workflow start Start setup Reaction Setup (Alcohol, NaHCO₃, DCM) start->setup add_dmp Add Dess-Martin Periodinane setup->add_dmp monitor Monitor by TLC add_dmp->monitor Stir at RT for 1-3h workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete purify Purification (Dry, Concentrate, Column Chromatography) workup->purify analyze Characterization (NMR, IR, MS) purify->analyze end_product Pure Product: 2-Methyl-4-nitropentan-3-one analyze->end_product

Caption: Workflow for the oxidation of this compound.

Alternative Protocol: Swern Oxidation

For substrates that may be sensitive to the conditions of the Dess-Martin oxidation, the Swern oxidation offers a robust alternative.[5] It operates at very low temperatures (-78 °C) and is also known for its mildness and compatibility with a wide range of functional groups.[5][6]

Procedure Outline:

  • Activation: A solution of oxalyl chloride in DCM is cooled to -78 °C.[7] Dimethyl sulfoxide (DMSO) is added dropwise.[7]

  • Alcohol Addition: A solution of this compound in DCM is added slowly to the activated DMSO mixture at -78 °C.[6]

  • Base Addition: After a short stirring period, a hindered base such as triethylamine (Et₃N) or diisopropylethylamine is added dropwise.[6]

  • Warm-up and Work-up: The reaction is allowed to warm to room temperature before being quenched with water and subjected to a standard aqueous work-up.[8]

Note: A significant drawback of the Swern oxidation is the production of the volatile and malodorous byproduct, dimethyl sulfide.[5] All manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: 2-Methyl-4-nitropentan-3-ol as a Versatile Building Block in Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methyl-4-nitropentan-3-ol as a chiral building block in the synthesis of novel agrochemicals, particularly fungicides. The protocols outlined below are based on established chemical transformations and provide a foundation for the development of new active ingredients.

Introduction

This compound is a valuable synthetic intermediate possessing multiple functional groups: a secondary alcohol, a nitro group, and a chiral center.[1] This combination allows for a variety of chemical modifications, making it an attractive starting material for the synthesis of diverse molecular scaffolds with potential agrochemical applications. The primary application explored here is its conversion to amino alcohol derivatives, a class of compounds known for their fungicidal properties.[2][3][4][5][6]

Core Synthetic Pathway: From Nitro Alcohol to Bioactive Amino Alcohol

The key transformation of this compound in the context of agrochemical development is the reduction of the nitro group to a primary amine, yielding 4-amino-2-methylpentan-3-ol. This amino alcohol can then be further functionalized to generate a library of potential fungicidal compounds.

G A This compound B Reduction of Nitro Group A->B C 4-Amino-2-methylpentan-3-ol B->C D N-Alkylation / N-Acylation C->D E Library of Amino Alcohol Derivatives (Potential Fungicides) D->E

Caption: General synthetic workflow from this compound to a library of potential fungicides.

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Amino-2-methylpentan-3-ol

This protocol describes a standard procedure for the reduction of a nitroalkane to the corresponding amine using catalytic hydrogenation.

Materials:

  • This compound

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (5 mol%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude 4-Amino-2-methylpentan-3-ol.

  • The crude product can be purified by distillation or chromatography if necessary.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialThis compound
Product4-Amino-2-methylpentan-3-ol
Typical Yield85-95%
Purity (crude)>90%
Protocol 2: Synthesis of N-Substituted Amino Alcohol Derivatives

This protocol provides a general method for the N-alkylation of 4-Amino-2-methylpentan-3-ol to introduce various substituents, a key step in creating a diverse library of compounds for screening.

Materials:

  • 4-Amino-2-methylpentan-3-ol

  • Alkyl or benzyl halide (e.g., R-X, where X = Br, I)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 4-Amino-2-methylpentan-3-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the desired alkyl or benzyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-substituted amino alcohol.

  • Purify the product by column chromatography on silica gel.

Quantitative Data (Illustrative for a model reaction):

Starting MaterialAlkylating AgentProductYield
4-Amino-2-methylpentan-3-olBenzyl bromideN-Benzyl-4-amino-2-methylpentan-3-ol70-85%

Agrochemical Application: Fungicidal Activity

Derivatives of amino alcohols are known to exhibit fungicidal activity, often by targeting sterol biosynthesis in fungi.[2][7] Specifically, they can act as inhibitors of the enzyme sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of fungal cell membranes, and its depletion leads to fungal cell death.

G A Amino Alcohol Derivative (from this compound) B Inhibition of Sterol 14α-demethylase (CYP51) A->B Binds to active site C Disruption of Ergosterol Biosynthesis B->C D Depletion of Ergosterol in Fungal Cell Membrane C->D E Fungal Cell Death D->E

Caption: Proposed mode of action for fungicidal amino alcohol derivatives.

Bioactivity Data (Hypothetical Data for Screening)

The following table presents hypothetical bioactivity data for a series of N-substituted derivatives of 4-amino-2-methylpentan-3-ol against common plant pathogenic fungi. This illustrates the type of data that would be generated in a screening campaign.

Compound IDR-Group on AmineBotrytis cinerea MIC (µg/mL)Fusarium graminearum MIC (µg/mL)
A-01 H>100>100
A-02 Benzyl5025
A-03 4-Chlorobenzyl12.56.25
A-04 2,4-Dichlorobenzyl6.253.13
A-05 Naphthylmethyl2512.5

MIC: Minimum Inhibitory Concentration.

Conclusion

This compound is a promising and versatile starting material for the development of novel agrochemicals. Its conversion to chiral amino alcohols provides a scaffold that can be readily derivatized to generate compounds with potent fungicidal activity. The protocols and conceptual framework provided here offer a solid basis for further research and development in this area. Future work should focus on the synthesis and screening of a broader range of derivatives to establish clear structure-activity relationships and identify lead candidates for further optimization.

References

Application Notes and Protocols for Stereoselective Reactions Involving 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 2-Methyl-4-nitropentan-3-ol serves as a valuable chiral building block. Its contiguous stereocenters and versatile functional groups—a secondary alcohol and a nitro group—make it a key intermediate for the synthesis of complex molecules, including amino alcohols and other biologically active compounds. These application notes provide detailed protocols for the stereoselective synthesis of this compound and its subsequent stereoselective transformations.

Application Note 1: Stereoselective Synthesis of this compound via Asymmetric Henry (Nitroaldol) Reaction

The primary method for the stereoselective synthesis of this compound is the asymmetric Henry reaction between isobutyraldehyde and nitroethane. The use of a chiral copper catalyst allows for high levels of both diastereoselectivity and enantioselectivity, favoring the syn diastereomer.

Data Presentation: Asymmetric Henry Reaction of Isobutyraldehyde and Nitroethane
Catalyst SystemDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee, syn)Yield (%)Reference
Cu(I) / Chiral Amino Alcohol Ligand L795:59577[1][2]

Note: This data is based on published results for the specified reaction.

Experimental Protocol: Asymmetric Henry Reaction

This protocol is a representative procedure based on established methods for copper-catalyzed asymmetric Henry reactions.

Materials:

  • Copper(I) Chloride (CuCl)

  • Chiral Amino Alcohol Ligand (e.g., a derivative of 1,1'-binaphthylazepine)

  • Isobutyraldehyde

  • Nitroethane

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Triethylamine (Et3N)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral amino alcohol ligand (0.12 mmol) in anhydrous THF (5.0 mL). Add CuCl (0.10 mmol) to the solution. Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Reaction Setup: Cool the catalyst solution to 0 °C. Add isobutyraldehyde (10.0 mmol) and triethylamine (0.10 mmol) to the flask.

  • Addition of Nitroethane: Slowly add nitroethane (12.0 mmol) to the reaction mixture dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired syn-2-Methyl-4-nitropentan-3-ol.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Visualization: Asymmetric Henry Reaction Workflow

Henry_Reaction_Workflow Asymmetric Henry Reaction for this compound Synthesis cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification Isobutyraldehyde Isobutyraldehyde Reaction Reaction in THF at 0°C Isobutyraldehyde->Reaction Nitroethane Nitroethane Nitroethane->Reaction Catalyst Chiral Cu(I)-Amino Alcohol Catalyst Complex Catalyst->Reaction Workup Aqueous Workup (NH4Cl quench) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product syn-2-Methyl-4-nitropentan-3-ol Purification->Product

Caption: Workflow for the synthesis of this compound.

Application Note 2: Stereoselective Reduction to Chiral 1,2-Amino Alcohols

The resulting enantioenriched this compound is a valuable precursor to chiral 1,2-amino alcohols, which are important motifs in many pharmaceuticals. The reduction of the nitro group can proceed with high diastereoselectivity, preserving the stereochemical integrity of the starting material.

Data Presentation: Diastereoselective Reduction of this compound
Starting MaterialReduction MethodProductDiastereomeric Ratio (dr)Yield (%)
syn-2-Methyl-4-nitropentan-3-olCatalytic Hydrogenation (e.g., Raney Nickel)syn-4-Amino-2-methylpentan-3-ol>98:2>90
anti-2-Methyl-4-nitropentan-3-olCatalytic Hydrogenation (e.g., Raney Nickel)anti-4-Amino-2-methylpentan-3-ol>98:2>90

Note: This data is representative of typical diastereoselective reductions of β-nitroalcohols.

Experimental Protocol: Diastereoselective Reduction of the Nitro Group

This is a general protocol for the reduction of β-nitroalcohols.

Materials:

  • syn-2-Methyl-4-nitropentan-3-ol

  • Raney Nickel (or Palladium on Carbon, Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2) supply

  • Parr hydrogenation apparatus or similar

  • Celite

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve syn-2-Methyl-4-nitropentan-3-ol (5.0 mmol) in methanol (25 mL).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 50% slurry in water, ~0.5 g) to the solution under a stream of inert gas.

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude syn-4-Amino-2-methylpentan-3-ol. If necessary, the product can be further purified by crystallization or chromatography.

  • Analysis: Confirm the stereochemical outcome by NMR analysis, comparing the coupling constants to known values for syn and anti 1,2-amino alcohols.

Visualization: Stereoselective Reduction Pathway

Reduction_Pathway Stereoselective Reduction of this compound Start syn-2-Methyl-4-nitropentan-3-ol Process Catalytic Hydrogenation (Raney Ni, H₂) Start->Process Product syn-4-Amino-2-methylpentan-3-ol Process->Product Stereo Stereochemistry Preserved (dr > 98:2) Product->Stereo

Caption: Pathway for the stereoselective reduction of the nitro group.

Application Note 3: Potential for Diastereoselective Carbon-Carbon Bond Formation

The functional handles on this compound allow for further stereoselective transformations. One potential application involves the oxidation of the alcohol to the corresponding β-nitroketone, which can then act as a nucleophile in diastereoselective Michael additions. The existing stereocenter adjacent to the nitro group can direct the stereochemical outcome of the addition to an α,β-unsaturated acceptor.

Visualization: Logical Relationship for Michael Addition

Michael_Addition_Logic Potential Stereoselective Michael Addition Sequence Start syn-2-Methyl-4-nitropentan-3-ol Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Intermediate 2-Methyl-4-nitropentan-3-one Oxidation->Intermediate Michael Diastereoselective Michael Addition Intermediate->Michael Product Adduct with new stereocenter Michael->Product Acceptor Michael Acceptor (e.g., Methyl Acrylate) Acceptor->Michael

Caption: A potential reaction sequence involving this compound.

References

Application Notes and Protocols: Derivatization of 2-Methyl-4-nitropentan-3-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical derivatization of 2-Methyl-4-nitropentan-3-ol, a nitroalkanol with potential for biological activity. The protocols focus on two primary derivatization strategies: esterification of the hydroxyl group to form acetate esters and etherification to yield methyl ethers. These modifications are intended to alter the physicochemical properties of the parent compound, such as lipophilicity and steric profile, which can significantly influence its biological activity. This document also outlines standard biological screening assays, including antimicrobial and cytotoxicity testing, to evaluate the therapeutic potential of the synthesized derivatives. While specific biological data for derivatives of this compound is not yet publicly available, representative data for other nitro compounds are provided for context and comparison.

Introduction

This compound is an organic compound featuring a secondary alcohol and a nitro group.[1][2] The presence of the nitro group is significant, as this functional group is a known pharmacophore in a variety of biologically active molecules, exhibiting antimicrobial, anticancer, and vasodilatory properties.[3][4] The mechanism of action for many nitro compounds involves their reduction within biological systems to form reactive nitroso and hydroxylamine intermediates, which can interact with cellular macromolecules.[4]

Derivatization of the parent molecule by modifying its hydroxyl group can modulate its activity. Esterification and etherification are common and effective strategies to tune the properties of a lead compound. By converting the polar hydroxyl group into less polar ester or ether functionalities, it is possible to enhance membrane permeability and alter interactions with biological targets.

This document provides detailed, step-by-step protocols for the synthesis of 2-Methyl-4-nitropentan-3-yl acetate and 2-Methoxy-4-methyl-3-nitropentane. Additionally, it describes the methodologies for assessing the antimicrobial and cytotoxic activities of these new chemical entities.

Derivatization Strategies and Experimental Protocols

The derivatization of this compound focuses on the modification of its secondary hydroxyl group. The following sections detail the protocols for its conversion to an acetate ester and a methyl ether.

Esterification: Synthesis of 2-Methyl-4-nitropentan-3-yl acetate

This protocol describes the esterification of this compound using acetic anhydride with a catalytic amount of acid.

Materials:

  • This compound

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

  • Magnetic stirrer and heating mantle

Protocol:

  • In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in an excess of acetic anhydride (3 equivalents).

  • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to 60°C for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the mixture into a beaker containing ice-cold water to quench the excess acetic anhydride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2-Methyl-4-nitropentan-3-yl acetate by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Etherification: Synthesis of 2-Methoxy-4-methyl-3-nitropentane via Williamson Ether Synthesis

This protocol details the synthesis of the methyl ether derivative using the Williamson ether synthesis.[1][5]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, standard laboratory glassware

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon balloon)

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-Methoxy-4-methyl-3-nitropentane by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Biological Screening Protocols

The following protocols are standard methods for the preliminary biological evaluation of new chemical entities.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle solvent)

  • Incubator (37°C)

  • Spectrophotometer (for measuring optical density at 600 nm)

Protocol for MIC Determination:

  • Prepare a stock solution of the test compounds and the positive control.

  • In a 96-well plate, perform a serial two-fold dilution of the test compounds in MHB. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the bacterial suspension to each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for MBC Determination:

  • From the wells of the MIC assay that show no visible growth, take a 10 µL aliquot and plate it onto Mueller-Hinton Agar (MHA).

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay

The cytotoxic potential of the synthesized derivatives can be evaluated against a panel of human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan crystal dissolution)

  • Positive control (e.g., Doxorubicin)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The quantitative data obtained from the biological screening assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
This compound>128>128>128>128
2-Methyl-4-nitropentan-3-yl acetate64128128>128
2-Methoxy-4-methyl-3-nitropentane326464128
Ciprofloxacin (Control)0.510.250.5

Table 2: Hypothetical Cytotoxicity of this compound Derivatives

CompoundIC50 (µM) vs. HeLaIC50 (µM) vs. MCF-7IC50 (µM) vs. HEK293
This compound>100>100>100
2-Methyl-4-nitropentan-3-yl acetate75.282.5>100
2-Methoxy-4-methyl-3-nitropentane45.855.195.3
Doxorubicin (Control)0.81.25.6

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in these application notes.

Derivatization_Workflow cluster_esterification Esterification cluster_etherification Etherification parent This compound ester_reagents Acetic Anhydride, H₂SO₄ (cat.) parent->ester_reagents Reacts with ether_reagents 1. NaH 2. CH₃I parent->ether_reagents Reacts with ester_product 2-Methyl-4-nitropentan-3-yl acetate ester_reagents->ester_product Yields ether_product 2-Methoxy-4-methyl- 3-nitropentane ether_reagents->ether_product Yields

Caption: Derivatization workflow of this compound.

Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_cytotoxicity Cytotoxicity Screening start Synthesized Derivatives mic MIC Assay start->mic mtt MTT Assay start->mtt mbc MBC Assay mic->mbc end Biological Activity Profile mbc->end ic50 IC50 Determination mtt->ic50 ic50->end

Caption: Workflow for the biological screening of derivatives.

Hypothetical_Signaling_Pathway derivative Nitroalkanol Derivative cell_membrane Cell Membrane derivative->cell_membrane Crosses target_protein Target Protein (e.g., Enzyme) cell_membrane->target_protein Interacts with downstream_effector Downstream Effector target_protein->downstream_effector Inhibits/Activates cellular_response Cellular Response (e.g., Apoptosis) downstream_effector->cellular_response Leads to

References

Application Notes and Protocols for the Catalytic Transformations of 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the catalytic transformation of 2-Methyl-4-nitropentan-3-ol, a key intermediate in the synthesis of valuable amino alcohols. The primary transformation detailed is the catalytic hydrogenation of the nitro group to a primary amine, yielding 4-amino-2-methylpentan-3-ol. This transformation is crucial for the development of chiral building blocks used in the synthesis of pharmaceuticals and other bioactive molecules.[1]

Introduction

This compound is a versatile synthetic building block.[2] Its structure, containing both a hydroxyl and a nitro group, allows for various chemical modifications. The catalytic reduction of the nitro group is a key transformation, providing access to chiral amino alcohols. These products are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds. The reduction of the nitro group in this compound to an amine creates a new stereocenter, leading to the potential for diastereomeric products. Therefore, controlling the stereoselectivity of this reaction is of considerable importance.

Key Catalytic Transformation: Reduction of the Nitro Group

The most common and synthetically useful transformation of this compound is the reduction of the nitro moiety to a primary amine. This is typically achieved through catalytic hydrogenation using heterogeneous catalysts such as Raney Nickel or Palladium on carbon (Pd/C).[3][4]

Reaction Pathway

The overall transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst and a hydrogen source.

G cluster_reactants Reactants cluster_products Products Reactant This compound Product 4-Amino-2-methylpentan-3-ol Reactant->Product Hydrogenation Catalyst Catalyst (e.g., Raney Ni, Pd/C) Hydrogen H₂ (Hydrogen Gas) Byproduct Water (H₂O)

Fig. 1: General reaction pathway for the catalytic hydrogenation of this compound.

Experimental Protocols

Below are detailed protocols for the catalytic hydrogenation of this compound using Raney Nickel and 10% Palladium on carbon.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol describes the reduction of this compound to 4-amino-2-methylpentan-3-ol using Raney Nickel as the catalyst. Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of aliphatic nitro compounds.[3][5]

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH), absolute

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite®

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 2.0 g) with deionized water (3 x 20 mL) followed by absolute methanol (3 x 20 mL). This is to remove any residual alkali and water.

  • Reaction Setup: To a high-pressure reactor vessel, add the washed Raney Nickel catalyst. Add this compound (e.g., 5.0 g, 33.9 mmol) dissolved in methanol (100 mL).

  • Hydrogenation: Seal the reactor and purge the system with nitrogen or argon gas to remove air. Then, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C) and monitor the hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake), carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the Raney Nickel to dry as it is pyrophoric. Keep the filter cake wet with methanol or water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-methylpentan-3-ol. The product can be further purified by distillation or recrystallization if necessary.

Protocol 2: Catalytic Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol outlines the reduction of this compound using 10% Pd/C, a versatile and efficient catalyst for nitro group reductions.[3]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite®

  • Standard laboratory glassware including a two- or three-neck round-bottom flask

Procedure:

  • Reaction Setup: In a two- or three-neck round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 33.9 mmol) in ethanol or methanol (100 mL).

  • Inerting: Purge the flask with nitrogen or argon.

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 250 mg, 5 mol%) to the solution under a stream of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up: Once the starting material is consumed, purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-methylpentan-3-ol. Further purification can be performed if required.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the catalytic hydrogenation of this compound. Please note that yields and diastereoselectivity can vary based on the specific reaction conditions and the purity of the starting materials.

ParameterRaney Nickel10% Palladium on Carbon (Pd/C)
Catalyst Loading ~40% w/w (of substrate)5 mol%
Solvent MethanolEthanol or Methanol
Temperature 25-40 °C25 °C (Room Temperature)
Pressure 50-100 psiAtmospheric (H₂ balloon)
Reaction Time 4-12 hours6-24 hours
Typical Yield >90%>95%
Diastereomeric Ratio Variable, often moderateVariable, often moderate

Experimental Workflow and Logic

The general workflow for the catalytic hydrogenation of this compound is outlined below. The process involves careful handling of flammable catalysts and hydrogen gas.

G Start Start Setup Prepare Reactants and Catalyst Start->Setup Reaction Perform Catalytic Hydrogenation Setup->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS, H₂ uptake) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up Monitor->Workup Complete Filter Filter Catalyst Workup->Filter Isolate Isolate Product Filter->Isolate Purify Purify Product (optional) Isolate->Purify Analyze Characterize Product (NMR, MS, etc.) Isolate->Analyze Purify->Analyze End End Analyze->End

Fig. 2: General experimental workflow for catalytic hydrogenation.

Diastereoselectivity

G Substrate This compound Reduction Catalytic Hydrogenation Substrate->Reduction Syn (syn)-4-Amino-2-methylpentan-3-ol Reduction->Syn Diastereomer 1 Anti (anti)-4-Amino-2-methylpentan-3-ol Reduction->Anti Diastereomer 2

Fig. 3: Formation of diastereomers upon reduction.

For applications in drug development where a single stereoisomer is often required, the resulting mixture of diastereomers may need to be separated by chromatography or other resolution techniques. Alternatively, the development of a stereoselective catalytic system would be highly desirable.

Safety Precautions

  • Catalyst Handling: Both Raney Nickel and Palladium on carbon are flammable, especially when dry and in the presence of hydrogen. Handle these catalysts in an inert atmosphere (nitrogen or argon) and never allow them to dry completely on filter paper or in the air.

  • Hydrogen Gas: Hydrogen is a highly flammable and explosive gas. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures should be in place to prevent the formation of explosive mixtures with air.

  • Pressure Equipment: When using a high-pressure reactor, ensure it is properly maintained and operated by trained personnel. Always follow the manufacturer's instructions and safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methyl-4-nitropentan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for the synthesis of this compound?

The synthesis of this compound is achieved through a base-catalyzed carbon-carbon bond-forming reaction known as the Henry reaction, or nitroaldol reaction.[1][2] This reaction involves the nucleophilic addition of a nitroalkane (2-nitropropane) to an aldehyde (isobutyraldehyde).[3][4]

Q2: What are the primary reactants for this synthesis?

The primary reactants are isobutyraldehyde and 2-nitropropane.[3]

Q3: What are some common catalysts used for the Henry reaction?

A variety of bases can be used to catalyze the Henry reaction. These include organic bases such as triethylamine (Et3N) and alkali hydroxides like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). More complex catalytic systems involving metal complexes are also used, particularly for achieving stereoselectivity.

Q4: I am observing a low yield. What are the potential causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.

  • Inefficient Catalyst: The choice and concentration of the base catalyst are crucial.

  • Side Reactions: Competing reactions can consume starting materials and reduce the formation of the desired product.

  • Product Degradation: The product, a β-nitro alcohol, can be unstable under certain conditions and may undergo dehydration or retro-Henry reaction.

  • Impure Reactants: The purity of isobutyraldehyde and 2-nitropropane is important for a successful reaction.

Q5: What are the possible side reactions I should be aware of?

Several side reactions can occur during the synthesis of this compound:

  • Cannizzaro Reaction of Isobutyraldehyde: Although it has an alpha-hydrogen, isobutyraldehyde can undergo a self-redox reaction in the presence of a strong base, yielding isobutyric acid and isobutanol.

  • Dehydration of the Product: The desired this compound can eliminate a molecule of water to form the corresponding nitroalkene, especially at elevated temperatures or in the presence of strong acids or bases.

  • Retro-Henry Reaction: The Henry reaction is reversible. If the reaction conditions are not optimized, the product can revert to the starting materials.

  • Self-condensation of Isobutyraldehyde: Isobutyraldehyde can undergo self-aldol condensation, although this is generally less favorable than the reaction with the more acidic 2-nitropropane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient catalyst.- Ensure the base catalyst is fresh and of appropriate concentration.- Consider screening different bases (e.g., organic vs. inorganic).- Increase the catalyst loading incrementally.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for side product formation. The optimal temperature will depend on the chosen catalyst and solvent.
Short reaction time.- Extend the reaction time and monitor the progress by techniques like TLC or GC.
Formation of a Significant Amount of Byproducts Reaction temperature is too high.- Lower the reaction temperature to minimize side reactions like dehydration and the Cannizzaro reaction.
Catalyst concentration is too high.- Reduce the amount of base catalyst to a catalytic quantity.
Inappropriate solvent.- The choice of solvent can influence the reaction pathway. Consider screening polar aprotic solvents (e.g., THF, acetonitrile) or protic solvents (e.g., ethanol, methanol).
Product is Unstable and Decomposes Upon Isolation Harsh work-up conditions.- Use a mild acidic work-up to neutralize the basic catalyst (e.g., dilute HCl or NH4Cl solution).- Avoid excessive heat during solvent evaporation.
Difficulty in purification.- Consider purification by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Reaction is Slow or Stalls Steric hindrance of reactants.- While you cannot change the reactants, optimizing other parameters becomes more critical. Ensure efficient mixing and consider a more active catalyst.
Low reactivity of 2-nitropropane.- 2-nitropropane is less reactive than nitromethane or nitroethane. Ensure that the reaction conditions are sufficiently forcing to deprotonate it effectively.

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Materials:

  • Isobutyraldehyde

  • 2-Nitropropane

  • Base catalyst (e.g., Triethylamine or Sodium Hydroxide)

  • Solvent (e.g., Ethanol, Methanol, or Tetrahydrofuran)

  • Hydrochloric acid (dilute solution for work-up)

  • Sodium sulfate or Magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutyraldehyde in the chosen solvent.

  • Addition of Reactants: To this solution, add 2-nitropropane.

  • Catalyst Addition: Cool the reaction mixture in an ice bath. Slowly add the base catalyst dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition of the catalyst, allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a dilute solution of hydrochloric acid until the mixture is neutral.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Effect of Catalyst and Solvent on Yield (Hypothetical Data)

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1NaOH (10)Ethanol252465
2Et3N (20)THF254875
3K2CO3 (15)Acetonitrile401870
4DBU (5)Methanol01280

Visualizations

Reaction_Pathway Isobutyraldehyde Isobutyraldehyde Alkoxide_Intermediate Alkoxide Intermediate Isobutyraldehyde->Alkoxide_Intermediate 2-Nitropropane 2-Nitropropane Nitronate_Anion Nitronate Anion 2-Nitropropane->Nitronate_Anion Deprotonation Base Base Base->2-Nitropropane Nitronate_Anion->Alkoxide_Intermediate Nucleophilic Attack This compound This compound Alkoxide_Intermediate->this compound Protonation Troubleshooting_Workflow start Low Yield check_conditions Check Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Check Catalyst (Type, Conc.) start->check_catalyst check_reactants Check Reactant Purity start->check_reactants optimize_conditions Optimize Conditions check_conditions->optimize_conditions optimize_catalyst Optimize Catalyst check_catalyst->optimize_catalyst purify_reactants Purify Reactants check_reactants->purify_reactants analyze_byproducts Analyze Byproducts optimize_conditions->analyze_byproducts optimize_catalyst->analyze_byproducts purify_reactants->analyze_byproducts adjust_workup Adjust Work-up/Purification analyze_byproducts->adjust_workup success Improved Yield adjust_workup->success Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Side_Reactions Side Reactions Temperature->Side_Reactions Catalyst Catalyst Catalyst->Yield Catalyst->Side_Reactions Solvent Solvent Solvent->Yield Purity Purity Solvent->Purity Time Time Time->Yield Side_Reactions->Yield Side_Reactions->Purity

References

Technical Support Center: Purification of 2-Methyl-4-nitropentan-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Methyl-4-nitropentan-3-ol using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most common and recommended stationary phase for the purification of polar organic compounds like this compound. Alumina can also be used, but silica gel generally provides better separation for this type of molecule.[1] The particle size of the silica gel will depend on whether you are performing gravity or flash chromatography. For gravity columns, 70-230 mesh silica gel is typically used, while 230-400 mesh is suitable for flash chromatography.[1]

Q2: How do I determine the optimal solvent system (mobile phase) for the separation?

A2: The best method for determining an appropriate solvent system is by using Thin-Layer Chromatography (TLC).[1] You should aim for a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for this compound. A good starting point for a polar compound like this would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). The polarity of the mobile phase can be gradually increased by increasing the proportion of the polar solvent.

Q3: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

A3: If your compound is highly polar, a solvent system of hexane and ethyl acetate may not be polar enough to achieve elution. You can try adding a small amount of a more polar solvent, such as methanol or isopropanol, to the mobile phase. For example, a mixture of ethyl acetate/hexane with 1-5% methanol can significantly increase the polarity and help move the compound up the TLC plate.

Q4: Can this compound decompose on the silica gel column?

A4: Yes, it is possible for nitro compounds and alcohols to be sensitive to the acidic nature of silica gel, potentially leading to degradation.[2] It is advisable to perform a quick stability test by dissolving a small amount of your crude product in the chosen eluent, adding a small amount of silica gel, and monitoring it by TLC over a short period to see if any new spots appear.[2] If decomposition is observed, you might consider deactivating the silica gel with a base like triethylamine or using a different stationary phase such as neutral alumina.[2]

Q5: How much silica gel should I use for my column?

A5: A general rule of thumb is to use a silica gel to crude product mass ratio of about 30:1 to 50:1 for good separation. For difficult separations, this ratio can be increased to 100:1 or even higher.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not elute from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a gradient of ethyl acetate in hexane, you can add a small percentage of methanol to the mobile phase.
The compound may have decomposed on the column.Test the stability of your compound on silica gel using TLC.[2] If it is unstable, consider using deactivated silica or an alternative stationary phase like alumina.[2]
Poor separation of the desired compound from impurities. The chosen solvent system has insufficient selectivity.Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, acetone/hexane).
The column was overloaded with the sample.Use a larger column with more stationary phase or reduce the amount of crude material loaded.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred to dry packing to avoid these issues.
The compound elutes too quickly (with the solvent front). The solvent system is too polar.Decrease the polarity of the eluent by reducing the proportion of the polar solvent.
Fractions are very dilute. The column diameter may be too large for the amount of sample.Use a narrower column. You can also try concentrating the fractions to detect the compound.[2]
Streaking or tailing of the spot on TLC after column chromatography. The sample may be interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. For a neutral compound like this compound, this is less likely to be the primary issue unless impurities are acidic or basic.
The sample was loaded in a solvent that is too strong.Load the sample in the initial, least polar eluent of your gradient or use a dry loading technique.[3]
Cracking of the silica bed. The heat generated from the solvent interacting with the dry silica gel caused cracking.This is more common with dry packing. It is recommended to pack the column using a slurry method to dissipate heat.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Preparation of the Column:

  • Select an appropriate size glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • Prepare a slurry of silica gel (70-230 mesh for gravity chromatography) in the initial, least polar solvent system (e.g., 10% ethyl acetate in hexane).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Drain the excess solvent until the solvent level is just above the silica bed.

  • Add another thin layer of sand on top of the silica gel.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully add the sample solution to the top of the silica bed. Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

3. Elution:

  • Carefully add the initial eluent to the column.

  • Begin collecting fractions.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the concentration of ethyl acetate in hexane).

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table provides typical parameters for the column chromatography of a polar compound like this compound. These values are illustrative and may need to be adjusted for your specific experiment.

ParameterValue
Stationary Phase Silica Gel (70-230 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%)
Typical Rf of Pure Product ~0.35 in 30% Ethyl Acetate/Hexane
Silica Gel to Crude Ratio 40:1 (w/w)
Loading Method Dry Loading

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Obtain Purified Product evaporate_solvent->final_product

Caption: Workflow for the purification of this compound.

References

Overcoming side reactions in the synthesis of 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methyl-4-nitropentan-3-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to overcome common challenges, particularly the formation of side products, during this sensitive nitroaldol (Henry) reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?

Answer: A low yield in the Henry reaction of isobutyraldehyde and 1-nitropropane can be attributed to several factors, primarily the reversibility of the reaction (retro-Henry) and the formation of various side products.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome
Retro-Henry Reaction: The reaction is reversible and may not be driven to completion.Use a slight excess of 1-nitropropane to shift the equilibrium towards the product. Ensure the reaction is allowed to proceed for a sufficient amount of time.Increased conversion of starting materials to the desired product.
Sub-optimal Base Concentration: An inappropriate amount of base can hinder the reaction.Titrate the amount of base used. A catalytic amount is generally sufficient. Too much base can promote side reactions.Improved selectivity for the desired nitroaldol addition.
Inappropriate Reaction Temperature: Temperature can significantly impact the reaction rate and selectivity.Maintain a low reaction temperature (e.g., 0-5 °C) to favor the formation of the nitro alcohol and minimize side reactions.Reduced formation of dehydration and other side products.
Inefficient Mixing: Poor mixing can lead to localized high concentrations of base, promoting side reactions.Ensure vigorous and consistent stirring throughout the reaction.Homogeneous reaction mixture, leading to a more controlled reaction.
Issue 2: Formation of a Significant Amount of Dehydration Product (2-Methyl-4-nitro-2-pentene)

Question: I am observing a significant amount of the dehydrated side product, 2-Methyl-4-nitro-2-pentene, in my reaction mixture. How can I minimize its formation?

Answer: The elimination of water from the initially formed β-nitro alcohol is a common side reaction in Henry reactions, especially when using strong bases or elevated temperatures.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome
Strong Base: Strong bases can readily promote the elimination of the hydroxyl group.Use a milder base such as a tertiary amine (e.g., triethylamine) or an alkali metal carbonate instead of hydroxides or alkoxides.Reduced rate of dehydration, preserving the desired nitro alcohol.
High Reaction Temperature: Elevated temperatures favor elimination reactions.Conduct the reaction at a lower temperature (e.g., 0-5 °C) and carefully control any exotherms.The formation of the nitro alcohol will be kinetically favored over the dehydration product.
Prolonged Reaction Time with Strong Base: Extended exposure to a strong base increases the likelihood of dehydration.Monitor the reaction progress (e.g., by TLC) and quench the reaction as soon as the starting materials are consumed.Minimized contact time with the base, thus reducing the extent of dehydration.
Issue 3: Presence of Aldol Condensation and Cannizzaro Reaction Byproducts

Question: My product is contaminated with byproducts from the self-condensation of isobutyraldehyde. How can I suppress these side reactions?

Answer: Isobutyraldehyde, being a sterically hindered aldehyde, can undergo self-condensation (aldol reaction) or disproportionation (Cannizzaro reaction) under basic conditions.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome
High Concentration of Base: Strong basic conditions favor both aldol and Cannizzaro reactions.Use a catalytic amount of a milder base. The use of a non-ionic organic amine base can be beneficial.The rate of the desired Henry reaction will be favored over the side reactions of the aldehyde.
Order of Reagent Addition: Adding the aldehyde to a pre-formed mixture of the nitroalkane and base can lead to a high local concentration of the aldehyde.Slowly add the isobutyraldehyde to the mixture of 1-nitropropane and the base to maintain a low concentration of the aldehyde throughout the reaction.Minimized opportunity for the aldehyde to react with itself.
Elevated Temperature: Higher temperatures can accelerate these side reactions.Maintain a consistently low reaction temperature.Reduced rates of both aldol condensation and the Cannizzaro reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of this compound?

A1: The choice of base is critical. While strong bases like sodium hydroxide can be used, they often lead to a higher proportion of side products. A milder base, such as triethylamine or an alkali metal carbonate, in catalytic amounts, generally provides a better yield of the desired nitro alcohol with fewer impurities.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the isobutyraldehyde and the appearance of the this compound product spot.

Q3: What is the best method for purifying the final product?

A3: After an aqueous workup to remove the base and water-soluble impurities, the crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the nature of the impurities.

Q4: Can this reaction be performed under solvent-free conditions?

A4: While some Henry reactions can be carried out without a solvent, for the reaction between isobutyraldehyde and 1-nitropropane, using a solvent is generally recommended to better control the reaction temperature and to ensure efficient mixing, thereby minimizing side reactions.

Q5: How does steric hindrance of isobutyraldehyde affect the reaction?

A5: The steric bulk of the isopropyl group in isobutyraldehyde can slow down the rate of the desired nucleophilic attack by the nitronate. This can make the competing side reactions, such as the self-condensation of the aldehyde, more significant. Careful control of reaction conditions is therefore crucial.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound via the Henry reaction.

Materials:

  • Isobutyraldehyde

  • 1-Nitropropane

  • Triethylamine

  • Diethyl ether

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-nitropropane (1.1 equivalents) and diethyl ether.

  • Cool the flask to 0-5 °C using an ice bath.

  • Add triethylamine (0.1 equivalents) to the stirred solution.

  • Slowly add isobutyraldehyde (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quench the reaction by adding 1M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure or by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Side Reactions

The following diagram illustrates a logical workflow for identifying and mitigating the common side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Reaction Analysis: Identify Dominant Side Product(s) dehydration Dehydration Product Observed (2-Methyl-4-nitro-2-pentene) start->dehydration Dehydration is major issue aldol_cannizzaro Aldol/Cannizzaro Products Observed (Isobutyraldehyde Self-Condensation) start->aldol_cannizzaro Aldehyde self-condensation is major issue low_yield Low Overall Yield (Retro-Henry Reaction) start->low_yield Poor conversion is major issue solution_dehydration Implement Solutions: - Use Milder Base - Lower Reaction Temperature - Reduce Reaction Time dehydration->solution_dehydration solution_aldol Implement Solutions: - Use Catalytic Amount of Mild Base - Slow Aldehyde Addition - Maintain Low Temperature aldol_cannizzaro->solution_aldol solution_low_yield Implement Solutions: - Use Excess Nitroalkane - Optimize Reaction Time - Ensure Efficient Mixing low_yield->solution_low_yield re_evaluate Re-evaluate Reaction Outcome solution_dehydration->re_evaluate solution_aldol->re_evaluate solution_low_yield->re_evaluate re_evaluate->start Problem Persists success Successful Synthesis: High Yield of Desired Product re_evaluate->success Problem Resolved

Caption: Troubleshooting workflow for side reactions.

Signaling Pathway of the Henry Reaction and Competing Side Reactions

This diagram illustrates the central Henry reaction pathway and the branching points leading to common side reactions.

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Reactants Isobutyraldehyde + 1-Nitropropane Nitronate Nitronate Anion Reactants->Nitronate Base Aldol Aldol Condensation Product Reactants->Aldol Base (Self-condensation) Cannizzaro Cannizzaro Products Reactants->Cannizzaro Strong Base (Disproportionation) Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide + Isobutyraldehyde Product This compound Alkoxide->Product Protonation Dehydration Dehydration Product Alkoxide->Dehydration - H2O (Strong Base/Heat) Retro_Henry Retro-Henry Product->Retro_Henry Base Retro_Henry->Reactants

Caption: Henry reaction and competing pathways.

Technical Support Center: Optimization of the Henry Reaction of Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Henry (nitroaldol) reaction of isobutyraldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Henry reaction and why is it useful for isobutyraldehyde?

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] In the case of isobutyraldehyde, this reaction is particularly useful for synthesizing β-nitro alcohols, which are versatile intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. These products can be readily converted to other valuable compounds such as amino alcohols, nitroalkenes, and α-hydroxy ketones.[1]

Q2: What are the most critical parameters to control for a successful Henry reaction with isobutyraldehyde?

The key parameters to optimize are the choice of base, solvent, temperature, and the molar ratio of reactants. The selection of these conditions can significantly impact the reaction yield, selectivity, and the formation of side products.

Q3: What are the common side reactions to be aware of when working with isobutyraldehyde in a Henry reaction?

The primary side reactions include the Cannizzaro reaction and self-aldol condensation of isobutyraldehyde.[2] The Cannizzaro reaction, a disproportionation of the aldehyde to an alcohol and a carboxylic acid, can occur under strong basic conditions, even though isobutyraldehyde has an α-hydrogen.[2] Self-aldol condensation is another possibility, leading to the formation of dimers and other byproducts.[3] Additionally, the β-nitro alcohol product can undergo dehydration to form a nitroalkene, especially at elevated temperatures.[4]

Q4: How can I minimize the formation of side products?

To minimize side reactions, it is advisable to use milder bases and lower reaction temperatures.[5] Careful control of the stoichiometry of the reactants is also crucial. For instance, using a slight excess of the nitroalkane can help to favor the desired Henry reaction over the self-condensation of isobutyraldehyde.

Experimental Protocols

General Procedure for the Henry Reaction of Isobutyraldehyde with Nitromethane

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

  • Isobutyraldehyde

  • Nitromethane

  • Base catalyst (e.g., Triethylamine, NaOH, or a solid base catalyst)

  • Solvent (e.g., Methanol, Ethanol, THF, or solvent-free)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a round-bottom flask, add isobutyraldehyde and the chosen solvent (if any).

  • Cool the mixture in an ice bath.

  • Slowly add the nitroalkane to the cooled solution with stirring.

  • Add the base catalyst dropwise while maintaining the low temperature.

  • After the addition of the catalyst, the reaction mixture can be stirred at room temperature or heated to a specific temperature, depending on the desired reaction rate and selectivity.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a dilute acid (e.g., HCl) until the pH is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or crystallization from a suitable solvent like petroleum ether or methanol to obtain the desired β-nitro alcohol.[7]

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of the Henry reaction with isobutyraldehyde. The data is compiled from various sources and represents typical outcomes.

Table 1: Effect of Base Catalyst on the Henry Reaction of Isobutyraldehyde and Nitromethane

EntryBase CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NaOHMethanol35195.3[1]
2TriethylamineMethanol450.591.0[1]
3Solid Base (Calcined Cu:Mg:Al)Solvent-free (Microwave)500.05~95[8]
4DBUTHFRoom Temp24ModerateGeneral Knowledge

Table 2: Effect of Solvent on the Henry Reaction of Isobutyraldehyde and Nitroethane

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Reference
1MethanolNaOH702489[9]
2WaterNaOH702484[9]
3THFNaOH702445[9]
4AcetonitrileNaOH702412[9]

Table 3: Effect of Temperature on the Henry Reaction of Isobutyraldehyde and Nitroethane

EntryTemperature (°C)SolventBaseTime (h)Yield (%)Reference
120MethanolNaOH245[9]
250MethanolNaOH2465[9]
370MethanolNaOH2489[9]
480MethanolNaOH2485[9]

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Possible Cause: Inactive catalyst.

    • Solution: Ensure the base catalyst has not degraded. Use a fresh batch or a different type of base. For solid catalysts, ensure they have been properly activated.

  • Possible Cause: Reaction temperature is too low.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.[9]

  • Possible Cause: Insufficient reaction time.

    • Solution: Extend the reaction time and monitor the progress by TLC.

  • Possible Cause: Reversibility of the reaction.

    • Solution: Use an excess of the nitroalkane to shift the equilibrium towards the product side.[10]

Problem 2: Formation of Significant Side Products (e.g., from Cannizzaro or Aldol Reactions)

  • Possible Cause: The base is too strong or used in excess.

    • Solution: Use a milder base (e.g., an amine base like triethylamine instead of NaOH) or reduce the amount of base used.[4]

  • Possible Cause: The reaction temperature is too high.

    • Solution: Lower the reaction temperature to disfavor the side reactions, which often have higher activation energies.

  • Possible Cause: High concentration of isobutyraldehyde.

    • Solution: Use a more dilute reaction mixture or add the isobutyraldehyde slowly to the reaction mixture containing the nitroalkane and base.

Problem 3: Dehydration of the β-nitro alcohol Product

  • Possible Cause: High reaction temperature.

    • Solution: Maintain a lower reaction temperature throughout the reaction and work-up.[4]

  • Possible Cause: Strongly acidic or basic work-up conditions.

    • Solution: Neutralize the reaction mixture carefully to a pH of around 7 before extraction.

Problem 4: Difficulty in Product Purification

  • Possible Cause: The product is an oil and difficult to crystallize.

    • Solution: Attempt vacuum distillation to purify the product.[7] If distillation is not feasible, column chromatography on silica gel can be an effective alternative.

  • Possible Cause: The product co-distills with starting materials or solvent.

    • Solution: Ensure complete removal of the solvent before distillation. Use a fractionating column for better separation during distillation.

  • Possible Cause: The product is thermally unstable.

    • Solution: Use a lower distillation temperature under high vacuum.

Visualizations

Henry_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Isobutyraldehyde + Nitroalkane Mixing Combine Reactants, Solvent, and Base Reactants->Mixing Solvent Select Solvent Solvent->Mixing Base Select Base Base->Mixing Reaction_Conditions Control Temperature and Time Mixing->Reaction_Conditions Monitoring Monitor with TLC Reaction_Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract Product Quenching->Extraction Purification Purify Product (Distillation/Crystallization) Extraction->Purification Product β-Nitro Alcohol Purification->Product

Caption: Experimental workflow for the Henry reaction of isobutyraldehyde.

Troubleshooting_Henry_Reaction cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Yield Cause_Yield Inactive Catalyst Low Temperature Short Reaction Time Low_Yield->Cause_Yield Side_Products Side Products Formed Cause_Side Strong/Excess Base High Temperature Side_Products->Cause_Side Dehydration Product Dehydration Cause_Dehydration High Temperature Harsh Work-up Dehydration->Cause_Dehydration Solution_Yield Use Fresh Catalyst Increase Temperature Extend Reaction Time Cause_Yield->Solution_Yield Solution_Side Use Milder/Less Base Lower Temperature Cause_Side->Solution_Side Solution_Dehydration Lower Temperature Neutral Work-up Cause_Dehydration->Solution_Dehydration

Caption: Troubleshooting logic for the Henry reaction of isobutyraldehyde.

References

Technical Support Center: Diastereoselective Synthesis of 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges with the diastereoselectivity of the 2-Methyl-4-nitropentan-3-ol synthesis via the Henry (nitroaldol) reaction.

Troubleshooting Guide

Low diastereoselectivity (poor syn/anti ratio) is a common issue in the synthesis of this compound. The following guide addresses potential causes and provides systematic troubleshooting steps.

Problem 1: Low Diastereomeric Ratio (syn/anti)

Possible Causes:

  • Suboptimal Catalyst System: The choice of catalyst and ligand is crucial for controlling stereoselectivity.

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.

  • Inappropriate Base: The nature and stoichiometry of the base can affect the reaction equilibrium and selectivity.

  • Non-ideal Temperature: The reaction temperature can impact the kinetic versus thermodynamic control of the reaction.

  • Reaction Time: Prolonged reaction times can lead to epimerization and a decrease in the diastereomeric ratio.

Troubleshooting Steps:

  • Catalyst and Ligand Optimization:

    • For syn-selectivity , copper(I) or copper(II) complexes with chiral bis(oxazoline) (BOX) or diamine ligands are often effective.

    • For anti-selectivity , different ligand systems, such as certain N,N'-dioxide ligands in complex with copper(I), have been reported to favor the anti-diastereomer.

    • Ensure the catalyst and ligand are of high purity and handled under appropriate inert conditions if they are air or moisture sensitive.

  • Solvent Selection:

    • Non-coordinating, non-polar solvents often favor higher diastereoselectivity by promoting a more organized transition state.

    • Polar solvents can sometimes favor the syn product through hydrogen bonding interactions.

    • Screen a range of solvents with varying polarities (e.g., THF, CH2Cl2, Toluene, Ethanol).

  • Base and Additives:

    • The choice of base can be critical. Organic bases like diisopropylethylamine (DIPEA) are commonly used in catalytic systems.

    • The stoichiometry of the base should be carefully controlled. An excess of a strong base can lead to side reactions and epimerization.

    • In some copper-catalyzed systems, the acetate counter-ion of the copper salt can act as the base.

  • Temperature Control:

    • Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often enhances diastereoselectivity by favoring the kinetically controlled product.

    • Monitor the reaction progress to avoid excessively long reaction times, even at low temperatures.

  • Reaction Monitoring:

    • Track the formation of diastereomers over time using techniques like 1H NMR or chiral HPLC. This can help determine the optimal reaction time before significant epimerization occurs.

Problem 2: Poor Yield

Possible Causes:

  • Catalyst Inactivity: The catalyst may be poisoned or decomposed.

  • Reversibility of the Reaction: The Henry reaction is reversible, and the equilibrium may favor the starting materials.

  • Side Reactions: Dehydration of the product to form a nitroalkene is a common side reaction, especially with excess base or at higher temperatures.

Troubleshooting Steps:

  • Catalyst and Reagent Quality:

    • Use freshly purified reagents, especially the isobutyraldehyde, which can undergo oxidation or self-condensation.

    • Ensure the catalyst is active and, if prepared in situ, that the complex formation is complete.

  • Driving the Equilibrium:

    • Using a slight excess of one of the reactants (e.g., nitroethane) can help drive the reaction to completion.

    • Removal of water, if formed, can also shift the equilibrium towards the product.

  • Minimizing Side Reactions:

    • Use a mild, non-nucleophilic base in stoichiometric amounts.

    • Maintain the recommended reaction temperature to avoid dehydration.

    • Careful workup is necessary to neutralize the base and avoid product degradation during purification.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Henry reaction for the synthesis of this compound?

A1: The reaction proceeds via a base-catalyzed nitroaldol reaction. The base deprotonates nitroethane to form a nitronate anion, which then acts as a nucleophile and attacks the carbonyl carbon of isobutyraldehyde. Subsequent protonation of the resulting alkoxide yields the final β-nitro alcohol product, this compound.

Q2: How can I favor the formation of the syn diastereomer?

A2: The syn diastereomer is often favored in copper-catalyzed systems. A common approach is to use a chiral copper(II) acetate complex with a bis(oxazoline) (BOX) ligand in a solvent like ethanol at room temperature. The chelation of both the nitronate and the aldehyde to the chiral copper center directs the facial selectivity of the attack, leading to the syn product.

Q3: Are there methods to obtain the anti diastereomer selectively?

A3: Yes, specific catalyst systems have been developed for anti-selective Henry reactions. For instance, a chiral N,N'-dioxide/Cu(I) complex has been shown to favor the formation of anti-β-nitroalcohols. The choice of ligand is paramount in dictating the stereochemical outcome.

Q4: What is the role of the base in controlling diastereoselectivity?

A4: The base is crucial for generating the nucleophilic nitronate. In many catalytic systems, a weak, non-coordinating organic base is preferred to avoid uncatalyzed background reactions that would lower the diastereoselectivity. The nature of the counter-ion in the catalyst (e.g., acetate in Cu(OAc)2) can also play the role of a Brønsted base.

Q5: How does temperature affect the syn/anti ratio?

A5: Lowering the reaction temperature generally increases the diastereoselectivity. This is because the transition states leading to the two diastereomers will have different activation energies, and at lower temperatures, the reaction will more readily proceed through the lower energy transition state.

Data Presentation

The following tables summarize the effect of various reaction parameters on the diastereoselectivity of the Henry reaction between isobutyraldehyde and nitroethane, based on literature data for similar aliphatic aldehydes.

Table 1: Effect of Catalyst and Ligand on Diastereoselectivity

Catalyst PrecursorLigandBaseSolventTemp (°C)syn:anti RatioReference
Cu(OAc)2·H2OBis(oxazoline)DIPEAEtOH2595:5Generic data based on similar systems
Cu(I) ComplexN,N'-Dioxide-CH2Cl201:16.7 (anti-favored)Generic data based on similar systems
Zn(OTf)2N-methylephedrineDIPEATHF-2085:15Generic data based on similar systems

Table 2: Effect of Solvent on Diastereoselectivity

Catalyst SystemSolventTemp (°C)syn:anti RatioReference
Cu(II)-BOXEthanol2595:5Generic data based on similar systems
Cu(II)-BOXTHF2590:10Generic data based on similar systems
Cu(II)-BOXToluene2588:12Generic data based on similar systems
Cu(II)-BOXCH2Cl22592:8Generic data based on similar systems

Experimental Protocols

Key Experiment: Diastereoselective syn-Henry Reaction

This protocol is a general guideline based on copper-catalyzed reactions and should be optimized for the specific substrate.

  • Catalyst Preparation (in situ):

    • To a solution of the chiral bis(oxazoline) ligand (5.5 mol%) in ethanol (0.5 M), add copper(II) acetate monohydrate (Cu(OAc)2·H2O, 5.0 mol%).

    • Stir the mixture at room temperature for 1-2 hours until a homogeneous solution of the catalyst complex is formed.

  • Henry Reaction:

    • To the prepared catalyst solution, add isobutyraldehyde (1.0 equiv.).

    • Add nitroethane (2.0 equiv.) to the mixture.

    • If required by the specific ligand system, add a mild organic base such as diisopropylethylamine (DIPEA, 1.1 equiv.).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or 1H NMR.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the diastereomers and obtain the pure this compound.

Visualizations

Henry_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitroethane Nitroethane Nitronate Nitronate Anion Nitroethane->Nitronate Deprotonation Isobutyraldehyde Isobutyraldehyde Alkoxide Alkoxide Intermediate Isobutyraldehyde->Alkoxide Base Base Nitronate->Alkoxide Nucleophilic Attack Product This compound (syn and anti) Alkoxide->Product Protonation

Caption: Mechanism of the Henry reaction for the synthesis of this compound.

Diastereoselectivity_Factors cluster_factors Influencing Factors Diastereoselectivity Diastereoselectivity (syn/anti ratio) Catalyst Catalyst System (Metal, Ligand) Catalyst->Diastereoselectivity Solvent Solvent Polarity Solvent->Diastereoselectivity Temperature Reaction Temperature Temperature->Diastereoselectivity Base Base Strength and Stoichiometry Base->Diastereoselectivity

Caption: Key factors influencing the diastereoselectivity of the Henry reaction.

Troubleshooting_Workflow Start Start: Low Diastereoselectivity CheckCatalyst 1. Verify Catalyst/Ligand System Start->CheckCatalyst OptimizeSolvent 2. Screen Different Solvents CheckCatalyst->OptimizeSolvent [No Improvement] Success Diastereoselectivity Improved CheckCatalyst->Success [Improvement] AdjustTemp 3. Lower Reaction Temperature OptimizeSolvent->AdjustTemp [No Improvement] OptimizeSolvent->Success [Improvement] CheckBase 4. Evaluate Base and Stoichiometry AdjustTemp->CheckBase [No Improvement] AdjustTemp->Success [Improvement] MonitorReaction 5. Monitor Reaction Over Time CheckBase->MonitorReaction [No Improvement] CheckBase->Success [Improvement] MonitorReaction->Success [Identify Optimum Time]

Technical Support Center: Purification of 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the removal of impurities from crude 2-Methyl-4-nitropentan-3-ol, a common intermediate in pharmaceutical and agrochemical synthesis. The information is tailored for researchers, scientists, and drug development professionals to address challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via the Henry reaction?

A1: Crude this compound, synthesized from the Henry (nitroaldol) reaction of isobutyraldehyde and nitroethane, can contain several impurities:

  • Unreacted Starting Materials: Isobutyraldehyde and nitroethane.

  • Diastereomers: The product has two chiral centers, leading to the formation of diastereomeric pairs (syn and anti).

  • Dehydration Byproduct: Elimination of water from the product can form 2-methyl-4-nitropent-2-ene.

  • Color-Forming Bodies: These can be nitro-olefins or unsaturated aldehyde derivatives that impart a color to the product, especially upon standing or heating.[1]

  • Michael Addition Products: The nitronate anion can potentially add to the nitroalkene byproduct.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are:

  • Column Chromatography: This is a versatile technique for separating the desired product from both more and less polar impurities.

  • Distillation: This method is effective for removing non-volatile impurities, such as polymerized color-forming bodies.[1]

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be a highly effective method for achieving high purity.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities, often referred to as color-forming bodies, can be addressed by treating the crude product with a polymerization-inducing agent followed by distillation.[1] Aerating the impure nitroalcohol at a temperature of 10-100°C for 1 to 3 hours can polymerize these impurities, rendering them non-volatile and easily separable by distillation.[1]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor Separation of Diastereomers Inappropriate solvent system.1. Optimize the mobile phase polarity. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point for similar compounds is a hexane-ethyl acetate mixture (e.g., 80:20 or 9:1). 2. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.
Product Elutes with the Solvent Front The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.
Product Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or a small amount of methanol).
Tailing of the Product Peak The compound may be acidic and interacting strongly with the silica gel.Add a small amount of a modifier to the mobile phase, such as triethylamine (1-3%), to deactivate the silica gel.
Product is a Colorless Oil but Fractions are Colored Co-elution of colored impurities.1. Pre-treat the crude material to remove color-forming bodies by polymerization and distillation before chromatography.[1] 2. Use a gradient elution to improve separation.
Distillation
Issue Possible Cause Troubleshooting Steps
Product Decomposes During Distillation The boiling point is too high, leading to thermal degradation.1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. 2. Ensure the heating mantle temperature is not excessively high.
"Bumping" or Uneven Boiling Lack of boiling chips or inadequate stirring.1. Add fresh boiling chips or a magnetic stir bar to the distillation flask. 2. Ensure efficient stirring throughout the distillation.
Colored Distillate Volatile colored impurities are co-distilling.Pre-treat the crude product to polymerize color-forming bodies before distillation.[1]
Recrystallization
Issue Possible Cause Troubleshooting Steps
Product Does Not Crystallize Upon Cooling 1. The solution is not supersaturated (too much solvent was used). 2. The product is an oil at the cooling temperature.1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Try "seeding" the solution with a small crystal of the pure product. 3. If the product is an oil, consider using a different solvent or solvent system, or attempt purification by another method.
Oily Precipitate Forms Instead of Crystals The product's melting point is below the temperature of the solution.1. Use a lower-boiling point solvent. 2. Ensure slow cooling to allow for proper crystal lattice formation.
Low Recovery of Pure Product The product is too soluble in the cold solvent.1. Choose a solvent in which the product has lower solubility at cold temperatures. 2. Cool the solution to a lower temperature (e.g., using an ice-salt bath).
Crystals are Colored Colored impurities are trapped in the crystal lattice.1. Perform a hot filtration to remove insoluble colored impurities. 2. Consider pre-treating the crude product with activated carbon before recrystallization.

Data Presentation

The following table should be used to record and compare quantitative data from your purification experiments.

Purification Method Starting Material (Crude) Purified Product Yield (%) Purity (by GC/HPLC/NMR)
Column Chromatography
Distillation
Recrystallization

Experimental Protocols

General Protocol for Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel or alumina as the stationary phase, using a slurry method with the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane or a hexane-ethyl acetate mixture). The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

General Protocol for Distillation
  • Pre-treatment (Optional): If colored impurities are present, add the crude product to a round-bottom flask and aerate at 50-80°C for 1-3 hours to polymerize color-forming bodies.[1]

  • Apparatus Setup: Set up a distillation apparatus. For vacuum distillation, connect a vacuum pump and a manometer.

  • Distillation: Heat the flask containing the crude product. Collect the fraction that distills at the expected boiling point of this compound.

  • Analysis: Analyze the purity of the collected distillate using GC, HPLC, or NMR spectroscopy.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Pretreatment Pre-treatment (Optional) Polymerization of Color Impurities Crude->Pretreatment If colored Distillation Distillation Crude->Distillation ColumnChromatography Column Chromatography Crude->ColumnChromatography Recrystallization Recrystallization Crude->Recrystallization Pretreatment->Distillation PureProduct Pure this compound Distillation->PureProduct Impurities Impurities Removed Distillation->Impurities ColumnChromatography->PureProduct ColumnChromatography->Impurities Recrystallization->PureProduct Recrystallization->Impurities

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified Method Purification Method? Start->Method ChromaIssue Chromatography Issue? Method->ChromaIssue Chromatography DistilIssue Distillation Issue? Method->DistilIssue Distillation RecrystIssue Recrystallization Issue? Method->RecrystIssue Recrystallization PoorSep Poor Separation ChromaIssue->PoorSep Yes NoElution No Elution ChromaIssue->NoElution No Decomposition Decomposition DistilIssue->Decomposition Yes NoCrystals No Crystals Form RecrystIssue->NoCrystals Yes AdjustSolvent Adjust Solvent Polarity PoorSep->AdjustSolvent NoElution->AdjustSolvent CheckTemp Use Vacuum / Lower Temp Decomposition->CheckTemp Concentrate Concentrate Solution / Seed NoCrystals->Concentrate

Caption: Troubleshooting logic for purification issues.

References

Stability issues and storage conditions for 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and storage conditions for 2-Methyl-4-nitropentan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a nitroalcohol with the chemical formula C6H13NO3.[1] Due to its functional groups (hydroxyl and nitro groups), it serves as a versatile building block in organic synthesis.[1] It is primarily used in the production of pharmaceuticals and agrochemicals.[1]

Q2: What are the general recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area. The container should be kept tightly closed to prevent contamination and degradation. It is also advisable to store it away from incompatible materials such as strong acids, bases, and oxidizing agents.

Q3: What are the known stability issues associated with this compound?

A3: As a secondary nitroalkane, this compound is susceptible to certain stability issues. It can undergo acid-catalyzed hydrolysis, known as the Nef reaction, which converts the nitro group into a carbonyl group, leading to the formation of a ketone and nitrous oxide. It may also be prone to thermal decomposition, which can be exothermic. The presence of both a hydroxyl and a nitro group suggests potential for intramolecular reactions or degradation pathways influenced by pH and temperature.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is expected to be pH-dependent.[2][3] Acidic conditions can catalyze its degradation to a ketone.[3] In basic conditions, deprotonation at the carbon bearing the nitro group can occur, forming a nitronate ion. This can be a precursor to other reactions or degradation pathways.[4] For optimal stability, it is recommended to maintain a neutral pH during storage and in experimental setups where the compound's integrity is crucial.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected formation of a ketone in the reaction mixture.

  • Possible Cause: The reaction conditions may be too acidic, leading to the Nef reaction.

  • Solution:

    • Carefully monitor and control the pH of the reaction mixture, aiming for neutral or slightly basic conditions if compatible with the desired reaction.

    • Use buffered solutions to maintain a stable pH.

    • If an acidic catalyst is required, consider using a milder acid or a shorter reaction time.

Issue 2: Low yield or disappearance of the starting material during synthesis or workup.

  • Possible Cause 1 (Synthesis): The equilibrium of the synthesis reaction (e.g., Henry reaction) may not favor product formation. The reaction is reversible (retro-Henry).[4]

  • Solution 1:

    • Optimize reaction conditions such as temperature, catalyst, and reaction time.

    • Consider using a dehydrating agent if water is a byproduct and the desired product is the nitroalkene, as this can drive the reaction forward.[8]

  • Possible Cause 2 (Workup): The product may be unstable under the workup conditions. For example, exposure to acidic or basic aqueous solutions during extraction can cause degradation.

  • Solution 2:

    • Perform a small-scale stability test of the compound under the planned workup conditions.

    • Use neutral water for washes and minimize contact time with aqueous phases.

    • Consider alternative purification methods that avoid harsh pH conditions, such as column chromatography with a neutral solvent system.[9]

Issue 3: Formation of a yellow-colored impurity.

  • Possible Cause: Dehydration of the nitroalcohol to form a conjugated nitroalkene is a common side reaction, and these products are often colored.[8][9] This can be promoted by heat or acidic/basic conditions.

  • Solution:

    • Avoid excessive heating during the reaction and purification steps.

    • Maintain neutral pH conditions.

    • If the nitroalkene is an undesired byproduct, it can often be separated by column chromatography.

Issue 4: Difficulty in purifying the product by recrystallization.

  • Possible Cause: The crude product may be an oil or contain impurities that inhibit crystallization.[9] The presence of isomeric impurities or the dehydrated product can also interfere with crystallization.

  • Solution:

    • Attempt purification by column chromatography to remove impurities before recrystallization.

    • If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Explore a variety of solvent systems for recrystallization.

Stability Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes its expected stability based on the general chemistry of secondary nitroalcohols.

ConditionExpected StabilityPotential Degradation ProductsRecommendations
Acidic pH Low2-Methylpentan-3-one, Nitrous OxideAvoid acidic conditions; use buffers to maintain neutral pH.[2][3]
Neutral pH Moderate to HighMinimal degradationIdeal for storage and routine handling.
Basic pH ModerateNitronate salt, potential for retro-Henry reactionUse with caution; may be necessary for certain reactions but can lead to instability.[4]
Elevated Temperature LowDehydration product (2-Methyl-4-nitro-2-pentene), thermal decomposition productsAvoid unnecessary heating; perform reactions at the lowest effective temperature.[10][11]
Light Exposure Potentially LowPhotodegradation productsStore in amber vials or in the dark.[5][6][7]

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability

  • Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of this compound into a clean, dry vial.

  • Stress Condition: Place the vial in a temperature-controlled oven or heating block at a series of elevated temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended storage temperature (e.g., 4°C).

  • Time Points: Remove aliquots from each temperature condition at specified time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining parent compound and identify any degradation products.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each temperature to determine the degradation rate.

Protocol 2: General Procedure for Assessing pH Stability

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis. Incubate the solutions at a constant temperature (e.g., room temperature or 40°C).

  • Time Points: At various time intervals (e.g., 0, 1, 4, 8, 24 hours), take a sample from each pH solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Determine the rate of degradation at each pH by plotting the concentration of the compound against time.

Visualizations

Stability_Pathway This compound This compound Ketone Ketone This compound->Ketone Acidic Conditions (Nef Reaction) Nitroalkene Nitroalkene This compound->Nitroalkene Heat/Acid/Base (Dehydration) Nitronate Nitronate This compound->Nitronate Basic Conditions

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution Incubation_Samples Prepare Incubation Samples Stock_Solution->Incubation_Samples Buffer_Solutions Prepare Buffers of Varying pH Buffer_Solutions->Incubation_Samples Incubate Incubate at Defined Temperature Time_Points Sample at Time Points Incubate->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Evaluation Evaluate Degradation Rate HPLC_Analysis->Data_Evaluation

Caption: Workflow for assessing pH stability.

References

Technical Support Center: Synthesis of 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-nitropentan-3-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Henry (nitroaldol) reaction of 2-nitropropane and isobutyraldehyde.

Issue Potential Cause Recommended Solution
Low or No Product Formation Reaction equilibrium not favoring product: The Henry reaction is reversible, which can result in low yields.[1][2]- Consider using a mild, non-nucleophilic base to favor the forward reaction. - If applicable, remove water as it forms to shift the equilibrium. - Increase the concentration of one reactant, typically the less expensive one.
Insufficiently basic catalyst: The pKa of 2-nitropropane is approximately 17, requiring a sufficiently strong base for deprotonation.[1]- Use a stronger base such as an alkoxide, or an appropriate amine catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). - Ensure the catalyst is not degraded or hydrated.
Low reactivity of 2-nitropropane: Secondary nitroalkanes like 2-nitropropane are generally less reactive than primary ones.[3]- Increase the reaction temperature cautiously, while monitoring for side reactions. - Allow for longer reaction times.
Formation of Side Products (e.g., nitroalkene) Dehydration of the β-nitro alcohol product: This is a common side reaction in Henry reactions, often favored by heat or strong bases.[1][3]- Use milder reaction conditions (lower temperature, less concentrated base). - Choose a catalyst system known to suppress dehydration.
Polymerization or Darkening of Reaction Mixture (Orange/Brown Color) Base-catalyzed side reactions of isobutyraldehyde: Aldehydes can undergo self-condensation (aldol reaction) or other side reactions in the presence of a base. Isobutyraldehyde can also undergo the Cannizzaro reaction.[4]- Add the base catalyst slowly to the reaction mixture. - Maintain a lower reaction temperature. - Consider using a protected aldehyde if the issue persists.
Difficult Product Isolation/Purification Product solubility in the aqueous phase: The hydroxyl group on the product can increase its water solubility.- During workup, saturate the aqueous layer with brine (NaCl solution) to decrease the polarity of the aqueous phase and drive the product into the organic layer. - Perform multiple extractions with an appropriate organic solvent.
Formation of a stable emulsion during workup: - Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be effective.
Inconsistent Yields at Larger Scales Poor heat transfer: The exothermicity of the Henry reaction can lead to localized overheating in larger reactors, causing side reactions.- Ensure efficient stirring and use a reactor with a high surface area-to-volume ratio for better heat dissipation. - Consider a semi-batch process where one of the reactants is added slowly to control the reaction rate and temperature.
Inefficient mixing: Inadequate mixing can lead to localized high concentrations of reactants or catalyst, promoting side reactions.- Use an appropriate stirrer design and agitation speed for the reactor volume. - For very large scales, consider using a static mixer for reactant streams.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Henry (nitroaldol) reaction. This is a base-catalyzed carbon-carbon bond formation between a nitroalkane (2-nitropropane) and an aldehyde (isobutyraldehyde). The reaction begins with the deprotonation of 2-nitropropane by a base to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde to form a β-nitro alkoxide. Subsequent protonation of the alkoxide yields the final product, this compound.[1][3]

Q2: What are the most critical parameters to control during the scale-up of this synthesis?

A2: The most critical parameters during scale-up are temperature control and mixing. The Henry reaction is often exothermic, and poor heat dissipation in large reactors can lead to side reactions and reduced yields. Inefficient mixing can result in localized "hot spots" and uneven reaction progress.

Q3: How can I improve the diastereoselectivity of the reaction?

A3: Achieving high diastereoselectivity in a Henry reaction can be challenging as the reaction is reversible, which can lead to epimerization.[2] To improve diastereoselectivity, consider using a chiral catalyst system, such as a copper(I) complex with a chiral diamine ligand.[5] Optimizing the solvent and reaction temperature can also influence the stereochemical outcome.

Q4: What are the common byproducts I should look for?

A4: Common byproducts include the dehydrated nitroalkene (2-methyl-4-nitro-2-pentene), products from the self-condensation of isobutyraldehyde, and potentially products from the Cannizzaro reaction of isobutyraldehyde.[4]

Q5: What purification methods are most effective for this compound?

A5: Column chromatography is a common method for purifying β-nitro alcohols. A silica gel stationary phase with a solvent system such as a mixture of hexanes and ethyl acetate is often effective. Recrystallization from a suitable solvent can also be used if the product is a solid and the purity is sufficiently high after initial workup.

Experimental Protocol: General Procedure for the Synthesis of this compound

This protocol provides a general starting point for the synthesis. Optimization of specific parameters will likely be necessary.

Materials:

  • 2-Nitropropane

  • Isobutyraldehyde

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Potassium carbonate)

  • Aqueous solution for quenching (e.g., saturated ammonium chloride)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • To a stirred solution of 2-nitropropane (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add isobutyraldehyde (1.0 equivalent).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slowly add the base catalyst (e.g., 0.1 equivalents of DBU) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with the extraction solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Synthesis reagents Combine 2-Nitropropane and Isobutyraldehyde in Solvent cooling Cool to 0 °C reagents->cooling catalyst Slowly Add Base Catalyst cooling->catalyst reaction Monitor Reaction by TLC catalyst->reaction quench Quench with Saturated NH4Cl reaction->quench extraction Extract with Organic Solvent quench->extraction drying Dry Combined Organic Layers extraction->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting: Low Product Yield start Low Yield Observed check_reversibility Is the reaction reversible? start->check_reversibility check_catalyst Is the catalyst active and strong enough? start->check_catalyst check_reactivity Is 2-nitropropane reactivity low? start->check_reactivity solution_reversibility Shift equilibrium (remove water, change concentration) check_reversibility->solution_reversibility solution_catalyst Use a stronger or fresh base catalyst check_catalyst->solution_catalyst solution_reactivity Increase temperature or reaction time check_reactivity->solution_reactivity

Caption: A logical diagram for troubleshooting low yields in the synthesis.

References

Technical Support Center: Catalyst Deactivation in 2-Methyl-4-nitropentan-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 2-Methyl-4-nitropentan-3-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on catalyst deactivation.

Problem 1: Low or Decreasing Reaction Yield

Possible Cause: Catalyst deactivation is a primary suspect when a decrease in product yield is observed over time or in subsequent reactions with a recycled catalyst.

Troubleshooting Steps:

  • Catalyst Type Consideration:

    • Amine Catalysts (e.g., Diethylamine, Triethylamine): These are susceptible to deactivation through side reactions. An undesired aldol condensation of the aldehyde reactant (isobutyraldehyde) can occur, or the amine can react with the nitroalkane.

    • Solid Base Catalysts (e.g., MgO, Hydrotalcites): Deactivation can occur through poisoning by impurities, fouling by carbonaceous deposits (coking), or changes in the catalyst's physical structure (sintering).

  • Visual Inspection of the Catalyst:

    • Color Change: A change in the catalyst's color can indicate the deposition of byproducts or a change in its chemical state.

    • Clumping or Agglomeration: This may suggest sintering, especially if the reaction is conducted at elevated temperatures.

  • Reaction Parameter Review:

    • Temperature: Excessively high temperatures can accelerate catalyst deactivation through sintering or by promoting side reactions.

    • Reactant Purity: Impurities in the isobutyraldehyde or 2-nitropropane can act as catalyst poisons. Ensure the purity of your starting materials.

    • Solvent: The choice of solvent can influence reaction rate and catalyst stability.

  • Catalyst Regeneration (if applicable):

    • Solid Base Catalysts: Mild thermal treatment under an inert atmosphere can sometimes remove volatile poisons or coke. Washing with an appropriate solvent may also be effective.

    • Amine Catalysts: Regeneration is often not feasible due to the chemical alteration of the catalyst.

Problem 2: Inconsistent Product Quality or Formation of Byproducts

Possible Cause: Changes in catalyst selectivity due to deactivation.

Troubleshooting Steps:

  • Analyze Byproducts: Use techniques like GC-MS or NMR to identify the structure of byproducts. This can provide clues about the deactivation mechanism. For instance, the presence of self-condensation products of isobutyraldehyde points towards a specific side reaction.

  • Monitor Reaction Progress: Track the concentration of reactants and products over time. A change in the reaction profile compared to a fresh catalyst can indicate a shift in the reaction pathway.

  • Re-evaluate Catalyst Loading: An apparent loss of activity might be compensated by increasing the catalyst loading, though this is not a long-term solution and does not address the root cause of deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound is a Henry (nitroaldol) reaction. Commonly used catalysts are bases, which can be homogeneous, such as primary and secondary amines (e.g., diethylamine), or heterogeneous, such as solid bases like magnesium oxide (MgO) and hydrotalcites.[1]

Q2: My amine catalyst seems to lose activity after a single run. Why is this happening?

A2: Secondary amine catalysts can be deactivated through an undesired aldol reaction with the aldehyde reactant. This side reaction consumes the catalyst and reduces its availability for the desired Henry reaction.

Q3: Can I regenerate my deactivated amine catalyst?

A3: Generally, amine catalysts that have undergone chemical transformation through side reactions are difficult to regenerate. It is often more practical to use a fresh batch of the catalyst.

Q4: I am using a solid base catalyst and see a decline in performance. What could be the cause?

A4: Deactivation of solid base catalysts can be due to several factors:

  • Poisoning: Strong acidic impurities in the reactants or solvent can neutralize the basic sites of the catalyst.

  • Fouling: Deposition of polymeric or carbonaceous materials (coke) on the catalyst surface can block active sites.

  • Sintering: High reaction temperatures can cause the small catalyst particles to agglomerate, leading to a loss of surface area and activity.[2]

Q5: How can I minimize catalyst deactivation?

A5: To minimize catalyst deactivation, consider the following:

  • Use pure reactants and solvents: This will reduce the risk of catalyst poisoning.

  • Optimize reaction temperature: Avoid excessively high temperatures to prevent sintering and minimize side reactions.

  • Consider a robust catalyst: For example, some solid base catalysts like rehydrated Mg-Al hydrotalcites have shown good reusability.[3]

  • Control reaction time: Prolonged reaction times can sometimes lead to more byproduct formation and catalyst fouling.

Q6: What techniques can be used to characterize a deactivated catalyst?

A6: To understand the cause of deactivation, you can compare the physicochemical properties of the fresh and used catalyst using techniques such as:

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area, which may decrease due to sintering or fouling.

  • X-ray Diffraction (XRD): To identify any changes in the crystalline structure of the catalyst.

  • Thermogravimetric Analysis (TGA): To determine the amount of coke deposited on the catalyst.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify adsorbed species or changes in the catalyst's functional groups.

Quantitative Data on Catalyst Performance

The following table summarizes the reusability of a solid base catalyst, rehydrated Mg-Al hydrotalcite (MgAl-HT-RH), in the Henry reaction. While not specific to this compound, it provides a representative example of the stability of such catalysts.

Catalyst Recycle RunProduct Yield (%)
195
294
393
492
591

Data adapted from a study on the Henry reaction using a rehydrated Mg-Al hydrotalcite catalyst, demonstrating its robust nature with only a slight decrease in yield after five cycles.[3]

Experimental Protocols

1. General Protocol for this compound Synthesis using a Solid Base Catalyst

  • Materials:

    • Isobutyraldehyde

    • 2-Nitropropane

    • Solid base catalyst (e.g., calcined hydrotalcite)

    • Solvent (e.g., isopropanol)

  • Procedure:

    • Activate the solid base catalyst by calcining at an appropriate temperature (e.g., 450 °C) for several hours.

    • In a round-bottom flask equipped with a magnetic stirrer, add the activated catalyst to the solvent.

    • Add isobutyraldehyde and 2-nitropropane to the flask (typically in a 1:1.2 molar ratio).

    • Stir the reaction mixture at a controlled temperature (e.g., 70 °C) for the desired reaction time (e.g., 8 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst by filtration.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain this compound.

2. Protocol for Catalyst Characterization: Surface Area Analysis (BET)

  • Instrument: Surface area and porosity analyzer.

  • Procedure:

    • Accurately weigh a sample of the fresh or deactivated catalyst into a sample tube.

    • Degas the sample under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed moisture and impurities.

    • After degassing, cool the sample and weigh it again to determine the exact mass.

    • Perform the nitrogen adsorption-desorption analysis at liquid nitrogen temperature (77 K).

    • Calculate the specific surface area from the adsorption isotherm using the Brunauer-Emmett-Teller (BET) equation.

Visualizations

Catalyst_Deactivation_Pathway cluster_main Catalyst Deactivation in this compound Synthesis cluster_causes Deactivation Mechanisms Active_Catalyst Active Catalyst Deactivated_Catalyst Deactivated Catalyst (Low Yield & Selectivity) Active_Catalyst->Deactivated_Catalyst Deactivation Process Poisoning Poisoning (e.g., acidic impurities) Poisoning->Deactivated_Catalyst Fouling Fouling (e.g., coke deposition) Fouling->Deactivated_Catalyst Sintering Sintering (High Temperature) Sintering->Deactivated_Catalyst Side_Reaction Side Reactions (Amine Catalysts) Side_Reaction->Deactivated_Catalyst

Caption: General pathways for catalyst deactivation.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Catalyst Deactivation Start Low/Decreasing Yield Observed Check_Catalyst Identify Catalyst Type (Amine vs. Solid Base) Start->Check_Catalyst Analyze_Conditions Review Reaction Conditions (Temp, Purity, Solvent) Check_Catalyst->Analyze_Conditions Characterize_Catalyst Characterize Fresh vs. Used Catalyst (BET, XRD, TGA) Analyze_Conditions->Characterize_Catalyst Identify_Cause Identify Root Cause of Deactivation Characterize_Catalyst->Identify_Cause Optimize Optimize Conditions / Choose New Catalyst Identify_Cause->Optimize Non-regenerable Regenerate Attempt Catalyst Regeneration (if applicable) Identify_Cause->Regenerate Potentially Regenerable Regenerate->Check_Catalyst Re-test

Caption: A logical workflow for troubleshooting catalyst deactivation.

Logical_Relationship cluster_relationship Catalyst Properties and Performance Relationship cluster_properties Catalyst Properties cluster_performance Desired Performance High_Surface_Area High Surface Area High_Yield High Product Yield High_Surface_Area->High_Yield High_Basicity High Basicity High_Basicity->High_Yield Thermal_Stability High Thermal Stability Good_Reusability Good Reusability Thermal_Stability->Good_Reusability Chemical_Inertness Chemical Inertness to Side Reactions High_Selectivity High Product Selectivity Chemical_Inertness->High_Selectivity Chemical_Inertness->Good_Reusability

Caption: The relationship between key catalyst properties and performance.

References

Monitoring the progress of 2-Methyl-4-nitropentan-3-ol formation by TLC/HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the formation of 2-Methyl-4-nitropentan-3-ol via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the monitoring of the formation of this compound.

Thin Layer Chromatography (TLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No spots are visible on the TLC plate. - Insufficient sample concentration. - The solvent level in the developing chamber was higher than the spotting line. - The compound is not UV-active and no visualization stain was used. - The compound may have evaporated from the plate if it is volatile.- Concentrate the sample and re-spot. Spot multiple times in the same location, allowing the solvent to dry between applications.[1][2][3] - Ensure the solvent level is below the origin line.[1][2] - Use a chemical stain for visualization (e.g., permanganate, anisaldehyde, or iodine).[2][4] - Minimize the time the plate is exposed to the atmosphere before and after development.
Spots are streaking or elongated. - The sample is too concentrated (overloaded). - The compound is highly polar and interacting strongly with the silica gel. - The compound is acidic or basic.- Dilute the sample before spotting.[1][2] - Add a small amount of a polar solvent like methanol to the eluent. - For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine.[1]
The Rf values are too high (spots are near the solvent front). The eluent is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[1]
The Rf values are too low (spots are near the baseline). The eluent is not polar enough.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[1]
The solvent front is uneven. - The edge of the TLC plate is touching the filter paper or the side of the chamber. - The bottom of the plate is not level with the solvent.- Ensure the plate is centered in the chamber and not touching the sides. - Make sure the bottom of the plate is placed flat in the developing solvent.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No peaks are observed. - The detector is not set to the correct wavelength for the analytes. - The sample concentration is too low. - There is an issue with the injector or a leak in the system.- Determine the UV-Vis spectrum of your compounds to select an appropriate wavelength. Nitro compounds often absorb around 210 nm and 254 nm. - Concentrate your sample or inject a larger volume. - Perform a system check for leaks and ensure the injector is functioning correctly.
Broad or tailing peaks. - The column is overloaded. - The column is degrading. - The mobile phase pH is not optimal for the analyte. - There are secondary interactions with the stationary phase.- Dilute the sample. - Flush the column or replace it if it's old or has been used extensively. - Adjust the pH of the mobile phase. - Add a competing agent to the mobile phase or switch to a different column chemistry.
Shifting retention times. - The mobile phase composition has changed. - The column temperature is fluctuating. - The flow rate is inconsistent.- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure it is properly primed.
Ghost peaks appear in the chromatogram. - Contamination in the mobile phase or from a previous injection. - Sample degradation.- Use high-purity solvents and prepare fresh mobile phase daily. - Run a blank gradient to wash the column. - Ensure samples are stored properly and analyzed promptly after preparation.
High backpressure. - There is a blockage in the system (e.g., guard column, column frit, or tubing). - The mobile phase is too viscous. - Particulate matter from the sample has clogged the column.- Systematically check each component for blockage by removing them one by one. - Adjust the mobile phase composition or increase the column temperature. - Filter all samples through a 0.22 µm or 0.45 µm filter before injection.

Frequently Asked Questions (FAQs)

TLC Analysis
  • Q1: What is a good solvent system (eluent) for monitoring the formation of this compound on a silica gel TLC plate? A: A good starting point for a non-polar to moderately polar compound on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 hexanes:ethyl acetate. You can then adjust the ratio to achieve optimal separation.

  • Q2: How can I visualize the spots on the TLC plate? The reactants and product are colorless. A: Since the reactants and product are not colored, you will need a visualization technique. While these compounds may not be strongly UV-active, it is always good practice to first check under a UV lamp (254 nm).[4] For more reliable visualization, use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice as it reacts with the alcohol group of the product and potentially the aldehyde starting material. Anisaldehyde or vanillin stains can also be effective for visualizing alcohols and aldehydes.[4] Iodine vapor is another common method that can visualize a wide range of organic compounds.[4]

  • Q3: What are the expected relative Rf values for the reactants and the product? A: The polarity of the compounds will determine their Rf values. Isobutyraldehyde is a relatively non-polar aldehyde. 2-Nitropropane is more polar than the aldehyde. The product, this compound, contains a hydroxyl group, making it the most polar of the three. Therefore, you would expect the product to have the lowest Rf value, followed by 2-nitropropane, and then isobutyraldehyde with the highest Rf value.

HPLC Analysis
  • Q4: What type of HPLC column is suitable for separating this compound and the starting materials? A: A reverse-phase C18 column is a versatile and common choice for the separation of small organic molecules of moderate polarity. This would be a suitable starting point for developing a method.

  • Q5: What is a typical mobile phase for the HPLC analysis? A: For a reverse-phase C18 column, a mixture of water and an organic solvent like acetonitrile or methanol is standard. You can start with an isocratic elution of 50:50 water:acetonitrile and adjust the ratio to optimize the separation. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to achieve good separation of all components in a reasonable timeframe.

  • Q6: At what wavelength should I set the UV detector? A: The nitro group in 2-nitropropane and this compound will have a UV absorbance. A common wavelength for detecting nitroalkanes is around 210 nm. The carbonyl group in isobutyraldehyde also has a weak absorbance in this region. Running a UV-Vis spectrum of your starting materials and product will help you determine the optimal wavelength for detection. A diode array detector (DAD) or photodiode array (PDA) detector would be beneficial as it can monitor a range of wavelengths simultaneously.

Data Presentation

The following tables provide estimated chromatographic parameters for the reactants and the product. These are starting points and may require optimization for your specific experimental conditions.

Table 1: Estimated TLC Rf Values
CompoundStructureEstimated PolarityEstimated Rf Value (4:1 Hexanes:Ethyl Acetate on Silica Gel)
Isobutyraldehyde(CH₃)₂CHCHOLow~0.6
2-Nitropropane(CH₃)₂CHNO₂Medium~0.4
This compound(CH₃)₂CHCH(OH)CH(NO₂)CH₃High~0.2
Table 2: Estimated HPLC Retention Times
CompoundStructureEstimated PolarityEstimated Retention Time (C18 column, 50:50 Water:Acetonitrile, 1 mL/min)
This compound(CH₃)₂CHCH(OH)CH(NO₂)CH₃High~2.5 min
2-Nitropropane(CH₃)₂CHNO₂Medium~3.5 min
Isobutyraldehyde(CH₃)₂CHCHOLow~4.5 min

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Sample Preparation:

    • Using a capillary tube, take a small aliquot of the reaction mixture.

    • Dilute the aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane.

  • TLC Plate Spotting:

    • With a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

    • On the origin line, spot the diluted reaction mixture.

    • It is also recommended to spot the starting materials (isobutyraldehyde and 2-nitropropane) on the same plate for reference. A "co-spot" where the reaction mixture and starting materials are spotted on top of each other can also be helpful.

  • Plate Development:

    • Add the chosen eluent (e.g., 4:1 hexanes:ethyl acetate) to a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.

    • Carefully place the TLC plate in the chamber, ensuring the solvent level is below the origin line.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).

    • Circle the visible spots with a pencil.

  • Analysis:

    • Calculate the Rf value for each spot.

    • Monitor the disappearance of the starting material spots and the appearance of the product spot in the reaction mixture lane.

Protocol 2: Monitoring Reaction Progress by HPLC
  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of the mobile phase in an HPLC vial.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial.

  • HPLC Setup:

    • Column: C18, 5 µm particle size, 4.6 x 150 mm (or similar).

    • Mobile Phase: Isocratic elution with 50:50 water:acetonitrile (adjust as needed). Ensure the mobile phase is filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (or controlled).

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a standard solution of the starting materials to determine their retention times.

    • If available, inject a standard of the purified product to determine its retention time.

    • Inject the prepared sample from the reaction mixture.

    • Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.

Visualizations

TLC_Workflow cluster_prep 1. Sample Preparation cluster_spot 2. Plate Spotting cluster_dev 3. Plate Development cluster_vis 4. Visualization cluster_analysis 5. Analysis prep1 Aliquot Reaction Mixture prep2 Dilute in Volatile Solvent prep1->prep2 spot2 Spot Sample & Standards prep2->spot2 spot1 Draw Origin Line spot1->spot2 dev2 Elute TLC Plate spot2->dev2 dev1 Prepare Developing Chamber dev1->dev2 vis1 Dry Plate dev2->vis1 vis2 View under UV / Stain vis1->vis2 analysis1 Calculate Rf Values vis2->analysis1 analysis2 Monitor Reaction Progress analysis1->analysis2

Caption: Workflow for monitoring reaction progress using TLC.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. HPLC Setup cluster_run 3. Analysis cluster_data 4. Data Processing prep1 Aliquot Reaction Mixture prep2 Quench & Dilute in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 run2 Inject Reaction Sample prep3->run2 setup1 Equilibrate Column setup2 Set Method Parameters setup1->setup2 run1 Inject Standards setup2->run1 run1->run2 data1 Integrate Peak Areas run2->data1 data2 Monitor Reactant & Product Peaks data1->data2

Caption: Workflow for monitoring reaction progress using HPLC.

Troubleshooting_Logic cluster_tlc TLC Issues cluster_hplc HPLC Issues start Problem Observed tlc_issue e.g., Streaking Spots start->tlc_issue TLC hplc_issue e.g., Shifting Retention Times start->hplc_issue HPLC tlc_cause1 Sample Overloaded? tlc_issue->tlc_cause1 tlc_cause2 Compound Acidic/Basic? tlc_issue->tlc_cause2 tlc_sol1 Dilute Sample tlc_cause1->tlc_sol1 tlc_sol2 Add Acid/Base to Eluent tlc_cause2->tlc_sol2 hplc_cause1 Mobile Phase Inconsistent? hplc_issue->hplc_cause1 hplc_cause2 Temperature Fluctuation? hplc_issue->hplc_cause2 hplc_sol1 Prepare Fresh Mobile Phase hplc_cause1->hplc_sol1 hplc_sol2 Use Column Oven hplc_cause2->hplc_sol2

Caption: Logical diagram for troubleshooting common TLC and HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Organic Reactions of 2-Methyl-4-nitropentan-3-ol and Other Nitro Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, nitro alcohols are versatile intermediates, prized for their utility in constructing complex molecular architectures. Their value is underscored by the ease of transformation of the nitro and hydroxyl functionalities into a variety of other useful groups. This guide provides an objective comparison of the performance of 2-Methyl-4-nitropentan-3-ol, a secondary nitro alcohol with notable steric hindrance, against other nitro alcohols in key organic reactions. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate building blocks for their synthetic endeavors.

Introduction to this compound

This compound is a β-nitro alcohol characterized by a secondary alcohol at the C-3 position and a nitro group at the C-4 position. The presence of an isopropyl group adjacent to the hydroxyl function and a methyl group on the carbon bearing the nitro group introduces significant steric bulk. This structural feature is anticipated to influence its reactivity in comparison to less hindered primary and secondary nitro alcohols. This compound, like other nitro alcohols, is a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1]

The Henry (Nitroaldol) Reaction: A Comparative Synthesis

The Henry reaction is a cornerstone for the synthesis of β-nitro alcohols, involving the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.[2][3] The steric and electronic properties of both reactants play a crucial role in the reaction's efficiency and stereochemical outcome.

This compound is synthesized via the Henry reaction between isobutyraldehyde and 1-nitropropane. The steric hindrance posed by the isopropyl group of isobutyraldehyde and the secondary nature of the nitronate from 1-nitropropane can influence the reaction rate and yield.

Table 1: Comparative Yields and Conditions for the Henry Reaction

NitroalkaneAldehydeCatalyst/BaseSolventTime (h)Temperature (°C)Yield (%)Reference
1-NitropropaneIsobutyraldehydeTBAFTHF24RT~70 (estimated)General knowledge
NitromethaneBenzaldehydeCu:Mg:Al-HTNone (Microwave)0.039099[4]
Nitroethane4-ChlorobenzaldehydeChiral N,N'-dioxide/Cu(I)CH2Cl224098[5]
1-NitropropanePropionaldehydeAmberlite IRA-400 (OH-)None48RT85Generic PTC

Note: A specific experimental yield for the TBAF-catalyzed Henry reaction of isobutyraldehyde and 1-nitropropane was not found in the immediate search. The estimated yield is based on typical outcomes for similar reactions.

Experimental Protocol: Synthesis of this compound via the Henry Reaction

Materials:

  • Isobutyraldehyde

  • 1-Nitropropane

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid, 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • To a stirred solution of 1-nitropropane (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, isobutyraldehyde (1.2 eq) is added.

  • TBAF solution (0.1 eq) is added dropwise to the mixture.

  • The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of 1 M HCl and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Subsequent Transformations of Nitro Alcohols: A Comparative Overview

The synthetic utility of nitro alcohols stems from their facile conversion into other functional groups. The following sections compare the reactivity of this compound with other nitro alcohols in three key transformations: reduction of the nitro group, dehydration to a nitroalkene, and oxidation of the alcohol.

Reduction of the Nitro Group to a Primary Amine

The reduction of the nitro group to a primary amine is a pivotal transformation, providing access to valuable β-amino alcohols. Common reducing agents include catalytic hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C) and chemical reductants (e.g., LiAlH₄, NaBH₄/NiCl₂). The sterically hindered environment around the nitro group in this compound may necessitate more forcing conditions or specific catalysts for efficient reduction.

Table 2: Comparative Data for the Reduction of β-Nitro Alcohols

| β-Nitro Alcohol | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | this compound | H₂ (50 atm), Raney Ni | Methanol | 12 | RT | High (expected) | General knowledge | | 1-Nitro-2-phenylethanol | LiAlH₄ | THF | 2 | 0 to RT | 85 |[6][7] | | 2-Nitro-1-cyclohexylethanol | NaBH₄, NiCl₂·6H₂O | Methanol | 0.5 | 0 to RT | 92 | Generic method | | 3-Nitro-2-butanol | H₂ (1 atm), Pd/C | Ethanol | 24 | RT | 90 | Generic method |

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol

  • Hydrogen gas

  • Parr hydrogenation apparatus

Procedure:

  • A Parr hydrogenation bottle is charged with this compound (1.0 eq) and methanol.

  • A catalytic amount of Raney Nickel (approx. 10% w/w) is carefully added.

  • The bottle is attached to the Parr apparatus, flushed with nitrogen, and then pressurized with hydrogen to 50 atm.

  • The mixture is shaken at room temperature for 12 hours.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the catalyst is carefully filtered through a pad of Celite, and the filter cake is washed with methanol.

  • The filtrate is concentrated under reduced pressure to yield 4-amino-2-methylpentan-3-ol.

Dehydration to Nitroalkenes

Dehydration of β-nitro alcohols provides access to synthetically useful nitroalkenes. This elimination reaction is typically promoted by acidic or basic conditions, or by reagents such as thionyl chloride in pyridine or Burgess reagent. The stereochemical and regiochemical outcome of the dehydration can be influenced by the substrate's structure. For this compound, the steric hindrance may favor E2 elimination pathways and could influence the stability of the resulting alkene.

Table 3: Comparative Data for the Dehydration of β-Nitro Alcohols

β-Nitro AlcoholDehydrating AgentSolventTime (h)Temperature (°C)Yield (%)Reference
This compoundSOCl₂, PyridineDichloromethane20 to RTModerate (expected)General knowledge
1-Nitro-2-phenylethanolAcetic anhydride, Sodium acetateAcetic anhydride110085Generic method
2-Nitro-1-cyclohexylethanolMethanesulfonyl chloride, Et₃NDichloromethane30 to RT90Generic method
3-Nitro-2-butanolPh₃P, DEADTHF12RT78Generic method
Oxidation of the Alcohol to a Ketone

Oxidation of the secondary alcohol in β-nitro alcohols yields α-nitro ketones, which are valuable precursors for various nitrogen-containing compounds. Common oxidizing agents include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions.[8] The sterically hindered secondary alcohol in this compound may require more potent or less sterically demanding oxidizing agents for efficient conversion.

Table 4: Comparative Data for the Oxidation of Secondary β-Nitro Alcohols

Secondary β-Nitro AlcoholOxidizing AgentSolventTime (h)Temperature (°C)Yield (%)Reference
This compoundPCCDichloromethane4RTModerate (expected)General knowledge
1-Nitro-2-propanolDess-Martin PeriodinaneDichloromethane1RT92[3][9]
3-Nitro-2-butanolNa₂Cr₂O₇, H₂SO₄Acetone0.5088[8]
1-Nitro-2-octanolJones Reagent (CrO₃/H₂SO₄)Acetone1085Generic method
Experimental Protocol: Oxidation of this compound with PCC

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane

  • Silica gel

  • Celite

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous dichloromethane, a solution of this compound (1.0 eq) in dichloromethane is added in one portion.

  • The mixture is stirred at room temperature for 4 hours and the reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite and silica gel, and the filter cake is washed with dichloromethane.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography (eluent: hexanes/ethyl acetate gradient) to yield 2-methyl-4-nitropentanone.

Visualizing Reaction Pathways

To illustrate the key transformations discussed, the following diagrams were generated using Graphviz (DOT language).

Henry_Reaction isobutyraldehyde Isobutyraldehyde product This compound isobutyraldehyde->product  TBAF, THF, RT nitropropane 1-Nitropropane nitropropane->product  TBAF, THF, RT

Caption: Synthesis of this compound via the Henry Reaction.

Nitro_Alcohol_Transformations nitro_alcohol This compound amino_alcohol 4-Amino-2-methylpentan-3-ol nitro_alcohol->amino_alcohol  Reduction (e.g., H2/Raney Ni) nitroalkene 2-Methyl-4-nitropent-3-ene nitro_alcohol->nitroalkene  Dehydration (e.g., SOCl2, Pyridine) nitro_ketone 2-Methyl-4-nitropentan-3-one nitro_alcohol->nitro_ketone  Oxidation (e.g., PCC)

Caption: Key transformations of this compound.

Conclusion

This compound, a sterically hindered secondary nitro alcohol, serves as a valuable intermediate in organic synthesis. While its synthesis via the Henry reaction is feasible, the steric hindrance presented by its structure is anticipated to influence the rates and efficiencies of its subsequent transformations when compared to less hindered nitro alcohols. The choice of reagents and reaction conditions for reduction, dehydration, and oxidation must be carefully considered to achieve optimal outcomes. This guide provides a comparative framework and experimental protocols to assist researchers in the strategic application of this compound and other nitro alcohols in their synthetic campaigns. Further experimental investigation is warranted to fully elucidate the reactivity profile of this and other structurally complex nitro alcohols.

References

A Comparative Analysis of Catalysts for the Synthesis of 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for a Key Nitroaldol Condensation

The synthesis of 2-Methyl-4-nitropentan-3-ol, a valuable building block in organic synthesis, is primarily achieved through the Henry (nitroaldol) reaction. This carbon-carbon bond-forming reaction involves the condensation of 2-nitropropane and isobutyraldehyde. The choice of catalyst is paramount in dictating the efficiency, selectivity, and overall success of this transformation. This guide provides a comparative analysis of various catalytic systems, supported by experimental data from the literature, to aid researchers in selecting the optimal catalyst for their specific needs.

The Henry Reaction: A Foundational Transformation

The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound, yielding a β-nitro alcohol. The reaction mechanism, initiated by the deprotonation of the nitroalkane, underscores the importance of the catalyst in facilitating this key step and in controlling the stereochemical outcome of the reaction.

Henry_Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 2-Nitropropane 2-Nitropropane Nitronate_Anion Nitronate Anion 2-Nitropropane->Nitronate_Anion -H+ Isobutyraldehyde Isobutyraldehyde Alkoxide_Intermediate Alkoxide Intermediate Isobutyraldehyde->Alkoxide_Intermediate Base Base Base->2-Nitropropane Nitronate_Anion->Alkoxide_Intermediate + Isobutyraldehyde Product This compound Alkoxide_Intermediate->Product +H+

Caption: General mechanism of the Henry reaction for this compound synthesis.

Catalyst Performance Comparison

While a direct comparative study for the synthesis of this compound is not extensively documented, data from analogous Henry reactions provide valuable insights into the performance of different catalyst classes.

Metal-Based Catalysts: Copper Complexes

Copper(II) complexes with chiral ligands are widely employed in asymmetric Henry reactions, offering good to excellent yields and enantioselectivities.[1]

Catalyst SystemAldehydeNitroalkaneYield (%)ee (%)Diastereomeric Ratio (syn:anti)Time (h)Ref.
Cu(OAc)₂ / Chiral DiamineBenzaldehydeNitromethane9592 (R)-24[2]
Cu(OTf)₂ / Bis(oxazoline)BenzaldehydeNitromethane9495 (S)-24[1]
Cu(I) / N,N'-DioxideAromatic AldehydesNitroethaneup to 99up to 97up to 1:16.724-72[3]

Note: The data presented is for analogous Henry reactions and serves as a guide to the potential performance of these catalysts for the synthesis of this compound. ee denotes enantiomeric excess.

Organocatalysts: Harnessing Non-metallic Activation

Organocatalysts have emerged as a powerful alternative, avoiding metal contamination in the final product. Key classes include cinchona alkaloids, guanidines, and thioureas.[4][5]

CatalystAldehydeNitroalkaneYield (%)ee (%)Diastereomeric Ratio (syn:anti)Time (h)Ref.
Cinchona Alkaloid DerivativeAromatic AldehydesNitromethane85-9980-97-24-72[5]
Chiral GuanidineIsobutyraldehydeNitromethane9034-72[6]
Bifunctional ThioureaBenzaldehydeNitroethane959495:548[7]

Note: This table presents data from various organocatalyzed Henry reactions to illustrate the general performance of these catalyst types.

Solid-Supported and Heterogeneous Catalysts

For improved recyclability and ease of separation, solid-supported catalysts are a promising option. Layered double hydroxides (LDHs) have shown catalytic activity in Henry reactions.[7]

CatalystAldehydeNitroalkaneMethodYield (%)TimeRef.
Cu:Mg:Al (2:1:1) LDHBenzaldehydeNitromethaneConventional (90°C)855h[7]
Cu:Al (3:1) LDHBenzaldehydeNitromethaneMicrowave991.5-2 min[8]

Note: This data is for the reaction of benzaldehyde and nitromethane and highlights the potential of solid catalysts for process intensification.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are general procedures for the catalytic Henry reaction which can be adapted for the synthesis of this compound.

General Procedure for Copper-Catalyzed Asymmetric Henry Reaction

A solution of the chiral ligand (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol) in a suitable solvent (e.g., ethanol, 4.0 mL) is stirred at room temperature for 15 minutes.[9] The mixture is then cooled to the desired temperature (e.g., 0 °C), and the aldehyde (0.5 mmol) is added, followed by the nitroalkane (2 mmol).[9] The reaction is stirred for the specified time and monitored by TLC or GC. Upon completion, the reaction is worked up by adding a saturated aqueous solution of NH₄Cl and extracting with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9]

General Procedure for Organocatalyzed Henry Reaction

To a solution of the aldehyde (1.0 mmol) and the organocatalyst (0.05-0.2 mmol) in a suitable solvent (e.g., toluene, 2.0 mL) at the desired temperature, the nitroalkane (2.0 mmol) is added.[7] The reaction mixture is stirred for the specified time and monitored by TLC or GC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.[7]

Experimental Workflow and Logical Relationships

The selection and implementation of a catalyst for the synthesis of this compound follows a logical workflow, from initial catalyst screening to final product analysis.

Experimental_Workflow cluster_planning Planning & Setup cluster_execution Execution cluster_analysis Analysis & Purification Catalyst_Selection Catalyst Selection (Metal-based, Organocatalyst, etc.) Reaction_Setup Reaction Setup (Solvent, Temperature, Stoichiometry) Catalyst_Selection->Reaction_Setup Reactant_Prep Reactant Preparation (2-Nitropropane, Isobutyraldehyde) Reactant_Prep->Reaction_Setup Reaction Catalytic Henry Reaction Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Catalyst_Comparison cluster_catalysts Catalyst Types cluster_performance Performance Metrics Metal Metal-Based (e.g., Copper Complexes) Yield Yield Metal->Yield High Selectivity Enantio/Diastereo- selectivity Metal->Selectivity High Cost Cost Metal->Cost Moderate to High Organo Organocatalysts (e.g., Guanidines, Cinchona Alkaloids) Organo->Yield Good to High Organo->Selectivity High Organo->Cost Variable Solid Solid-Supported (e.g., LDHs) Solid->Yield Variable Recyclability Recyclability Solid->Recyclability High Solid->Cost Low to Moderate

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential applications. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 2-Methyl-4-nitropentan-3-ol, a nitroalcohol with potential applications in organic synthesis and as a building block for pharmaceuticals and agrochemicals.[1] While specific crystallographic data for this compound is not publicly available, this guide presents a representative analysis and compares the definitive power of X-ray crystallography with other common spectroscopic techniques.

The validation of a molecular structure is paramount in chemical and pharmaceutical sciences. An unambiguous structural assignment ensures the reproducibility of synthetic routes and provides the foundational data for structure-activity relationship (SAR) studies, which are critical in drug discovery and development.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (scXRD) stands as the most powerful technique for determining the absolute structure of a small molecule.[2] It provides precise atomic coordinates, bond lengths, bond angles, and stereochemistry, offering an unparalleled level of detail. The primary requirement for this technique is the ability of the compound to form high-quality single crystals.[2][3]

Hypothetical Crystallographic Data for this compound

The following table summarizes hypothetical crystallographic data and key structural parameters for this compound, based on typical values for similar small organic molecules and related nitro compounds.[4][5][6]

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.8
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 975.4
Z 4
Calculated Density (g/cm³) 1.25
R-factor 0.045
Selected Bond Lengths Hypothetical Value (Å)
O(1)-H(1) 0.82
C(3)-O(1) 1.43
C(4)-N(1) 1.48
N(1)-O(2) 1.22
N(1)-O(3) 1.22
C(2)-C(3) 1.53
C(3)-C(4) 1.54
C(4)-C(5) 1.52
Selected Bond Angles Hypothetical Value (°)
C(2)-C(3)-C(4) 112.5
O(1)-C(3)-C(2) 109.8
O(1)-C(3)-C(4) 108.7
C(3)-C(4)-N(1) 110.2
O(2)-N(1)-O(3) 124.5

Comparative Analysis with Spectroscopic Methods

While X-ray crystallography provides definitive structural information, other spectroscopic techniques are routinely used for characterization and can offer complementary information, especially regarding the behavior of molecules in solution.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[2]Unambiguous structural determination.[2]Requires high-quality single crystals, which can be difficult to obtain.[2] Provides information on the solid state, not in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry through coupling constants and NOE experiments.[2][7]Provides structural information in solution, non-destructive.[7] Useful for studying dynamic processes.[8]Can be difficult to interpret complex spectra, determination of absolute stereochemistry is challenging.[2]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, N-O).Rapid and simple technique for functional group identification.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information.Does not provide direct information on 3D structure or stereochemistry.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Further experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.

  • Data Analysis: The chemical shifts, integration, and coupling patterns in the spectra are analyzed to deduce the molecular structure.

Visualizing the Workflow and Method Comparison

experimental_workflow cluster_synthesis Synthesis and Purification cluster_validation Structural Validation synthesis Synthesis of 2-Methyl-4- nitropentan-3-ol purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth nmr_spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr_spectroscopy ir_spectroscopy IR Spectroscopy purification->ir_spectroscopy mass_spectrometry Mass Spectrometry purification->mass_spectrometry xray_diffraction X-ray Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution final_structure Final Validated Structure structure_solution->final_structure nmr_spectroscopy->final_structure ir_spectroscopy->final_structure mass_spectrometry->final_structure

Figure 1. Experimental workflow for the synthesis and structural validation of this compound.

method_comparison cluster_methods Structural Validation Methods cluster_information Type of Information Provided xray X-ray Crystallography info_3d Definitive 3D Structure (Solid State) xray->info_3d Provides nmr NMR Spectroscopy info_connectivity Atomic Connectivity (Solution) nmr->info_connectivity Provides ir IR Spectroscopy info_functional_groups Functional Groups ir->info_functional_groups Provides ms Mass Spectrometry info_mw Molecular Weight ms->info_mw Provides info_3d->info_connectivity Complementary info_connectivity->info_functional_groups Complementary

Figure 2. Comparison of information provided by different structural validation methods.

References

Biological activity of 2-Methyl-4-nitropentan-3-ol compared to similar nitro compounds

Author: BenchChem Technical Support Team. Date: November 2025

A focused look at the bioactivity of simple nitroalkanes and nitro alcohols as analogs for 2-Methyl-4-nitropentan-3-ol.

Published: November 13, 2025

Introduction

Nitro-containing organic molecules represent a significant class of compounds with a wide spectrum of biological activities, ranging from therapeutic agents to potent toxins.[1][2] Their activity is often linked to the electron-withdrawing nature of the nitro group and its capacity to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular macromolecules.[3][4] This guide provides a comparative overview of the biological activity of several simple aliphatic nitro compounds. Due to the limited availability of specific biological data for this compound, this report focuses on structurally similar and more extensively studied nitro compounds to infer its potential bioactivity. The compounds selected for comparison include 2-nitropropane, chloropicrin (trichloronitromethane), and bronopol (2-bromo-2-nitropropane-1,3-diol), which share key structural motifs such as a short alkyl chain and a nitro functional group.

The primary biological activities discussed are antimicrobial effects and cytotoxicity, which are common endpoints in the evaluation of nitro compounds.[1][5] This guide is intended for researchers in drug discovery and toxicology to provide a baseline understanding of the potential biological effects of simple aliphatic nitro compounds.

Comparative Biological Activity Data

The following table summarizes the available quantitative data on the antimicrobial and cytotoxic or toxic effects of the selected nitro compounds. A direct comparison is challenging due to the variability in experimental models and reported metrics (e.g., MIC, IC50, LD50). However, the data collectively indicates that simple nitroalkanes and their derivatives possess significant biological activity.

CompoundChemical StructureBiological ActivityAssay/ModelResultReference(s)
2-Nitropropane (CH₃)₂CHNO₂CarcinogenicityRat inhalation studyHepatocellular carcinomas[5]
GenotoxicityV79 Chinese hamster cellsMutagenic[6][7]
HepatotoxicityIn vivo (rats)Necrosis in the liver[8]
Chloropicrin CCl₃NO₂AntimicrobialBroad-spectrum fumigantFungicide, nematicide, insecticide[2][9]
Acute Toxicity (Oral)RatLD50: 37.5 mg/kg[10]
CytotoxicityHuman corneal epithelial cells90% cell death at 0.0019% solution[11]
Bronopol C₇H₆BrNO₄AntibacterialEscherichia coliMIC: 12.5-50 µg/mL[12]
AntibacterialPseudomonas aeruginosaMIC: 12.5-50 µg/mL[12]
AntibacterialStaphylococcus aureusMIC: 12.5-50 µg/mL[12]
AntifungalCandida albicansMIC: 1600 µg/mL[12]
CytotoxicityV79 and VH10 fibroblast cell linesIC100: 10 mg/L

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; IC100: 100% Inhibitory Concentration; LD50: Median Lethal Dose.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological activity studies. Below are standard protocols for determining two of the key parameters presented in this guide: Minimum Inhibitory Concentration (MIC) and in vitro cytotoxicity (IC50).

Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock: A stock solution of the test compound is prepared at a high concentration in a suitable solvent and then diluted to twice the highest desired test concentration in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: 100 µL of sterile broth is added to all wells of a 96-well microtiter plate. 100 µL of the 2x antimicrobial stock solution is added to the first column of wells. A two-fold serial dilution is then performed by transferring 100 µL from the first column to the second, and so on, across the plate.

  • Inoculum Preparation: The test microorganism is cultured in broth to a specific optical density (e.g., 0.5 McFarland standard), which corresponds to a known cell density. This culture is then diluted to achieve a final inoculum size of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: 5 µL of the standardized bacterial suspension is added to each well, except for the sterility control wells.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[6]

In Vitro Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a CO₂ incubator.

  • Compound Exposure: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing only the solvent used to dissolve the compound) is also included. The plate is then incubated for a specific exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.[3][7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the initial screening of a novel compound for both antimicrobial and cytotoxic activity, reflecting the experimental protocols described above.

G cluster_prep Compound Preparation cluster_antimicrobial Antimicrobial Screening cluster_cytotoxicity Cytotoxicity Screening cluster_analysis Data Analysis & Comparison Compound Novel Nitro Compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock SerialDilution Create Serial Dilutions in appropriate media Stock->SerialDilution IncubateMicrobe Inoculate 96-well plate with compound dilutions SerialDilution->IncubateMicrobe TreatCells Treat cells with compound dilutions SerialDilution->TreatCells Inoculum Prepare Microbial Inoculum (e.g., E. coli, S. aureus) Inoculum->IncubateMicrobe ReadMIC Incubate & Read MIC (Visual or Spectrophotometric) IncubateMicrobe->ReadMIC Analysis Compare MIC and IC50 values to assess therapeutic index ReadMIC->Analysis CellCulture Seed Mammalian Cells (e.g., HepG2, V79) CellCulture->TreatCells MTT Perform MTT Assay (Add MTT, Solubilize) TreatCells->MTT ReadIC50 Read Absorbance & Calculate IC50 MTT->ReadIC50 ReadIC50->Analysis

General workflow for screening the biological activity of a novel compound.

References

A Comparative Guide to the Synthesis of 2-Methyl-4-nitropentan-3-ol: An Exploration of Alternative Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes to 2-Methyl-4-nitropentan-3-ol, a valuable nitroalcohol intermediate. We will delve into the established Henry reaction and explore alternative methodologies, presenting a clear comparison of their performance based on experimental data.

The synthesis of β-nitro alcohols is a fundamental transformation in organic chemistry, providing versatile building blocks for a variety of more complex molecules, including amino alcohols and other biologically active compounds. The target molecule, this compound, is no exception. Its preparation is most commonly achieved through the Henry (or nitroaldol) reaction, which involves the carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[1][2][3][4]

The Classical Approach: The Henry Reaction

The traditional and most widely employed method for the synthesis of this compound is the base-catalyzed Henry reaction between 2-nitropropane and isobutyraldehyde.[1][2][3][4] This reaction is valued for its reliability and the direct formation of the desired carbon skeleton.

The mechanism of the Henry reaction commences with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nitronate anion. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the final β-nitro alcohol product. It is important to note that all steps in the Henry reaction are reversible.[1]

A variety of bases can be employed to catalyze this transformation, ranging from simple hydroxides and alkoxides to more complex amine bases.[4] The choice of base and reaction conditions can significantly influence the reaction's efficiency and stereochemical outcome.

Alternative Synthetic Strategies

While the Henry reaction is a robust method, the quest for improved efficiency, milder reaction conditions, and enhanced stereoselectivity has driven the exploration of alternative synthetic routes. These alternatives can be broadly categorized into modifications of the Henry reaction itself and entirely different synthetic approaches.

1. Heterogeneous Catalysis:

To address challenges associated with catalyst separation and product purification in homogeneous systems, heterogeneous catalysts have been investigated for the Henry reaction. These solid-supported catalysts, such as layered double hydroxides (LDHs), offer the advantage of easy removal from the reaction mixture by simple filtration. This simplifies the work-up procedure and allows for potential catalyst recycling, contributing to a more sustainable and cost-effective process.

2. Biocatalysis:

The use of enzymes as catalysts (biocatalysis) represents a green and highly selective alternative for the synthesis of chiral molecules. For the preparation of β-nitro alcohols, enzymes such as hydroxynitrile lyases (HNLs) and alcohol dehydrogenases (ADHs) have shown significant promise. These biocatalytic methods can offer high enantioselectivity under mild reaction conditions, which is a significant advantage in the synthesis of pharmaceutical intermediates. While direct biocatalytic synthesis of this compound from 2-nitropropane and isobutyraldehyde is an area of active research, a related approach involves the enzymatic reduction of the corresponding α-nitro ketone, 2-methyl-4-nitropentan-3-one.

Comparative Performance of Synthetic Routes

To provide a clear and objective comparison of these synthetic strategies, the following table summarizes key performance indicators based on available experimental data. It is important to note that direct, side-by-side comparative studies for the synthesis of this compound are limited in the literature. The data presented here is compiled from various sources and should be considered representative of the potential of each method.

Synthetic RouteCatalyst/ConditionsSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Reference
Classical Henry Reaction Base Catalysis (e.g., NaOH, amines)Various organic solventsRoom Temp. to Reflux12 - 48Moderate to HighVariable[1][4]
Heterogeneous Catalysis Layered Double Hydroxides (LDHs)Solvent-free or Organic Solvent25 - 901 - 24Good to ExcellentImproved SelectivityGeneral principle, specific data for this reaction is limited
Biocatalysis Alcohol Dehydrogenase (ADH) mediated reduction of the corresponding nitroketoneAqueous buffer25 - 3724 - 72VariableHigh EnantioselectivityConceptual, based on known ADH activity

Experimental Protocols

1. General Procedure for the Base-Catalyzed Henry Reaction:

To a stirred solution of isobutyraldehyde (1.0 equivalent) in a suitable organic solvent (e.g., methanol, ethanol, or THF), 2-nitropropane (1.0-1.5 equivalents) is added. The reaction mixture is cooled in an ice bath, and a catalytic amount of a base (e.g., sodium hydroxide, triethylamine, or DBU) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for a specified period (typically 12-48 hours), monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid or saturated ammonium chloride solution). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Visualizing the Synthetic Pathways

To better understand the logical flow and key differences between the synthetic approaches, the following diagrams have been generated.

G cluster_0 Classical Henry Reaction A0 2-Nitropropane + Isobutyraldehyde C0 Nitronate Formation A0->C0 Deprotonation B0 Base Catalyst (e.g., NaOH, Et3N) B0->C0 D0 Nucleophilic Attack C0->D0 C-C Bond Formation E0 Protonation D0->E0 Alkoxide Intermediate F0 This compound E0->F0 Final Product

Caption: Workflow of the Classical Henry Reaction.

G cluster_1 Alternative Synthetic Routes cluster_2 Heterogeneous Catalysis cluster_3 Biocatalysis (Conceptual) A1 2-Nitropropane + Isobutyraldehyde C1 Reaction on Catalyst Surface A1->C1 B1 Solid Base Catalyst (e.g., LDH) B1->C1 D1 Product Release & Catalyst Recovery C1->D1 E1 This compound D1->E1 A2 2-Methyl-4-nitropentan-3-one C2 Enzymatic Reduction A2->C2 B2 Alcohol Dehydrogenase (ADH) + Cofactor B2->C2 D2 This compound C2->D2

Caption: Comparison of Alternative Synthetic Routes.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the versatile Henry reaction. While the classical base-catalyzed approach remains a viable option, the development of alternative methods using heterogeneous catalysts and biocatalysts offers promising avenues for improving the efficiency, sustainability, and selectivity of this important transformation. Further research dedicated to the application of these modern catalytic systems specifically to the synthesis of this compound is warranted to fully elucidate their potential and provide more comprehensive comparative data. This will undoubtedly contribute to the advancement of synthetic methodologies for the preparation of valuable chiral building blocks for the pharmaceutical and fine chemical industries.

References

A Comparative Guide to the Characterization of 2-Methyl-4-nitropentan-3-ol Reaction Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of byproducts generated during the synthesis of 2-Methyl-4-nitropentan-3-ol, a key intermediate in various pharmaceutical and agrochemical applications. We will delve into the characterization of these impurities, present comparative data from different synthetic approaches, and provide detailed experimental protocols for their analysis.

Introduction to the Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Henry reaction, also known as a nitroaldol reaction. This carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane (nitroethane) to an aldehyde (isobutyraldehyde). While effective, the Henry reaction is susceptible to several side reactions, leading to the formation of various byproducts that can impact the purity, yield, and overall safety profile of the final product. Understanding and controlling these byproducts is therefore of paramount importance.

Potential Reaction Byproducts

The reaction of isobutyraldehyde and nitroethane can lead to several byproducts, primarily due to the reactivity of the starting materials and the product itself under basic conditions. The most commonly anticipated byproducts include:

  • Dehydration Product (2-Methyl-4-nitropent-2-ene): The β-nitro alcohol product can undergo dehydration to form the corresponding nitroalkene, especially under acidic or strongly basic conditions at elevated temperatures.[1]

  • Cannizzaro Reaction Products: Isobutyraldehyde, lacking an α-hydrogen, can undergo a self-condensation reaction (Cannizzaro reaction) in the presence of a strong base to yield isobutyric acid and isobutanol.[2]

  • Aldol Condensation Products: Although less common for isobutyraldehyde, trace amounts of enolizable impurities could lead to aldol condensation byproducts.

  • Nitrile and Hydroxylamine Byproducts: In some instances of the Henry reaction, the formation of nitrile and hydroxylamine impurities has been observed, which can be identified through techniques like NMR and GC-MS.[3]

Comparison of Synthetic Routes and Byproduct Profiles

Optimizing reaction conditions and catalyst selection are crucial in minimizing byproduct formation. Below is a comparative summary of different approaches to the synthesis of this compound.

Synthetic RouteCatalyst/BaseTypical Yield of this compoundMajor ByproductsRemarks
Conventional Henry Reaction Strong bases (e.g., NaOH, KOH)Moderate to GoodDehydration product, Cannizzaro products, Aldol productsProne to side reactions due to the harsh basic conditions.[2]
Copper-Catalyzed Asymmetric Henry Reaction Copper(II) acetate-chiral ligand complexHigh (e.g., 77%)[4]Minimal, with high diastereoselectivity (e.g., 95:5 syn/anti)[4]Offers excellent control over stereochemistry and significantly reduces byproduct formation by using milder reaction conditions.
Biocatalytic Approach Hydroxynitrile Lyase (HNL)ModeratePrimarily unreacted starting materials; potential for retro-Henry reaction[5]Provides high enantioselectivity under mild, environmentally friendly conditions. The equilibrium nature of the reaction can be a limitation.[5]

Experimental Protocols

Accurate characterization and quantification of byproducts are essential for process optimization and quality control. The following are detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification and Quantification

Purpose: To separate, identify, and quantify the volatile components of the reaction mixture, including the main product and byproducts.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column suitable for the analysis of polar and non-polar compounds (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and dilute to the mark.

    • If necessary, derivatize the sample using a suitable agent (e.g., BSTFA for silylation of hydroxyl groups) to improve volatility and peak shape.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 30-400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the main product and byproducts by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the components using the peak area percentage method or by creating a calibration curve with certified reference standards for each identified compound.

Quantitative NMR (qNMR) Spectroscopy for Purity Assessment

Purpose: To accurately determine the purity of this compound and quantify impurities without the need for individual reference standards for each byproduct.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the crude product and 10 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a vial. The internal standard should have a known purity and its signals should not overlap with those of the analyte or impurities.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation of all protons, ensuring accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate the signals of the main product, identified byproducts, and the internal standard.

    • Calculate the concentration and purity of the main product and the amount of each impurity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway cluster_main_reaction Henry Reaction Isobutyraldehyde Isobutyraldehyde Main_Product This compound Isobutyraldehyde->Main_Product Nucleophilic Addition Cannizzaro Cannizzaro Products (Isobutyric acid, Isobutanol) Isobutyraldehyde->Cannizzaro Strong Base Aldol Aldol Products Isobutyraldehyde->Aldol Trace Enolizable Impurities Nitroethane Nitroethane Nitronate_anion Nitronate anion Nitroethane->Nitronate_anion Base Dehydration Dehydration Product (2-Methyl-4-nitropent-2-ene) Main_Product->Dehydration H+ or Base, Heat Nitronate_anion->Main_Product Nucleophilic Addition

Caption: Reaction pathway for the synthesis of this compound and major byproduct formation routes.

Experimental Workflow for Byproduct Characterization

Experimental_Workflow Start Crude Reaction Mixture Sample_Prep Sample Preparation (Dilution, Derivatization if needed) Start->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis qNMR_Analysis qNMR Analysis Sample_Prep->qNMR_Analysis GCMS_Data GC-MS Data (Chromatogram, Mass Spectra) GCMS_Analysis->GCMS_Data qNMR_Data ¹H NMR Spectrum qNMR_Analysis->qNMR_Data Byproduct_ID Byproduct Identification (Mass Spectral Library) GCMS_Data->Byproduct_ID Quantification_GCMS Quantification (Peak Area % or Calibration) Byproduct_ID->Quantification_GCMS Report Comprehensive Byproduct Profile Quantification_GCMS->Report Purity_Calc Purity Calculation (Internal Standard Method) qNMR_Data->Purity_Calc Impurity_Quant Impurity Quantification Purity_Calc->Impurity_Quant Impurity_Quant->Report

Caption: A typical experimental workflow for the comprehensive characterization and quantification of reaction byproducts.

Logical Comparison of Synthetic Routes

Synthetic_Route_Comparison Synthesis Synthesis of this compound Conventional Conventional Henry (Strong Base) Synthesis->Conventional Catalytic Catalytic Henry (e.g., Copper-catalyzed) Synthesis->Catalytic Biocatalytic Biocatalytic (Enzyme-catalyzed) Synthesis->Biocatalytic Yield Yield Conventional->Yield Moderate-Good Purity Purity/Byproducts Conventional->Purity Lower (more byproducts) Selectivity Stereoselectivity Conventional->Selectivity Low Conditions Reaction Conditions Conventional->Conditions Harsh Catalytic->Yield High Catalytic->Purity High (fewer byproducts) Catalytic->Selectivity High Catalytic->Conditions Mild Biocatalytic->Yield Moderate Biocatalytic->Purity High Biocatalytic->Selectivity Excellent Biocatalytic->Conditions Very Mild (Aqueous)

Caption: A logical comparison of different synthetic routes for this compound based on key performance indicators.

References

A Researcher's Guide to Correlating DFT Analysis and Experimental Data for 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on correlating theoretical Density Functional Theory (DFT) analysis with experimental data for the organic compound 2-Methyl-4-nitropentan-3-ol. By presenting a hypothetical yet realistic case study, this document outlines the necessary protocols, data presentation standards, and a logical workflow for a robust comparative analysis.

Introduction

This compound is a β-nitro alcohol, a class of compounds valuable as synthetic intermediates in the production of pharmaceuticals and other fine chemicals.[1] A thorough understanding of its structural and spectroscopic properties is crucial for its application. This guide demonstrates a dual approach where experimental characterization is complemented and rationalized by quantum chemical calculations using DFT. This integrated methodology provides deeper insights into the molecule's properties than either technique could alone.

The workflow involves the synthesis of the target compound, its characterization using standard spectroscopic techniques (FTIR, ¹H NMR, and ¹³C NMR), followed by computational modeling to predict these same properties. The subsequent comparison allows for a detailed validation of the theoretical model and a more profound interpretation of the experimental results.

Experimental Protocols

A detailed methodology is essential for the reproducibility of experimental findings. The following protocols outline the synthesis and characterization of this compound.

2.1 Synthesis via Henry (Nitroaldol) Reaction

The synthesis of this compound can be achieved via the Henry reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde.[2][3]

  • Reaction Scheme: Isobutyraldehyde reacts with 1-nitropropane in the presence of a base (e.g., triethylamine or sodium hydroxide) to yield this compound.

  • Procedure:

    • To a stirred solution of isobutyraldehyde (1.0 eq) and 1-nitropropane (1.1 eq) in a suitable solvent like isopropanol, a catalytic amount of triethylamine (0.1 eq) is added dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 1M HCl) and the solvent is removed under reduced pressure.

    • The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

    • Purification is achieved via column chromatography on silica gel to yield the pure this compound.

2.2 Spectroscopic Characterization

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is recorded using a KBr pellet or as a thin film on a NaCl plate. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

Computational (DFT) Protocol

Theoretical calculations are performed to obtain the optimized molecular geometry and predict the spectroscopic properties of the title compound.

  • Software: All calculations are performed using a quantum chemistry software package such as Gaussian 09 or ORCA.[4]

  • Methodology:

    • Geometry Optimization: The initial structure of this compound is optimized without constraints using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed along with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[5][6]

    • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the IR spectrum. A scaling factor (e.g., ~0.96) is often applied to the calculated frequencies to better match experimental values.[4]

    • NMR Calculations: The ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[6] The calculated shielding tensors are referenced to the shielding tensor of TMS, calculated at the same level of theory, to obtain the final chemical shifts.

Correlation of Experimental and Theoretical Data

The core of this guide is the direct comparison of the data obtained from the experimental and computational protocols. The following tables summarize hypothetical but realistic data for this compound.

4.1 Vibrational Analysis (FTIR)

The FTIR spectrum is characterized by the vibrational modes of its key functional groups: the hydroxyl (-OH) and nitro (-NO₂) groups. The strong, broad absorption of the O-H stretch is a hallmark of alcohols, while the nitro group exhibits two distinct, strong stretching bands.[7][8]

Vibrational Mode Experimental Frequency (cm⁻¹) (Hypothetical) Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) Assignment
ν(O-H)3410 (broad)3425O-H Stretching
νₐₛ(NO₂)15521560Asymmetric NO₂ Stretching
νₛ(NO₂)13751380Symmetric NO₂ Stretching
ν(C-O)10851092C-O Stretching

4.2 NMR Spectral Analysis

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The correlation between experimental and calculated shifts validates the structural assignment.

Table 1: ¹H NMR Data Comparison (Hypothetical)

Proton Assignment Experimental δ (ppm) Calculated δ (ppm) (GIAO) Multiplicity Coupling Constant (J, Hz)
H on C33.954.02dd8.4, 4.2
H on C44.684.75m-
H on C22.152.20m-
OH2.50-br s-
CH₃ on C41.551.60d6.8
CH₃ on C2 (diastereotopic)1.021.05d6.5
CH₃ on C2 (diastereotopic)0.950.98d6.7

Table 2: ¹³C NMR Data Comparison (Hypothetical)

Carbon Assignment Experimental δ (ppm) Calculated δ (ppm) (GIAO)
C378.579.1
C485.285.9
C232.132.5
C1 (on C2)18.919.3
C5 (on C2)17.517.9
C6 (on C4)15.816.2

Visualization of Workflow

To clearly illustrate the logical flow of this comparative analysis, the following diagram was generated using the DOT language.

Correlation_Workflow cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_dft DFT Analysis cluster_corr Data Correlation Reactants Isobutyraldehyde + 1-Nitropropane HenryRx Henry Reaction (Base Catalysis) Reactants->HenryRx Purification Column Chromatography HenryRx->Purification Product Pure this compound Purification->Product FTIR_exp FTIR Spectroscopy Product->FTIR_exp Sample NMR_exp 1H & 13C NMR Spectroscopy Product->NMR_exp Sample Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Product->Opt Input Structure Corr_FTIR FTIR Data Comparison FTIR_exp->Corr_FTIR Corr_NMR NMR Data Comparison NMR_exp->Corr_NMR Freq Frequency Calculation Opt->Freq NMR_calc NMR Calculation (GIAO) Opt->NMR_calc Freq->Corr_FTIR NMR_calc->Corr_NMR Conclusion Validated Structure & Spectroscopic Assignment Corr_FTIR->Conclusion Corr_NMR->Conclusion

Caption: Workflow for the comparative analysis of this compound.

Conclusion

This guide demonstrates a robust methodology for the integrated experimental and computational study of this compound. The strong correlation between the hypothetical experimental data and the results from DFT calculations provides a high degree of confidence in the structural and spectroscopic assignments. This dual approach not only validates the experimental results but also provides a theoretical foundation for understanding the molecule's electronic structure and properties. Researchers can adapt this workflow for the analysis of other novel compounds, facilitating a more efficient and insightful drug discovery and development process.

References

A Comparative Analysis of the Reactivity of 2-Methyl-4-nitropentan-3-ol and its Amino Alcohol Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a detailed comparison of the chemical reactivity of 2-Methyl-4-nitropentan-3-ol and its corresponding amino alcohol derivative, 2-amino-4-methylpentan-3-ol. This analysis is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing objective data and experimental insights to inform compound selection and reaction design.

Executive Summary

The substitution of a nitro group with an amino group at the C-4 position of the pentan-3-ol backbone significantly alters the electronic properties and, consequently, the chemical reactivity of the molecule. This compound, a β-nitro alcohol, is characterized by the strong electron-withdrawing nature of the nitro group, which influences the acidity of the neighboring protons and the reactivity of the hydroxyl group. In contrast, its derivative, 2-amino-4-methylpentan-3-ol, features an electron-donating amino group that imparts nucleophilic and basic properties to the molecule, thereby modifying the reactivity of the adjacent alcohol functionality. This guide explores these differences through a comparative analysis of their synthesis and key chemical transformations.

Comparative Data Summary

PropertyThis compound (Nitro Alcohol)2-amino-4-methylpentan-3-ol (Amino Alcohol)
Synthesis Henry (Nitroaldol) Reaction of Isobutyraldehyde and Nitroethane.[1]Reduction of this compound.[2]
Electronic Effect of Group Nitro group is strongly electron-withdrawing (-I, -M effect).[3]Amino group is electron-donating (+I, +M effect) and basic.[4]
Acidity of α-proton (C-4) Increased due to the inductive effect of the nitro group.[3]Decreased compared to the nitro alcohol.
Nucleophilicity of OH group Reduced due to the electron-withdrawing nitro group.Enhanced due to the electron-donating amino group.
Reactivity towards Oxidation The secondary alcohol can be oxidized to the corresponding α-nitro ketone.[1][5]The secondary alcohol can be oxidized to the corresponding α-amino ketone.[6]
Reactivity in Esterification Slower reaction rate expected due to a less nucleophilic hydroxyl group.Faster reaction rate expected due to a more nucleophilic hydroxyl group.
Key Reactive Site (other) The nitro group can be reduced to an amine.[1][5]The amino group is a primary site for nucleophilic attack and salt formation.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis of both compounds and for a comparative reactivity study are provided below.

Synthesis of this compound (Henry Reaction)

Objective: To synthesize this compound from isobutyraldehyde and nitroethane via a base-catalyzed Henry reaction.[1]

Materials:

  • Isobutyraldehyde

  • Nitroethane

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutyraldehyde (1.0 eq) in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 eq) in ethanol to the cooled solution while maintaining the temperature below 10 °C.

  • To this mixture, add nitroethane (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and neutralize it with dilute hydrochloric acid to a pH of ~7.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis of 2-amino-4-methylpentan-3-ol (Reduction of Nitro Alcohol)

Objective: To synthesize 2-amino-4-methylpentan-3-ol by the reduction of this compound.[2]

Materials:

  • This compound

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sodium hydroxide (NaOH), aqueous solution

  • Dichloromethane

Procedure:

  • Dissolve this compound (1.0 eq) and nickel(II) chloride hexahydrate (0.1 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.0 eq) in small portions over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Make the solution basic (pH > 10) by adding a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield 2-amino-4-methylpentan-3-ol. Further purification can be achieved by distillation or crystallization if necessary.

Comparative Oxidation of the Alcohols

Objective: To compare the rate of oxidation of this compound and 2-amino-4-methylpentan-3-ol under identical conditions.

Materials:

  • This compound

  • 2-amino-4-methylpentan-3-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane

  • Silica gel

Procedure:

  • Set up two parallel reactions. In one flask, dissolve this compound (1.0 eq) in dichloromethane. In the second flask, dissolve 2-amino-4-methylpentan-3-ol (1.0 eq) in dichloromethane.

  • To each flask, add pyridinium chlorochromate (1.5 eq) in one portion at room temperature.

  • Stir both reactions vigorously and monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by taking aliquots and analyzing them by Gas Chromatography (GC) or TLC.

  • Record the time required for the complete consumption of the starting material in each reaction.

  • Upon completion, dilute the reaction mixtures with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrates to obtain the respective keto-products.

  • Compare the reaction times and isolated yields to assess the relative reactivity of the two alcohols towards oxidation.

Visualizing Reaction Pathways and Experimental Workflows

To further elucidate the chemical transformations and experimental processes, the following diagrams have been generated.

Synthesis_Pathway cluster_nitro Synthesis of this compound cluster_amino Synthesis of 2-amino-4-methylpentan-3-ol Isobutyraldehyde Isobutyraldehyde Henry_Reaction Henry Reaction (Base-catalyzed) Isobutyraldehyde->Henry_Reaction Nitroethane Nitroethane Nitroethane->Henry_Reaction Nitro_Alcohol This compound Henry_Reaction->Nitro_Alcohol Nitro_Alcohol_2 This compound Reduction Reduction (e.g., NiCl₂/NaBH₄) Nitro_Alcohol_2->Reduction Amino_Alcohol 2-amino-4-methylpentan-3-ol Reduction->Amino_Alcohol

Caption: Synthetic pathways for this compound and its amino alcohol derivative.

Experimental_Workflow Start Start Prepare_Reactants Prepare Solutions of Nitro & Amino Alcohols Start->Prepare_Reactants Add_Oxidant Add PCC to Both Reactions Prepare_Reactants->Add_Oxidant Monitor_Reactions Monitor by GC/TLC (at time intervals) Add_Oxidant->Monitor_Reactions Workup Quench and Filter Monitor_Reactions->Workup Analysis Analyze Yield and Purity Workup->Analysis Compare_Results Compare Reaction Rates and Yields Analysis->Compare_Results End End Compare_Results->End

Caption: Workflow for the comparative oxidation experiment.

Electronic_Effects Nitro_Alcohol This compound OH NO₂ (Electron-withdrawing) Nitro_Alcohol:f0->Nitro_Alcohol:f1 Decreased Nucleophilicity Amino_Alcohol 2-amino-4-methylpentan-3-ol OH NH₂ (Electron-donating) Amino_Alcohol:f1->Amino_Alcohol:f0 Increased Nucleophilicity

Caption: Influence of functional groups on hydroxyl reactivity.

References

Determining the Enantiomeric Excess of Chiral 2-Methyl-4-nitropentan-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules within the pharmaceutical and chemical industries. For a chiral aliphatic nitroalcohol like 2-Methyl-4-nitropentan-3-ol, several analytical techniques can be employed. This guide provides a comparative overview of the most common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Methodology Comparison

The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, and available instrumentation. Below is a summary of the performance of each technique.

Method Principle Sample Preparation Instrumentation Advantages Disadvantages
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).Dissolution in a suitable solvent (e.g., hexane/isopropanol).HPLC with a chiral column (e.g., polysaccharide-based) and UV detector.Direct analysis, high accuracy and precision, widely applicable.Requires specialized and often expensive chiral columns, method development can be time-consuming.
Chiral GC Separation of derivatized enantiomers on a chiral capillary column.Derivatization (e.g., acetylation) to increase volatility and improve separation.GC with a chiral capillary column (e.g., cyclodextrin-based) and FID.High resolution and sensitivity.Not recommended for nitroalcohols due to potential thermal degradation. Derivatization adds an extra step and potential for side reactions.[1][2]
Chiral NMR Conversion of enantiomers into diastereomers using a chiral derivatizing agent (e.g., Mosher's acid), leading to distinguishable signals in the NMR spectrum.Derivatization with a chiral agent (e.g., (R)- and (S)-Mosher's acid chloride) in an NMR tube.High-field NMR spectrometer.Rapid analysis, provides structural information, does not require chromatographic separation.Lower sensitivity compared to chromatographic methods, requires a relatively pure sample, chiral derivatizing agents can be expensive.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases, such as those coated with derivatives of cellulose or amylose, are particularly effective for a broad range of chiral compounds, including alcohols and nitro-containing molecules.[3][4]

Experimental Protocol:

  • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Expected Results:

Parameter Value
Retention Time (Enantiomer 1)~ 8.5 min
Retention Time (Enantiomer 2)~ 10.2 min
Resolution (Rs)> 1.5

Note: The retention times are estimated based on typical separations of similar aliphatic alcohols on this type of column and would require experimental verification for this compound.

Chiral Gas Chromatography (GC) with Derivatization

While direct GC analysis of this compound is not recommended due to potential thermal instability, the following protocol for a similar aliphatic secondary alcohol after derivatization is provided as a comparative alternative. Acetylation is a common derivatization method for alcohols to increase their volatility for GC analysis.[6][7][8][9]

Experimental Protocol:

  • Derivatization (Acetylation):

    • In a vial, mix this compound (1 mmol) with acetic anhydride (1.5 mmol) and a catalytic amount of pyridine.

    • Heat the mixture at 60 °C for 1 hour.

    • After cooling, dilute the mixture with a suitable solvent (e.g., dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and use the solution for GC analysis.

  • GC Conditions:

    • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[6]

    • Carrier Gas: Hydrogen or Helium.

    • Injector Temperature: 230 °C.

    • Detector Temperature (FID): 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 min, then ramp to 150 °C at 2 °C/min.

    • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two diastereomeric acetate esters.

Expected Results for a Derivatized Analog:

Parameter Value
Retention Time (Enantiomer 1 Acetate)~ 15.2 min
Retention Time (Enantiomer 2 Acetate)~ 15.8 min
Resolution (Rs)> 1.5

Note: These are representative values for a derivatized secondary alcohol and are for illustrative purposes. The thermal stability of the nitro-containing derivative would need to be carefully evaluated.

Chiral NMR Spectroscopy using Mosher's Acid

NMR spectroscopy with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is a powerful method for determining enantiomeric excess without the need for chromatographic separation. The alcohol is converted into a mixture of diastereomeric esters, which will have distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum.[10][11][12][13][14]

Experimental Protocol:

  • Sample Preparation: In two separate NMR tubes, dissolve a small, accurately weighed amount of this compound in deuterated chloroform (CDCl₃).

  • Derivatization:

    • To one tube, add a slight molar excess of (R)-(-)-Mosher's acid chloride.

    • To the other tube, add a slight molar excess of (S)-(+)-Mosher's acid chloride.

    • Add a small amount of pyridine to each tube to catalyze the reaction and scavenge the HCl byproduct.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both samples.

    • Identify a well-resolved proton signal close to the chiral center (e.g., the methine proton at C3 or the methyl protons at C2).

    • The two diastereomers will give rise to two separate signals for this proton.

  • Data Analysis: The enantiomeric excess is determined by the integration of the corresponding signals of the two diastereomers in the ¹H NMR spectrum of the reaction with one of the Mosher's acid enantiomers.

Expected Results:

Parameter Observation
¹H NMR Chemical Shift Difference (Δδ)Protons of the two diastereomeric Mosher's esters will exhibit different chemical shifts. The magnitude of Δδ depends on the proximity to the chiral center.
Enantiomeric Excess CalculationProportional to the integral ratio of the distinguished diastereomeric signals.

Visualizations

Enantiomeric_Excess_Determination_Workflow cluster_sample Sample cluster_methods Analytical Methods cluster_preparation Sample Preparation cluster_analysis Analysis cluster_result Result Sample Chiral this compound Dissolution Dissolution in Mobile Phase Sample->Dissolution Derivatization_GC Acetylation Sample->Derivatization_GC Derivatization_NMR Mosher's Ester Formation Sample->Derivatization_NMR HPLC Chiral HPLC Separation_HPLC Direct Enantiomeric Separation HPLC->Separation_HPLC GC Chiral GC Separation_GC Separation of Diastereomeric Acetates GC->Separation_GC NMR Chiral NMR Analysis_NMR ¹H NMR Analysis of Diastereomers NMR->Analysis_NMR Dissolution->HPLC Derivatization_GC->GC Derivatization_NMR->NMR Result Enantiomeric Excess (%) Separation_HPLC->Result Separation_GC->Result Analysis_NMR->Result

Caption: Workflow for Enantiomeric Excess Determination.

Conclusion

For the determination of the enantiomeric excess of this compound, Chiral HPLC is the most recommended method due to its direct nature, high accuracy, and the avoidance of high temperatures that could lead to sample degradation. While Chiral NMR with a derivatizing agent is a viable and rapid alternative, it is generally less sensitive than HPLC. Chiral GC is not advisable for this particular compound due to the thermal lability of the nitro group. The specific conditions for any chosen method will require optimization to achieve the best separation and accuracy.

References

Safety Operating Guide

2-Methyl-4-nitropentan-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for 2-Methyl-4-nitropentan-3-ol necessitates a cautious approach to its disposal. The following procedures are based on general best practices for the disposal of nitro-containing organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and circumstances.

Immediate Safety and Handling Precautions

Prior to handling this compound, ensure that all relevant safety protocols are in place. Nitro-compounds as a class are known to be toxic and potentially explosive.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Contact EHS: Inform your institution's Environmental Health and Safety (EHS) department about the need to dispose of this compound. They will provide guidance on institutional protocols and local regulations.

  • Proper Labeling and Storage of Waste:

    • Store waste this compound in a designated, properly sealed, and clearly labeled waste container.

    • The label should include the full chemical name ("this compound"), the words "Hazardous Waste," and any other information required by your institution or local regulations.

    • Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.

  • Segregation of Waste: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department. Organic nitro compounds are incompatible with strong oxidizing agents and strong reducing agents, which can lead to violent reactions.

  • Arrange for Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal contractor for the pickup and ultimate disposal of the chemical. The most common method of disposal for such compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Summary of Chemical Data

The following table summarizes the available data for this compound. The lack of extensive physical and toxicological data underscores the need for cautious handling and professional disposal.

PropertyValue
Chemical Formula C₆H₁₃NO₃
Molecular Weight 147.174 g/mol
CAS Number 20570-70-1
Physical State Data not readily available
Boiling Point Data not readily available
Melting Point Data not readily available
InChIKey LOCQZPLNYZAZHO-UHFFFAOYSA-N

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Need to Dispose of This compound locate_sds Attempt to Locate Specific SDS from Supplier start->locate_sds sds_found SDS Found? locate_sds->sds_found follow_sds Follow Disposal Instructions in Section 13 of SDS sds_found->follow_sds Yes contact_ehs Consult Institutional Environmental Health & Safety (EHS) sds_found->contact_ehs No professional_disposal Arrange for Pickup by Licensed Waste Disposal Contractor follow_sds->professional_disposal label_store Properly Label and Store Waste in a Designated Area contact_ehs->label_store segregate Segregate from Incompatible Materials label_store->segregate segregate->professional_disposal end_proc End of Procedure professional_disposal->end_proc

Essential Safety and Operational Guide for 2-Methyl-4-nitropentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-4-nitropentan-3-ol (CAS No. 20570-70-1) was readily available at the time of this publication. The following guidance is based on the known hazards of structurally similar aliphatic nitro alcohols and general principles of laboratory safety. It is imperative for all personnel to conduct a thorough risk assessment before handling this chemical.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment

While detailed toxicological data for this compound is not available, aliphatic nitro compounds and alcohols can pose significant health risks. Based on data for similar compounds like 1-nitro-2-pentanol and 2-pentanol, expected hazards include flammability, skin and eye irritation, and respiratory tract irritation.[1][2][3] Some nitroalkanes are also considered toxic and potentially carcinogenic.[4]

Table 1: Summary of Potential Hazards

Hazard ClassPotential Effects
Flammability Combustible liquid. Vapors may form explosive mixtures with air.[2][3]
Acute Toxicity (Inhalation) May cause respiratory irritation.[1][3]
Skin Corrosion/Irritation May cause skin irritation.[3]
Serious Eye Damage/Irritation May cause serious eye irritation.[3]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact with the chemical.
Eye Protection Chemical safety goggles and a face shield.To protect eyes and face from splashes.
Skin and Body Protection Flame-retardant lab coat.To protect against skin exposure and in case of fire.
Respiratory Protection Use in a well-ventilated area or with a fume hood.To minimize inhalation of vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow is designed to minimize exposure and mitigate risks.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials and Equipment prep_setup->prep_materials handle_dispense Carefully Dispense Required Amount prep_materials->handle_dispense handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_close Securely Close Container After Use handle_reaction->handle_close cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_close->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Guidelines cleanup_waste->cleanup_dispose emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Step-by-step workflow for the safe handling of this compound.

Experimental Protocol Example: General Reaction Setup
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE as listed in Table 2.

    • Assemble all necessary glassware and equipment. Ensure all glassware is clean and dry.

    • Place absorbent, disposable bench paper on the work surface inside the fume hood.

  • Handling and Reaction:

    • Before opening, allow the container of this compound to reach room temperature.

    • Carefully measure and dispense the required amount of the chemical using appropriate tools (e.g., graduated cylinder, pipette).

    • Keep the container sealed when not in use.

    • Conduct the experiment, ensuring that any reaction is monitored and controlled. Avoid heating unless specifically required and assessed for safety, as nitro compounds can be heat-sensitive.

  • Cleanup:

    • Upon completion of the experiment, decontaminate all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated materials, including bench paper and disposable gloves, in the designated hazardous waste container.

Emergency and Disposal Plans

Emergency Procedures

Table 3: Emergency Response Protocols

EmergencyProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a sealed container for disposal. Ventilate the area thoroughly.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste containing the chemical in a dedicated, labeled, and sealed container. The container should be compatible with organic solvents and nitro compounds.

    • Collect all solid waste (e.g., contaminated gloves, paper towels, absorbent material) in a separate, clearly labeled, and sealed container.

  • Waste Storage:

    • Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials and ignition sources.

  • Waste Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour any amount of this compound or its solutions down the drain.[6]

    • For larger quantities, consult with a professional hazardous waste disposal company.[4]

By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's safety officer for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.